Product packaging for Bufrolin(Cat. No.:CAS No. 54867-56-0)

Bufrolin

Cat. No.: B127780
CAS No.: 54867-56-0
M. Wt: 356.3 g/mol
InChI Key: BQVIONBNDNFCCP-UHFFFAOYSA-N
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Description

inhibits the release of histamine;  proposed for treatment of hay fever, asthma and skin allergies;  minor descriptor (79-86);  on line & INDEX MEDICUS search PHENANTHROLINES (79-86);  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16N2O6 B127780 Bufrolin CAS No. 54867-56-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-butyl-4,10-dioxo-1,7-dihydro-1,7-phenanthroline-2,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O6/c1-2-3-4-8-5-9-12(21)6-10(17(23)24)20-16(9)14-13(22)7-11(18(25)26)19-15(8)14/h5-7H,2-4H2,1H3,(H,19,22)(H,20,21)(H,23,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQVIONBNDNFCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C3=C1NC(=CC3=O)C(=O)O)NC(=CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203353
Record name Bufrolin
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URL https://comptox.epa.gov/dashboard/DTXSID60203353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54867-56-0
Record name Bufrolin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054867560
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bufrolin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60203353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUFROLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46C1PX266N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bufrolin: A Technical Guide to its Discovery as a Potent GPR35 Agonist and its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bufrolin, also known by its designation ICI 74917, is a synthetic compound recognized for its potent agonist activity at the G protein-coupled receptor 35 (GPR35).[1] Initially investigated for its antiallergic properties as a mast cell stabilizer, its primary significance in current research lies in its utility as a high-potency tool compound for studying the pharmacology and physiological roles of GPR35.[1][2] This technical guide provides a comprehensive overview of the discovery of this compound's primary mechanism of action, its quantitative biological activity, and the experimental protocols used for its characterization.

Discovery as a GPR35 Agonist

The key discovery that brought this compound to the forefront of GPR35 research was reported in a 2014 study by MacKenzie et al.[1] Prior to this, the study of GPR35 was hindered by the lack of high-potency agonists.[1] The researchers, noting that the moderately potent GPR35 agonists cromolyn disodium and nedocromil sodium were symmetric di-acids, hypothesized that other compounds with similar structural features might also act as agonists for this receptor.[1]

This led them to investigate this compound (6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid), an antiallergic mast cell stabilizer.[1] Their research revealed that this compound is a highly potent agonist of both human and rat GPR35, making it one of the most potent agonists reported at the time.[1] This discovery provided the scientific community with a valuable chemical tool to explore the function and signaling of GPR35.[1]

Chemical Structure

The chemical structure of this compound is 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid.

Synthesis

While the 2014 study by MacKenzie et al. mentions that this compound was "synthesized in house," specific details of the synthetic route were not provided in the search results.[1]

Quantitative Biological Activity

The potency of this compound as a GPR35 agonist has been quantified through various in vitro assays. The following table summarizes the reported EC50 values for human and rat GPR35a.

Assay Species EC50 (nM) Reference
β-arrestin-2 interactionHuman GPR35a2.9 ± 0.7[1]
β-arrestin-2 interactionRat GPR359.9 ± 0.4[1]

Experimental Protocols

The characterization of this compound's activity as a GPR35 agonist involved several key experimental protocols as described by MacKenzie et al. (2014).[1]

GPR35–β-Arrestin-2 Interaction Assays

Two primary methods were utilized to assess the interaction between GPR35 and β-arrestin-2 upon agonist stimulation.

  • PathHunter β-arrestin-2 Recruitment Assay: This assay was performed using a CHO-K1 cell line stably expressing human GPR35 and β-arrestin-2. The principle of this assay is based on enzyme fragment complementation. Activation of GPR35 by an agonist leads to the recruitment of β-arrestin-2, bringing the two enzyme fragments into close proximity and generating a detectable signal.

  • Bioluminescence Resonance Energy Transfer (BRET)–based β-arrestin-2 Recruitment Assay: This assay was conducted in HEK293T cells transiently co-expressing forms of human GPR35a, human GPR35b, or rat GPR35 along with β-arrestin-2. In this system, one protein (e.g., GPR35) is fused to a bioluminescent donor (e.g., Renilla luciferase) and the other (e.g., β-arrestin-2) to a fluorescent acceptor (e.g., YFP). Upon agonist-induced interaction, energy is transferred from the donor to the acceptor, resulting in a quantifiable BRET signal.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by binding to and activating GPR35. GPR35 is a G protein-coupled receptor that can signal through various downstream pathways. Upon activation by an agonist like this compound, GPR35 can couple to G proteins, leading to the modulation of intracellular signaling cascades. Additionally, agonist binding promotes the recruitment of β-arrestins, which not only mediate receptor desensitization and internalization but also act as signaling scaffolds to initiate G protein-independent signaling pathways, such as the ERK1/2 pathway.[3][4] The activation of GPR35 has been linked to both pro-inflammatory and anti-inflammatory responses depending on the cellular context.[3][4]

GPR35_Signaling_Pathway This compound This compound GPR35 GPR35 This compound->GPR35 activates G_Protein G Protein GPR35->G_Protein couples to Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin recruits Downstream_Effectors Downstream Effectors G_Protein->Downstream_Effectors modulates ERK_Pathway ERK Pathway Beta_Arrestin->ERK_Pathway activates Inflammatory_Response Inflammatory Response Downstream_Effectors->Inflammatory_Response ERK_Pathway->Inflammatory_Response

Caption: GPR35 Signaling Pathway Activated by this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Mechanism of Action of Bufrolin on GPR35

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant interest as a potential therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and metabolic disorders.[1][2] Initially difficult to study due to a lack of high-potency agonists, the identification of the antiallergic mast cell stabilizer this compound as a potent and equipotent agonist of both human and rat GPR35 has provided a critical tool for elucidating its function and signaling pathways.[3][4] This document provides a comprehensive technical overview of the mechanism of action of this compound on GPR35, detailing its signaling cascades, quantitative activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound is a high-potency agonist of GPR35.[5] Its primary mechanism of action involves binding to the receptor and inducing a conformational change that initiates downstream intracellular signaling cascades. This activation is primarily transduced through two key pathways: G protein-dependent signaling, particularly via Gα13, and G protein-independent signaling mediated by β-arrestin-2 recruitment.[6][7][8]

Signaling Pathways
  • β-Arrestin-2 Recruitment: Upon this compound binding, GPR35 is phosphorylated, which increases its affinity for β-arrestin-2.[9] The subsequent recruitment of β-arrestin-2 to the receptor serves multiple functions. It acts as a scaffold protein, initiating G protein-independent signaling cascades, including the activation of the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10][11] Furthermore, β-arrestin-2 binding mediates receptor desensitization and internalization, a common mechanism for regulating GPCR signaling.[5][7] Assays monitoring the interaction between GPR35 and β-arrestin-2 are robust and widely used to characterize GPR35 agonists.[2][6]

  • G Protein Coupling (Gα13): GPR35 has been shown to couple effectively with the Gα12/13 family of G proteins, with a marked preference for Gα13.[6][8][12] Activation of Gα13 can influence cell motility and shape through the RhoA signaling pathway.[1] This G protein-dependent pathway is a distinct avenue of signal generation from the β-arrestin pathway.

  • Downstream Effectors:

    • ERK1/2 Phosphorylation: Activation of the ERK1/2 mitogen-activated protein kinase (MAPK) pathway is a significant downstream event following GPR35 activation by agonists like this compound.[10][13] This can occur through both G protein-dependent and β-arrestin-mediated pathways.[10][14] ERK phosphorylation is a key indicator of GPR35 activation and is implicated in processes like mucosal repair.[15][16]

    • Intracellular Calcium Mobilization: While some GPR35 agonists can induce intracellular calcium mobilization, this is often studied using chimeric G proteins (like Gαq/i5) that couple the receptor to the phospholipase C pathway, as GPR35 does not natively couple strongly to Gαq.[17][18][19]

The signaling pathways initiated by this compound binding to GPR35 are multifaceted, involving both G-protein dependent and independent mechanisms that culminate in the activation of key cellular effectors like ERK.

Bufrolin_GPR35_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GPR35 GPR35 G_alpha_13 Gα13 GPR35->G_alpha_13 Activates beta_Arrestin β-Arrestin-2 GPR35->beta_Arrestin Recruits This compound This compound This compound->GPR35 Binds RhoA RhoA Pathway G_alpha_13->RhoA Cellular_Response Cellular Response (e.g., Migration, Proliferation) RhoA->Cellular_Response ERK ERK1/2 Phosphorylation beta_Arrestin->ERK Internalization Receptor Internalization beta_Arrestin->Internalization ERK->Cellular_Response

Fig. 1: this compound-GPR35 signaling cascade.

Data Presentation: Quantitative Agonist Potency

This compound has been identified as a highly potent agonist that, unlike many other GPR35 ligands, shows similar potency at both human and rat orthologs of the receptor.[3][4] This makes it an invaluable tool for translational studies. The following table summarizes the potency (EC50) of this compound in a β-arrestin-2 recruitment assay compared to other known GPR35 agonists.

CompoundReceptor OrthologAssay TypeEC50 (nM)Reference
This compound Human GPR35a β-arrestin-2 Recruitment 1.6 ± 0.4 [3]
This compound Rat GPR35 β-arrestin-2 Recruitment 9.9 ± 0.4 [3]
LodoxamideHuman GPR35aβ-arrestin-2 Recruitment12.5 ± 0.6[3]
LodoxamideRat GPR35β-arrestin-2 Recruitment12.5 ± 0.6[3]
ZaprinastHuman GPR35aβ-arrestin-2 Recruitment290 ± 40[3]
ZaprinastRat GPR35β-arrestin-2 Recruitment98.4 ± 3.7[3]
Cromolyn disodiumHuman GPR35aβ-arrestin-2 Recruitment2980 ± 1270[3]
Nedocromil sodiumHuman GPR35aβ-arrestin-2 Recruitment970 ± 90[3]

Table 1: Potency of this compound and other agonists at human and rat GPR35. Data are presented as mean ± S.E.M.

Experimental Protocols

The characterization of this compound's activity on GPR35 relies on a suite of specialized cellular and biochemical assays. The methodologies for key experiments are detailed below.

β-Arrestin-2 Recruitment Assay (PathHunter® Assay)

This assay is a primary method for quantifying agonist-induced GPR35 activation by measuring its interaction with β-arrestin-2.

  • Principle: The assay utilizes an enzyme fragment complementation (EFC) system. GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive fragment of β-galactosidase (EA). Upon agonist-induced interaction of GPR35 and β-arrestin, the two enzyme fragments are brought into proximity, forcing complementation and forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the level of receptor-arrestin interaction.[9][17]

  • Cell Line: A Chinese Hamster Ovary (CHO-K1) cell line stably co-expressing the human GPR35-ProLink fusion and the β-arrestin-2-EA fusion is commonly used.[3][17]

  • Methodology:

    • Cells are seeded in 384-well microplates and incubated.

    • Compounds (e.g., this compound) are prepared in a dilution series and added to the cells.

    • The plates are incubated to allow for receptor activation and β-arrestin recruitment.

    • Detection reagent containing the chemiluminescent substrate is added.

    • After a final incubation period, the luminescent signal is read using a plate reader.

    • Data is normalized to a reference agonist (e.g., Zaprinast) and concentration-response curves are generated to determine EC50 values.[17]

B_Arrestin_Workflow cluster_workflow PathHunter® β-Arrestin Assay Workflow A 1. Seed CHO-K1 cells expressing GPR35-ProLink & β-arrestin-EA B 2. Add serial dilutions of this compound A->B C 3. Incubate (e.g., 90 min, 37°C) to allow interaction B->C D 4. Add detection reagent (chemiluminescent substrate) C->D E 5. Incubate (e.g., 60 min, RT) to develop signal D->E F 6. Measure luminescence on a plate reader E->F G 7. Analyze data: Generate dose-response curve and calculate EC50 F->G

Fig. 2: Workflow for a β-arrestin recruitment assay.
Gα13 Activation Assay

Directly measuring Gα13 activation is more complex than monitoring β-arrestin recruitment. One method involves using a chimeric G protein to reroute the signal to an easily measurable output like calcium mobilization.

  • Principle: Since Gα13 activation does not typically lead to a robust calcium signal, a Gαq/Gα13 chimeric protein is co-expressed with GPR35. This chimera contains the C-terminal residues of Gα13, allowing it to be recognized by the activated GPR35, but otherwise functions as Gαq, activating the phospholipase C (PLC) pathway and leading to a measurable increase in intracellular calcium ([Ca2+]i).[6]

  • Cell Line: HEK293T cells are transiently transfected to express GPR35 and the Gαq/Gα13 chimera.[6]

  • Methodology:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • Cells are stimulated with the agonist (this compound).

    • Changes in intracellular calcium concentration are measured over time using fluorescence microscopy or a fluorometric plate reader.

ERK1/2 Phosphorylation Assay

This assay measures a key downstream signaling event of GPR35 activation.

  • Principle: Activation of the MAPK cascade leads to the dual phosphorylation of ERK1/2 on threonine and tyrosine residues. This phosphorylation event is a marker of kinase activation.

  • Cell Line: Endogenously expressing cells like HT-29 or transfected HEK293 cells can be used.[3][14]

  • Methodology (Western Blot):

    • Cells are serum-starved and then stimulated with this compound for a defined period.

    • Cells are lysed, and protein concentration is determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is probed with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).

    • A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection via chemiluminescence.

    • The membrane is often stripped and re-probed for total ERK1/2 as a loading control.

Dynamic Mass Redistribution (DMR) Assay

This label-free technology measures global cellular responses following receptor activation.

  • Principle: DMR assays use resonant waveguide grating biosensors to detect agonist-induced changes in the local dielectric environment near the cell surface. This redistribution of cellular matter, a hallmark of GPCR activation (involving cytoskeletal changes, receptor internalization, etc.), causes a shift in the wavelength of reflected light, which is measured in real-time.[3]

  • Cell Line: HT-29 human adenocarcinoma cells, which endogenously express GPR35, are suitable for this assay.[3]

  • Methodology:

    • HT-29 cells are cultured directly on the biosensor surface of a specialized microplate.

    • After establishing a stable baseline, this compound is added.

    • The biosensor response (wavelength shift in picometers) is recorded over time to generate a kinetic profile of the cellular response. Potencies derived from DMR often correlate well with those from β-arrestin assays.[3]

This compound is a cornerstone tool for GPR35 research, acting as a high-potency agonist at both human and rat receptor orthologs. Its mechanism of action is characterized by the activation of dual signaling pathways involving Gα13 and β-arrestin-2, leading to downstream events such as ERK1/2 phosphorylation. The robust and well-defined experimental protocols available allow for precise quantification of its activity and detailed investigation of GPR35-mediated cellular responses. This understanding is critical for professionals engaged in the development of novel therapeutics targeting this promising receptor.

References

Bufrolin as a GPR35 Agonist: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a range of conditions, including inflammatory bowel disease, pain, and cardiovascular disorders.[1] The identification and characterization of potent and selective agonists are crucial for elucidating the physiological roles of GPR35 and for the development of novel therapeutics. Bufrolin, an anti-allergic agent, has been identified as a high-potency agonist of GPR35, exhibiting comparable efficacy at both human and rat orthologs, a feature not common among other known GPR35 agonists.[2][3] This guide provides an in-depth technical overview of this compound's activity as a GPR35 agonist, focusing on quantitative data, experimental protocols, and the underlying signaling pathways.

Quantitative Data: this compound and Other GPR35 Agonists

The following tables summarize the potency (EC50) of this compound and other key GPR35 agonists in β-arrestin-2 recruitment assays, a common method for assessing GPR35 activation.[4][5][6]

Table 1: Potency of GPR35 Agonists at the Human Receptor

CompoundAssay TypeEC50 (nM)Reference
This compound β-arrestin-2 Recruitment (BRET)9.9 ± 0.4[2]
Lodoxamideβ-arrestin-2 Recruitment (BRET)1.6 ± 0.4[2]
Zaprinastβ-arrestin-2 Recruitment (BRET)98.4 ± 3.7[2]
Pamoic Acidβ-arrestin-2 Recruitment79[7]
YE120β-arrestin-2 Recruitment32.5[7]
Compound 50β-arrestin-2 Recruitment5.8[8][9]

Table 2: Species Selectivity of GPR35 Agonists

CompoundHuman GPR35a EC50 (nM) (β-arrestin BRET)Rat GPR35 EC50 (nM) (β-arrestin BRET)Reference
This compound 9.9 ± 0.412.5 ± 0.6[2]
Lodoxamide1.6 ± 0.412.5 ± 0.6[2]
Zaprinast98.4 ± 3.7Substantially more potent at rat[2][10]
Amlexanox4100 ± 40023.2 ± 3.3[2]

GPR35 Signaling Pathways

Upon agonist binding, GPR35 can initiate downstream signaling through multiple pathways, primarily involving G-protein coupling and β-arrestin recruitment.[1][8]

G-Protein Dependent Signaling

GPR35 has been shown to couple to several Gα protein families, predominantly Gαi/o and Gα12/13.[8][9]

  • Gαi/o Pathway: Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8][9] This can subsequently dampen downstream signaling cascades like the MAPK/ERK pathway.[8][9]

  • Gα12/13 Pathway: Coupling to Gα12/13 can activate Rho GTPases, influencing the actin cytoskeleton and cell morphology.[6][11]

  • Gαq Pathway: In some cellular contexts, GPR35 activation can also involve the Gαq pathway, leading to the activation of phospholipase C (PLC), which in turn mobilizes intracellular calcium and activates protein kinase C (PKC).[9]

β-Arrestin Dependent Signaling

This compound and other agonists promote the recruitment of β-arrestin-2 to GPR35.[2][7] This interaction is not only crucial for receptor desensitization and internalization but also initiates G-protein-independent signaling cascades.[1][8] β-arrestins can act as scaffolds for various signaling proteins, including those involved in the ERK1/2 and Akt pathways.[8][9]

Below is a diagram illustrating the primary signaling pathways activated by a GPR35 agonist like this compound.

GPR35_Signaling cluster_membrane Plasma Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o activates G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 activates beta_arrestin β-Arrestin-2 GPR35->beta_arrestin recruits This compound This compound This compound->GPR35 binds AC Adenylyl Cyclase G_alpha_i_o->AC inhibits Rho RhoA G_alpha_12_13->Rho cAMP ↓ cAMP AC->cAMP ERK ERK1/2 beta_arrestin->ERK activates Internalization Receptor Internalization beta_arrestin->Internalization

GPR35 agonist-induced signaling pathways.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of GPR35 agonist activity. The following sections outline typical protocols for key in vitro assays.

β-Arrestin-2 Recruitment Assay (BRET-based)

This assay measures the proximity of β-arrestin-2 to GPR35 upon agonist stimulation, a hallmark of receptor activation.[4][6]

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
  • Cells are transiently co-transfected with plasmids encoding GPR35 fused to a yellow fluorescent protein (YFP) and β-arrestin-2 fused to Renilla luciferase (RLuc). Polyethylenimine (PEI) is a common transfection reagent.[6]

2. Assay Procedure:

  • 24-48 hours post-transfection, cells are harvested and seeded into 96-well or 384-well white, clear-bottom plates.[10]
  • Cells are washed with a suitable assay buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
  • The RLuc substrate, coelenterazine-h, is added to each well.
  • A baseline luminescence and fluorescence reading is taken using a plate reader capable of measuring both signals.
  • This compound or other test compounds are added at various concentrations.
  • Luminescence and fluorescence are measured again after a specified incubation period (e.g., 15-30 minutes).

3. Data Analysis:

  • The Bioluminescence Resonance Energy Transfer (BRET) ratio is calculated as the ratio of YFP emission to RLuc emission.
  • The net BRET ratio is determined by subtracting the background BRET ratio (from cells expressing only RLuc) from the BRET ratio of cells expressing both fusion proteins.
  • Dose-response curves are generated by plotting the net BRET ratio against the logarithm of the agonist concentration.
  • EC50 values are calculated using a non-linear regression analysis (e.g., sigmoidal dose-response).

Experimental Workflow for GPR35 Agonist Characterization

The following diagram outlines a typical workflow for identifying and characterizing a novel GPR35 agonist like this compound.

experimental_workflow cluster_screening Primary Screening cluster_confirmation Hit Confirmation cluster_characterization In-depth Characterization cluster_validation In Vivo Validation HTS High-Throughput Screen (e.g., PathHunter β-arrestin) Dose_Response Dose-Response Curves (β-arrestin assay) HTS->Dose_Response Identified Hits G_protein_assays G-protein Activation Assays ([35S]GTPγS, Calcium Mobilization) Dose_Response->G_protein_assays Confirmed Agonists Species_selectivity Species Ortholog Testing (Human vs. Rodent GPR35) Dose_Response->Species_selectivity Downstream_signaling Downstream Signaling (ERK Phosphorylation) G_protein_assays->Downstream_signaling In_vivo_models Rodent Models of Disease (e.g., Colitis, Pain) Species_selectivity->In_vivo_models Equipotent Agonists

Workflow for GPR35 agonist discovery.
ERK1/2 Phosphorylation Assay

This assay measures the activation of a key downstream signaling molecule, extracellular signal-regulated kinase (ERK), following GPR35 stimulation.

1. Cell Culture and Stimulation:

  • Cells endogenously expressing GPR35 (e.g., HT-29) or cells stably expressing recombinant GPR35 are serum-starved for several hours to reduce basal ERK phosphorylation.
  • Cells are then stimulated with various concentrations of this compound for a short period (typically 5-15 minutes).

2. Cell Lysis and Protein Quantification:

  • Cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
  • The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

3. Western Blotting:

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
  • The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST).
  • The membrane is incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).
  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.
  • The membrane is then stripped and re-probed with an antibody for total ERK1/2 to ensure equal protein loading.

4. Data Analysis:

  • The band intensities for p-ERK1/2 and total ERK1/2 are quantified using densitometry software.
  • The ratio of p-ERK1/2 to total ERK1/2 is calculated for each sample.
  • The fold increase in ERK phosphorylation relative to the unstimulated control is determined for each agonist concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the function of GPR35. Its high potency and, notably, its comparable activity at both human and rat GPR35 orthologs, make it particularly useful for translating in vitro findings to in vivo preclinical models.[2][3] The detailed experimental protocols and an understanding of the complex signaling pathways outlined in this guide will aid researchers in further exploring the therapeutic potential of targeting GPR35 with agonists like this compound.

References

An In-depth Technical Guide on the Core Role of Bufrolin in Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufrolin is a potent anti-allergic compound recognized for its mast cell stabilizing properties. This technical guide delves into the core mechanisms of action, quantitative efficacy, and experimental evaluation of this compound. The primary mode of action for this compound is its function as a high-potency agonist for the G protein-coupled receptor 35 (GPR35).[1][2][3] Activation of GPR35 on mast cells initiates a cascade of intracellular signaling events that ultimately suppress degranulation and the release of inflammatory mediators, such as histamine. This document provides a comprehensive overview of the GPR35-mediated signaling pathway, summarizes the available quantitative data on this compound's activity, and outlines detailed experimental protocols for assessing its mast cell stabilizing effects.

Introduction: Mast Cells and the Therapeutic Target

Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases.[4] Upon activation by various stimuli, including allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), mast cells undergo degranulation, releasing a host of pre-formed and newly synthesized inflammatory mediators. These mediators, including histamine, proteases (like tryptase), cytokines, and lipid mediators, contribute to the clinical manifestations of allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis.

Mast cell stabilizers are a class of drugs that inhibit the degranulation process, thereby preventing the release of these inflammatory mediators.[4] While classic stabilizers like cromolyn sodium have been in use for decades, their precise mechanisms and moderate potency have driven the search for more effective compounds. This compound has emerged as a significant compound in this area, demonstrating high potency and a specific molecular target.[1][2][3]

Quantitative Analysis of this compound's Activity

The primary quantitative data available for this compound centers on its potent agonism of the GPR35 receptor. Research has identified this compound and the related compound lodoxamide as the most potent agonists for both human and rat GPR35 reported to date.[1] The potency of these compounds is significantly higher than that of traditional mast cell stabilizers like cromolyn disodium.

While direct IC50 values for this compound's inhibition of histamine or β-hexosaminidase release from mast cells are not extensively detailed in the available literature, its EC50 values for GPR35 activation serve as a crucial indicator of its biological activity. The following table summarizes the reported potency of this compound and related compounds in promoting the interaction between GPR35 and β-arrestin-2, a key step in receptor signaling.

CompoundReceptorEC50 (nM) for β-arrestin-2 Recruitment
This compound Human GPR35a16.5 ± 1.1
This compound Rat GPR359.9 ± 0.4
LodoxamideHuman GPR35a1.6 ± 0.4
LodoxamideRat GPR3512.5 ± 0.6
Cromolyn DisodiumHuman GPR35a10,700 ± 1,100
Zaprinast (Surrogate Agonist)Human GPR35a47.1 ± 1.9
Data sourced from MacKenzie et al., 2014.[1]

Mechanism of Action: The GPR35 Signaling Pathway

This compound exerts its mast cell stabilizing effect by binding to and activating GPR35. This receptor is known to couple to multiple G protein subtypes, including Gαi/o and Gα13, and can also signal through β-arrestin pathways.[5] The activation of these pathways culminates in the inhibition of downstream signals that are essential for mast cell degranulation, most notably the influx of intracellular calcium.[4][6][7]

The proposed signaling cascade is as follows:

  • Receptor Binding: this compound binds to the orthosteric site of GPR35 on the mast cell surface.

  • G Protein Activation: The activated GPR35 receptor promotes the exchange of GDP for GTP on associated heterotrimeric G proteins.

    • Gαi/o Pathway: Activation of Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Changes in cAMP can modulate protein kinase A (PKA) activity and other downstream effectors that influence cell activation thresholds.

    • Gα13 Pathway: Activation of Gα13 is known to engage RhoA signaling pathways, which can influence cytoskeletal rearrangement. In the context of mast cell stabilization, this pathway may contribute to inhibitory signals that counteract the actin remodeling required for degranulation.[5]

  • β-Arrestin Recruitment: Ligand-bound GPR35 also recruits β-arrestin-2.[1] β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades and promoting receptor internalization, which can modulate the overall cellular response.

  • Inhibition of Calcium Influx: A critical convergence point for these inhibitory signals is the suppression of calcium (Ca2+) mobilization. Mast cell degranulation is a calcium-dependent process.[7] By inhibiting the rise in intracellular Ca2+ following an activation signal, this compound effectively blocks the final steps leading to granule fusion and mediator release.

  • Mast Cell Stabilization: The net effect of this signaling cascade is the stabilization of the mast cell, preventing the release of histamine and other inflammatory mediators.

Bufrolin_Signaling_Pathway Proposed Signaling Pathway of this compound in Mast Cells cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_alpha_i Gαi/o GPR35->G_alpha_i Activates G_alpha_13 Gα13 GPR35->G_alpha_13 Activates Beta_Arrestin β-arrestin-2 GPR35->Beta_Arrestin Recruits AC Adenylyl Cyclase G_alpha_i->AC Inhibits RhoA RhoA Signaling G_alpha_13->RhoA Ca_Influx Inhibition of Calcium (Ca²⁺) Influx Beta_Arrestin->Ca_Influx Other Pathways cAMP ↓ cAMP AC->cAMP cAMP->Ca_Influx RhoA->Ca_Influx Degranulation Inhibition of Granule Release (Histamine, etc.) Ca_Influx->Degranulation Mast_Cell_Stabilization Mast Cell Stabilization Degranulation->Mast_Cell_Stabilization Leads to This compound This compound This compound->GPR35 Binds & Activates

Caption: Proposed signaling pathway of this compound in mast cells.

Experimental Protocols

To evaluate the mast cell stabilizing properties of this compound, standardized in vitro assays are employed. The following sections detail the methodologies for two key experiments: a mast cell degranulation assay and an intracellular calcium influx assay.

In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies the release of the granular enzyme β-hexosaminidase, a surrogate marker for mast cell degranulation.

Principle: Mast cell granules contain β-hexosaminidase. Upon degranulation, this enzyme is released into the supernatant. Its activity can be measured by the cleavage of a chromogenic substrate, p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), which releases p-nitrophenol, a yellow compound detectable at 405 nm. The amount of p-nitrophenol is directly proportional to the extent of degranulation.

Materials:

  • Mast cell line (e.g., RBL-2H3, LAD2) or primary mast cells (e.g., BMMCs).

  • Cell culture medium (e.g., DMEM or RPMI-1640).

  • Tyrode's buffer or HEPES buffer.

  • Stimulating agent (e.g., Antigen like DNP-HSA for IgE-sensitized cells, Compound 48/80, or a calcium ionophore like A23187).

  • This compound stock solution (dissolved in a suitable vehicle like DMSO).

  • Substrate solution: pNAG in citrate buffer.

  • Stop solution: Glycine or sodium carbonate buffer.

  • Lysis buffer: Triton X-100 solution.

  • 96-well microtiter plates.

  • Microplate reader.

Methodology:

  • Cell Culture: Culture mast cells to an appropriate density in a 96-well plate. For IgE-mediated activation, sensitize cells with anti-DNP IgE overnight.

  • Washing: Gently wash the cells twice with buffer to remove serum and unbound IgE.

  • Pre-incubation: Add buffer containing various concentrations of this compound (or vehicle control) to the wells. Incubate for 30-60 minutes at 37°C.

  • Stimulation: Add the stimulating agent to induce degranulation. Incubate for 30-60 minutes at 37°C.

  • Sample Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well.

  • Total Release Control: To determine the maximum possible release, lyse a set of control cells with Triton X-100.

  • Enzymatic Reaction: In a new plate, mix the collected supernatant (or cell lysate) with the pNAG substrate solution. Incubate for 60-90 minutes at 37°C.

  • Quantification: Stop the reaction by adding the stop solution. Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Express degranulation as a percentage of total release: % Release = [(Abs_sample - Abs_blank) / (Abs_total_lysate - Abs_blank)] * 100

Intracellular Calcium Influx Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), a critical trigger for degranulation.

Principle: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. The fluorescence intensity of the dye increases proportionally to the concentration of free cytosolic calcium. A reduction in the fluorescence signal in the presence of this compound indicates an inhibition of calcium influx.

Materials:

  • Mast cells.

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM).

  • Pluronic F-127.

  • HEPES-buffered saline solution (HBSS).

  • Stimulating agent.

  • This compound stock solution.

  • Fluorometric plate reader or fluorescence microscope.

Methodology:

  • Cell Loading: Incubate mast cells in suspension or in a plate with the calcium indicator dye (e.g., Fluo-4 AM with Pluronic F-127 to aid dispersion) for 30-60 minutes at 37°C in the dark.

  • Washing: Wash the cells to remove excess extracellular dye.

  • Treatment: Resuspend or cover cells with HBSS containing various concentrations of this compound or vehicle control.

  • Measurement: Place the cells in a fluorometric plate reader. Measure the baseline fluorescence (excitation/emission ~485/520 nm for Fluo-4).

  • Stimulation: Inject the stimulating agent into the wells while continuously recording the fluorescence signal.

  • Data Analysis: The change in fluorescence intensity over time reflects the influx of intracellular calcium. Compare the peak fluorescence in this compound-treated cells to the control to determine the percentage of inhibition.

Experimental_Workflow General Experimental Workflow for this compound Evaluation arrow arrow A 1. Mast Cell Culture (e.g., RBL-2H3) B 2. Sensitization (Optional) (e.g., with Anti-DNP IgE overnight) A->B For IgE-mediated pathway C 3. Cell Washing (Remove serum/unbound IgE) A->C B->C D 4. Pre-incubation with Test Compound (this compound at various concentrations) C->D E 5. Stimulation (e.g., DNP-HSA, C48/80, A23187) D->E F 6. Assay-Specific Measurement E->F G Degranulation Assay (β-Hexosaminidase Release) F->G Endpoint Measurement H Calcium Influx Assay (Fluo-4 Fluorescence) F->H Kinetic Measurement I 7. Data Analysis (Calculate % Inhibition) G->I H->I

Caption: General experimental workflow for this compound evaluation.

Conclusion and Future Directions

This compound represents a highly potent mast cell stabilizer that acts through a defined molecular target, the G protein-coupled receptor GPR35. Its ability to activate GPR35 at nanomolar concentrations initiates inhibitory signaling cascades that effectively suppress calcium mobilization and prevent mast cell degranulation. The provided experimental protocols offer a robust framework for further investigation and characterization of this compound and other novel GPR35 agonists.

Future research should aim to:

  • Fully delineate the downstream signaling components of the GPR35 pathway in mast cells, particularly the interplay between Gαi, Gα13, and β-arrestin signaling.

  • Obtain comprehensive quantitative data on this compound's inhibition of histamine, cytokine, and lipid mediator release from various types of mast cells (e.g., connective tissue vs. mucosal).

  • Evaluate the in vivo efficacy of this compound in animal models of allergic inflammation to translate these in vitro findings into a therapeutic context.

This detailed understanding will be invaluable for the development of next-generation mast cell stabilizers for the treatment of allergic and inflammatory diseases.

References

Bufrolin Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Core Principles Governing Bufrolin's Biological Activity as a Potent GPR35 Agonist

Introduction

This compound, chemically known as 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid, has emerged as a significant pharmacological tool and a potential therapeutic lead due to its high potency as an agonist for the G protein-coupled receptor 35 (GPR35).[1][2] Initially identified as an antiallergic mast cell stabilizer, recent research has elucidated its primary mechanism of action through the activation of GPR35, a receptor implicated in various physiological and pathological processes, including inflammation and cardiovascular function. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, detailing the experimental protocols used to characterize its activity and visualizing the key signaling pathways involved. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of GPR35 as a therapeutic target.

Core Structure and Pharmacophore of this compound

The chemical structure of this compound reveals a rigid, planar 1,7-phenanthroline core, symmetrically substituted with two carboxylic acid groups, two hydroxyl groups, and a butyl group. This distinct arrangement of functional groups is critical for its high affinity and agonist activity at GPR35. Computational modeling and mutagenesis studies suggest that the symmetric di-acid nature of this compound is a key feature for its interaction with the receptor.[1][2] The carboxylic acid moieties are thought to interact with key arginine residues within the GPR35 binding pocket.[1][2]

Structure-Activity Relationship (SAR) of this compound and Related GPR35 Agonists

The exploration of this compound's SAR has been largely informed by comparing its activity with other mast cell stabilizers and synthetic GPR35 agonists. The available quantitative data, primarily from β-arrestin recruitment assays, provides valuable insights into the structural requirements for potent GPR35 agonism.

Table 1: GPR35 Agonist Potency of this compound and Related Compounds

CompoundCore ScaffoldKey SubstituentsAssay TypeSpeciesEC50
This compound 1,7-Phenanthroline6-butyl, 4,10-dihydroxy, 2,8-dicarboxylic acidPathHunter β-arrestinHuman12.8 ± 0.7 nM
This compound 1,7-Phenanthroline6-butyl, 4,10-dihydroxy, 2,8-dicarboxylic acidBRET β-arrestinHuman12.8 ± 0.7 nM
LodoxamidePyrimidineN,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acidPathHunter β-arrestinHuman1.6 ± 0.4 nM
LodoxamidePyrimidineN,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acidBRET β-arrestinRat12.5 ± 0.6 nM
Cromolyn disodiumChromone5,5'-((2-hydroxypropane-1,3-diyl)bis(oxy))bis(4-oxo-4H-chromene-2-carboxylic acid)PathHunter β-arrestinHuman2.98 ± 1.27 µM
Nedocromil sodiumPyrimidoquinoline9-ethyl-4,6-dioxo-10-propyl-4,6,7,10-tetrahydropyrimido[2,1-g]quinoline-2,8-dicarboxylic acidPathHunter β-arrestinHuman0.97 ± 0.09 µM
ZaprinastPurinone2-(2-propoxyphenyl)-8-azapurin-6-oneBRET β-arrestinHuman2.6 ± 0.1 µM

Data extracted from MacKenzie et al., 2014.[1]

From the data presented, several key SAR insights can be drawn:

  • Symmetric Di-acids are Key: Both this compound and the highly potent agonist lodoxamide are symmetric di-acids, suggesting this feature is crucial for high-affinity binding and activation of GPR35.[1][2]

  • Planar Aromatic Core: The planar, fused ring systems of this compound, cromolyn, and nedocromil appear to be a common structural motif among GPR35 agonists.[1]

  • Substituent Effects: While a detailed analysis of this compound analogs is limited in the public domain, the high potency of this compound compared to the structurally related but less potent cromolyn and nedocromil highlights the importance of the specific substitutions on the core scaffold. The butyl and hydroxyl groups on the phenanthroline ring of this compound likely contribute to its enhanced potency.

Mechanism of Action: GPR35 Signaling Pathway

This compound exerts its biological effects by acting as a potent agonist at GPR35. Upon binding of this compound, GPR35 undergoes a conformational change, leading to the recruitment and activation of intracellular signaling partners. GPR35 is known to couple to Gαi/o and Gα13 G proteins. However, a prominent and well-characterized signaling event following GPR35 activation by agonists like this compound is the recruitment of β-arrestin-2.[1] This interaction not only plays a role in receptor desensitization and internalization but also initiates G protein-independent signaling cascades. Downstream of β-arrestin recruitment, activation of mitogen-activated protein kinases (MAPKs) such as extracellular signal-regulated kinase (ERK1/2) has been observed.

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_protein Gαi/o / Gα13 GPR35->G_protein Activation beta_Arrestin β-Arrestin-2 GPR35->beta_Arrestin Recruitment Downstream Downstream Cellular Effects G_protein->Downstream ERK ERK1/2 beta_Arrestin->ERK Activation ERK->Downstream

GPR35 Signaling Pathway Activated by this compound.

Experimental Protocols

The characterization of this compound and its analogs as GPR35 agonists has predominantly relied on cell-based assays that measure the interaction between GPR35 and β-arrestin-2 upon agonist stimulation. The two key methodologies employed are the PathHunter® β-arrestin recruitment assay and a Bioluminescence Resonance Energy Transfer (BRET)-based β-arrestin-2 interaction assay.

PathHunter® β-Arrestin Recruitment Assay

This assay is a proprietary enzyme fragment complementation (EFC) technology.

Principle: Cells are engineered to express the GPR35 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist binding to the GPR35-PK fusion protein induces the recruitment of β-arrestin-EA. This proximity forces the complementation of the two enzyme fragments, forming an active β-galactosidase enzyme. The activity of this reconstituted enzyme is measured by the hydrolysis of a chemiluminescent substrate.

Detailed Protocol:

  • Cell Culture and Plating:

    • PathHunter® CHO-K1 GPR35 β-Arrestin cells are cultured in F-12 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, 800 µg/ml geneticin, and 300 µg/ml hygromycin.

    • Cells are harvested and resuspended in assay buffer.

    • Dispense 10 µL of the cell suspension into each well of a 384-well white, solid-bottom assay plate.

  • Compound Preparation and Addition:

    • Prepare serial dilutions of this compound and other test compounds in assay buffer containing 0.1% bovine serum albumin.

    • Add 2.5 µL of the compound dilutions to the respective wells of the assay plate.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C in a humidified incubator with 5% CO2.

  • Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's instructions.

    • Add 12.5 µL of the detection reagent to each well.

    • Incubate the plate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the chemiluminescent signal using a suitable plate reader.

    • Plot the luminescence signal against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.

PathHunter_Workflow Start Start Plate_Cells Plate PathHunter® GPR35 β-Arrestin Cells Start->Plate_Cells Prepare_Compounds Prepare Serial Dilutions of Test Compounds Plate_Cells->Prepare_Compounds Add_Compounds Add Compounds to Cells Prepare_Compounds->Add_Compounds Incubate_37C Incubate at 37°C for 90 minutes Add_Compounds->Incubate_37C Add_Detection Add Chemiluminescent Detection Reagent Incubate_37C->Add_Detection Incubate_RT Incubate at Room Temp for 60 minutes Add_Detection->Incubate_RT Read_Signal Measure Luminescence Incubate_RT->Read_Signal Analyze_Data Calculate EC50 Values Read_Signal->Analyze_Data End End Analyze_Data->End

References

Bufrolin: A Symmetric Di-acid Agonist of GPR35 - A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical and Physical Properties

Bufrolin is a light beige to beige solid compound. As a symmetric di-acid, its chemical behavior is significantly influenced by its two carboxylic acid functional groups. The following table summarizes its known physicochemical properties.

PropertyValueReference
IUPAC Name 6-butyl-4,10-dihydroxy-1,7-phenanthroline-2,8-dicarboxylic acid[1]
Molecular Formula C₁₈H₁₆N₂O₆Inferred from structure
Melting Point >263°C (with decomposition)[2]
Solubility Slightly soluble in aqueous base; Slightly soluble in methanol (requires heating and sonication)[2]
Appearance Light Beige to Beige Solid[2]
pKa Data not publicly available

Biological Activity

This compound is distinguished by its high potency as an agonist for both human and rat GPR35.[3][4] This activity is crucial for its potential therapeutic applications and its use as a chemical probe to elucidate the function of GPR35.

ParameterValueCell Line/SystemReference
EC₅₀ (human GPR35a) 12.8 ± 0.7 nMCHO-K1 cells[1]

Experimental Protocols

While the specific, proprietary synthesis protocol for this compound is not detailed in the public domain, a general methodology for the synthesis of substituted phenanthroline dicarboxylic acids can be inferred from established organic chemistry principles. Furthermore, detailed protocols for assessing this compound's biological activity have been published.

Representative Synthesis of a Phenanthroline Dicarboxylic Acid Core

The synthesis of a phenanthroline dicarboxylic acid, such as this compound, would likely involve a multi-step process. A plausible, though not definitively confirmed, route could be conceptualized as follows:

A Substituted Aniline C Friedländer Annulation A->C B Symmetrical Diketone B->C D Phenanthroline Core C->D Cyclization E Oxidation of Alkyl Groups D->E F Dicarboxylic Acid Derivative E->F G Final Functionalization (e.g., Hydroxylation) F->G H This compound G->H

Caption: A plausible synthetic workflow for this compound.

Methodology:

  • Friedländer Annulation: A substituted aniline could be reacted with a symmetrical diketone in the presence of an acid or base catalyst to form the core phenanthroline structure. The specific starting materials would be chosen to introduce the butyl group at the desired position.

  • Oxidation: If the phenanthroline core is synthesized with precursor functional groups (e.g., methyl groups) at the 2 and 8 positions, these can be subsequently oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate or selenium dioxide.

  • Functionalization: Further modifications, such as hydroxylation at the 4 and 10 positions, would be carried out to yield the final this compound molecule.

GPR35 Activation Assessment: β-Arrestin-2 Recruitment Assay

The interaction of this compound with GPR35 can be quantified by measuring the recruitment of β-arrestin-2 to the receptor upon agonist binding.[3]

A CHO-K1 cells expressing GPR35 and β-arrestin-2 fusion proteins B Incubate with varying concentrations of this compound A->B C Agonist binding and receptor activation B->C D β-arrestin-2 recruitment C->D E Proximity-based signal generation (e.g., BRET or enzyme complementation) D->E F Signal detection and quantification E->F G Data analysis (EC50 determination) F->G

Caption: Workflow for β-arrestin-2 recruitment assay.

Detailed Protocol (PathHunter Assay Example):

  • Cell Culture: CHO-K1 cells stably expressing human GPR35 fused to a ProLink tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) are cultured in appropriate media.

  • Assay Preparation: Cells are seeded in 96-well plates and incubated.

  • Compound Addition: this compound is serially diluted and added to the cells.

  • Incubation: The cells are incubated to allow for receptor binding and β-arrestin-2 recruitment.

  • Signal Detection: A detection reagent containing the enzyme substrate is added. The complementation of the enzyme fragments, brought into proximity by the receptor-arrestin interaction, results in a luminescent signal.

  • Data Analysis: The luminescence is measured using a plate reader, and the data are analyzed using a non-linear regression to determine the EC₅₀ value.

GPR35 Signaling Pathway

Upon binding of an agonist like this compound, GPR35 initiates a cascade of intracellular events. The primary and best-characterized pathway involves the recruitment of β-arrestin-2. GPR35 can also couple to G proteins, specifically Gα₁₂/₁₃ and Gαᵢ/ₒ, leading to diverse downstream effects. β-arrestin itself can act as a scaffold for other signaling molecules, such as those in the MAPK/ERK pathway, and can also suppress NF-κB signaling.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 binds G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 activates G_alpha_i_o Gαi/o GPR35->G_alpha_i_o activates beta_Arrestin_2 β-Arrestin-2 GPR35->beta_Arrestin_2 recruits MAPK_ERK MAPK/ERK Pathway beta_Arrestin_2->MAPK_ERK activates NF_kB NF-κB Pathway beta_Arrestin_2->NF_kB inhibits

Caption: GPR35 signaling upon this compound activation.

Conclusion

This compound stands out as a potent and selective tool for the investigation of GPR35 biology. Its nature as a symmetric di-acid likely plays a key role in its high-affinity binding to the receptor. While a complete physicochemical profile and a detailed synthesis protocol are not publicly available, the information presented in this guide provides a solid foundation for researchers and drug development professionals. The experimental workflows and signaling pathway diagrams offer a clear visual representation of how to work with and understand the function of this important chemical probe. Further research into the specific chemical properties of this compound, particularly its pKa values, will undoubtedly enhance its utility in the development of novel therapeutics targeting GPR35.

References

An In-Depth Technical Guide on the GPR35 Binding Affinity of Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Bufrolin for the G protein-coupled receptor 35 (GPR35). It includes quantitative data, detailed experimental protocols, and visualizations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound for GPR35

This compound has been identified as a high-potency agonist for both human and rat GPR35.[1][2][3] The binding affinity is typically quantified by the half-maximal effective concentration (EC50), which represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. The EC50 values for this compound's activation of GPR35 have been determined using β-arrestin-2 recruitment assays.[1]

LigandReceptor OrthologAssay TypeEC50 (nM)Reference
This compoundHuman GPR35aβ-arrestin-2 Recruitment1.6 ± 0.4MacKenzie et al., 2014
This compoundRat GPR35β-arrestin-2 Recruitment9.9 ± 0.4MacKenzie et al., 2014

Experimental Protocols

The primary method used to determine the binding affinity of this compound to GPR35 is the β-arrestin recruitment assay, a robust method for studying ligand-induced GPCR activation.[4][5][6]

PathHunter™ β-Arrestin Recruitment Assay

This assay quantifies the interaction between GPR35 and β-arrestin-2 upon agonist stimulation. The technology is based on enzyme fragment complementation (EFC).[7][8]

Principle: The GPR35 receptor is tagged with a small enzyme fragment (ProLink™), and β-arrestin-2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Upon this compound binding to GPR35, the receptor undergoes a conformational change, leading to its phosphorylation and subsequent recruitment of the β-arrestin-2-EA fusion protein. This brings the two enzyme fragments into close proximity, allowing them to form an active β-galactosidase enzyme. The activity of this reconstituted enzyme is then measured by the hydrolysis of a substrate, which produces a chemiluminescent signal directly proportional to the extent of β-arrestin-2 recruitment.[7][8][9]

Detailed Protocol:

  • Cell Culture and Plating:

    • CHO-K1 or HEK293 cells stably co-expressing the GPR35-ProLink™ fusion protein and the β-arrestin-2-EA fusion protein are used.[8]

    • Cells are cultured in appropriate media and maintained at 37°C in a 5% CO2 incubator.

    • For the assay, cells are harvested and seeded into 384-well white, clear-bottom tissue culture plates at a density of 5,000-10,000 cells per well.[8]

    • Plates are incubated overnight to allow for cell adherence.[8]

  • Compound Preparation and Addition:

    • This compound is serially diluted in an appropriate assay buffer to create a range of concentrations for generating a dose-response curve.

    • The cell culture medium is removed from the wells, and the diluted this compound solutions are added.

  • Incubation:

    • The plates are incubated for 60-90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment.[4][8]

  • Signal Detection:

    • The PathHunter™ Detection Reagent, containing the chemiluminescent substrate, is added to each well.

    • The plates are incubated at room temperature for 60 minutes to allow for the enzymatic reaction to occur.

  • Data Acquisition and Analysis:

    • Chemiluminescence is read using a standard plate reader.

    • The data is normalized to a positive control (a known GPR35 agonist) and a negative control (vehicle).

    • The EC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using software such as GraphPad Prism.[8][10]

Signaling Pathways and Experimental Workflows

GPR35 Signaling Pathway Induced by this compound

Upon activation by an agonist like this compound, GPR35 can couple to multiple downstream signaling pathways. The primary pathways involve the activation of heterotrimeric G proteins and the recruitment of β-arrestin.[11] GPR35 is known to couple to Gαi/o and Gα12/13 proteins.[11]

  • Gαi/o Pathway: Activation of Gαi/o typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gα12/13 Pathway: Activation of Gα12/13 stimulates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA and subsequent modulation of the actin cytoskeleton.

  • β-Arrestin Pathway: Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the intracellular tail of GPR35.[12] This not only desensitizes the G protein-mediated signaling but also initiates a separate wave of signaling by acting as a scaffold for various kinases, such as those in the MAPK/ERK pathway.[12][13][14]

GPR35_Signaling cluster_membrane Cell Membrane GPR35 GPR35 G_protein Gαi/o / Gα12/13 GPR35->G_protein Activates GRK GRK GPR35->GRK Recruits beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits This compound This compound This compound->GPR35 Binds Downstream_G Downstream G-Protein Signaling (e.g., ↓cAMP, RhoA activation) G_protein->Downstream_G Initiates GRK->GPR35 Phosphorylates Downstream_arrestin Downstream β-Arrestin Signaling (e.g., ERK activation) beta_arrestin->Downstream_arrestin Initiates

Caption: this compound-induced GPR35 signaling cascade.

Experimental Workflow for Determining GPR35 Binding Affinity

The following diagram illustrates a typical workflow for determining the binding affinity of a compound to GPR35 using a cell-based functional assay.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (GPR35 & β-arrestin expressing cells) cell_plating Cell Plating (384-well plate) cell_culture->cell_plating compound_prep Compound Preparation (Serial dilution of this compound) compound_addition Compound Addition compound_prep->compound_addition cell_plating->compound_addition incubation Incubation (60-90 min, 37°C) compound_addition->incubation detection Signal Detection (Add substrate, incubate 60 min) incubation->detection read_plate Read Plate (Luminescence) detection->read_plate data_analysis Data Analysis (Normalization, Curve Fitting) read_plate->data_analysis ec50 Determine EC50 data_analysis->ec50

Caption: Workflow for GPR35 agonist affinity determination.

References

An In-depth Technical Guide to the Signal Transduction Pathways of Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bufrolin is a potent and selective agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in a variety of physiological and pathological processes, including inflammation and pain. This technical guide provides a comprehensive overview of the signal transduction pathways activated by this compound through its interaction with GPR35. It details the downstream signaling cascades, presents quantitative data on this compound's activity, and offers detailed protocols for key experimental assays used to characterize this compound. The guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, cell biology, and drug development who are investigating the therapeutic potential of targeting the this compound-GPR35 signaling axis.

Introduction to this compound and GPR35

This compound is a synthetic compound that has been identified as a high-potency agonist of GPR35.[1][2][3][4][5] GPR35 is a class A G protein-coupled receptor that is expressed in various tissues, including immune cells, the gastrointestinal tract, and the nervous system. The endogenous ligands for GPR35 are still under investigation, with several candidates proposed, including kynurenic acid and lysophosphatidic acid. The activation of GPR35 by agonists like this compound initiates a cascade of intracellular signaling events that can have both pro- and anti-inflammatory effects depending on the cellular context.[3]

This compound-Mediated GPR35 Signal Transduction Pathways

Upon binding of this compound, GPR35 undergoes a conformational change, leading to the activation of heterotrimeric G proteins and subsequent downstream signaling. The primary signaling pathways initiated by this compound-activated GPR35 are mediated by Gα12/13, Gαi/o, and β-arrestin-2.

Gα12/13-Mediated Signaling

Activation of the Gα12/13 pathway is a key event in GPR35 signaling. Gα12/13 proteins couple to Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated coiled-coil containing protein kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell adhesion, and motility.

Gαi/o-Mediated Signaling

GPR35 also couples to the Gαi/o family of G proteins. Activation of Gαi/o leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP can dampen the activity of protein kinase A (PKA) and subsequently modulate the MAPK/ERK pathway.

β-Arrestin-2-Mediated Signaling

In addition to G protein-dependent signaling, this compound-activated GPR35 recruits β-arrestin-2. This interaction not only leads to receptor desensitization and internalization but also initiates a distinct, G protein-independent signaling cascade. β-arrestin-2 can act as a scaffold protein, bringing together various signaling molecules to activate pathways such as the extracellular signal-regulated kinase (ERK1/2), c-Jun N-terminal kinase (JNK), and protein kinase B (Akt). Furthermore, β-arrestin-2 can interact with IκBα, leading to the suppression of NF-κB activation, which is a key regulator of inflammation.

Quantitative Data for this compound Activity

The potency of this compound in activating GPR35 has been quantified in various in vitro assays. The following table summarizes the key quantitative data from the literature.

Assay TypeReceptor OrthologEC50 (nM)Reference
β-arrestin-2 Recruitment (BRET)Human GPR35a12.8 ± 0.7[2]
β-arrestin-2 Recruitment (BRET)Rat GPR3510[3]
β-arrestin-2 Recruitment (PathHunter)Human GPR35a3.6 ± 0.2[2]
Receptor InternalizationHuman GPR35a~10[2]
Dynamic Mass Redistribution (DMR)HT-29 cells (endogenous human GPR35)~10[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the signal transduction pathways of this compound.

β-Arrestin-2 Recruitment Assays

4.1.1 Bioluminescence Resonance Energy Transfer (BRET) Assay

The BRET assay is a proximity-based assay that measures the interaction between a bioluminescent donor and a fluorescent acceptor. To monitor this compound-induced β-arrestin-2 recruitment to GPR35, cells are co-transfected with constructs encoding GPR35 fused to a Renilla luciferase (Rluc) donor and β-arrestin-2 fused to a yellow fluorescent protein (YFP) acceptor.

Protocol:

  • Seed HEK293 cells co-expressing GPR35-Rluc and β-arrestin-2-YFP in a 96-well white, clear-bottom microplate.

  • Incubate cells for 24-48 hours.

  • Replace the culture medium with a buffer (e.g., HBSS).

  • Add the luciferase substrate (e.g., coelenterazine h) to a final concentration of 5 µM.

  • Immediately measure the luminescence at two wavelengths: one for the donor (e.g., 485 nm) and one for the acceptor (e.g., 530 nm) using a BRET-compatible plate reader.

  • Add this compound at various concentrations.

  • Measure the BRET signal again after a 15-30 minute incubation.

  • Calculate the BRET ratio (acceptor emission / donor emission) and plot against the this compound concentration to determine the EC50.

4.1.2 PathHunter® β-Arrestin Assay

The PathHunter assay is based on enzyme fragment complementation. Cells are engineered to express the GPCR fused to a small enzyme fragment (ProLink™) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor). Agonist-induced interaction brings the fragments together, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.

Protocol:

  • Plate PathHunter® GPR35 β-Arrestin cells in a 384-well white, solid-bottom microplate.

  • Incubate the plate overnight at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Add the this compound dilutions to the cells.

  • Incubate for 90 minutes at 37°C.

  • Prepare the PathHunter Detection Reagent by mixing the substrate and detection buffer according to the manufacturer's instructions.

  • Add the detection reagent to each well.

  • Incubate for 60 minutes at room temperature.

  • Read the chemiluminescence on a standard plate reader.

  • Plot the signal against the this compound concentration to determine the EC50.

Receptor Internalization Assay (Confocal Microscopy)

This assay visualizes the agonist-induced translocation of GPR35 from the plasma membrane to intracellular compartments.

Protocol:

  • Seed cells expressing a fluorescently tagged GPR35 (e.g., GPR35-eYFP) on glass coverslips in a 12-well plate.

  • After 24-48 hours, replace the medium with fresh, warmed medium and incubate for 1 hour.

  • Treat the cells with varying concentrations of this compound for 30 minutes.

  • Wash the cells twice with cold PBS.

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

  • Wash the cells twice with PBS.

  • Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).

  • Image the cells using a confocal microscope, capturing the fluorescence from the tagged receptor and the nucleus.

  • Analyze the images to quantify the redistribution of the receptor from the cell surface to intracellular vesicles.

Dynamic Mass Redistribution (DMR) Assay

DMR is a label-free technology that measures the redistribution of cellular mass in response to receptor activation. This integrated cellular response reflects the sum of all signaling events.

Protocol:

  • Seed cells (e.g., HT-29, which endogenously express GPR35) in a Corning Epic® sensor microplate and culture for 24 hours.

  • Wash the cells three times with a suitable buffer (e.g., HBSS).

  • Place the microplate in a DMR instrument (e.g., Corning Epic® BT reader) at 37°C and record a baseline measurement for 1 hour.

  • Add this compound at various concentrations to the wells.

  • Record the DMR response for at least 1 hour.

  • Analyze the data to determine the kinetic and concentration-dependent DMR signal, from which agonist potency (EC50) can be calculated.

Visualizations

Signaling Pathway Diagrams

Bufrolin_GPR35_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Protein Signaling cluster_arrestin β-Arrestin Signaling This compound This compound GPR35 GPR35 This compound->GPR35 G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o beta_arrestin β-Arrestin-2 GPR35->beta_arrestin RhoGEF RhoGEF G_alpha_12_13->RhoGEF AC Adenylyl Cyclase G_alpha_i_o->AC RhoA RhoA RhoGEF->RhoA ROCK ROCK RhoA->ROCK cAMP cAMP AC->cAMP ERK ERK1/2 beta_arrestin->ERK JNK JNK beta_arrestin->JNK Akt Akt beta_arrestin->Akt NFkB NF-κB (Suppression) beta_arrestin->NFkB

Caption: this compound-GPR35 signaling pathways.

Experimental Workflow Diagrams

BRET_Workflow start Seed cells expressing GPR35-Rluc & β-arrestin-YFP incubate1 Incubate 24-48h start->incubate1 add_substrate Add luciferase substrate incubate1->add_substrate read1 Measure baseline BRET add_substrate->read1 add_this compound Add this compound read1->add_this compound incubate2 Incubate 15-30 min add_this compound->incubate2 read2 Measure final BRET incubate2->read2 analyze Calculate BRET ratio and determine EC50 read2->analyze

Caption: BRET assay workflow.

PathHunter_Workflow start Plate PathHunter GPR35 β-Arrestin cells incubate1 Incubate overnight start->incubate1 add_this compound Add this compound dilutions incubate1->add_this compound incubate2 Incubate 90 min at 37°C add_this compound->incubate2 add_detection Add PathHunter Detection Reagent incubate2->add_detection incubate3 Incubate 60 min at RT add_detection->incubate3 read Read chemiluminescence incubate3->read analyze Plot signal vs. concentration and determine EC50 read->analyze

Caption: PathHunter assay workflow.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex signaling pathways mediated by GPR35. Its high potency and selectivity make it an ideal compound for studying the role of GPR35 in various physiological and disease states. This technical guide has provided a detailed overview of the known signal transduction pathways activated by this compound, quantitative data on its activity, and comprehensive protocols for key experimental assays. It is anticipated that this information will facilitate further research into the therapeutic potential of targeting the this compound-GPR35 signaling axis.

References

Bufrolin in Allergic Inflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Bufrolin, a potent anti-allergic compound, and its role in experimental models of allergic inflammation. The document details its mechanism of action, summarizes key quantitative data, and provides comprehensive experimental protocols and workflow visualizations for researchers in immunology and drug development.

Core Mechanism of Action: GPR35 Agonism

This compound's primary anti-allergic activity is mediated through its function as a high-potency agonist of the G protein-coupled receptor 35 (GPR35).[1][2] GPR35 is expressed on mature mast cells, key effector cells in IgE-mediated allergic reactions.[3][4] Upon allergen-induced cross-linking of IgE receptors (FcεRI), mast cells degranulate, releasing a cascade of pro-inflammatory mediators such as histamine, proteases, leukotrienes, and cytokines (e.g., IL-4, IL-5, IL-13).

Activation of GPR35 by an agonist like this compound has been shown to suppress this degranulation process, effectively stabilizing the mast cell and preventing the release of inflammatory mediators.[3][4] This mechanism positions GPR35 as a primary target for mast cell-stabilizing drugs.[3][4] The signaling cascade downstream of GPR35 activation can be complex, involving G-protein-dependent pathways (such as Gαs-cAMP-PKA) and G-protein-independent pathways involving β-arrestin, which collectively contribute to an anti-inflammatory and cell-stabilizing effect.[5][6]

GPR35_Signaling_Pathway cluster_membrane Mast Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_Protein G-Protein (e.g., Gαs) GPR35->G_Protein Activates Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruits FcERI FcεRI Receptor Syk Syk Kinase FcERI->Syk Activates This compound This compound This compound->GPR35 Binds & Activates Allergen_IgE Allergen-IgE Complex Allergen_IgE->FcERI Cross-links AC Adenylyl Cyclase G_Protein->AC Activates Stabilization Inhibition of Degranulation Beta_Arrestin->Stabilization Contributes to cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PKA->Stabilization Leads to Degranulation Degranulation (Histamine, Cytokine Release) Stabilization->Degranulation Inhibits Ca_Mobilization Ca²⁺ Mobilization Syk->Ca_Mobilization Induces Ca_Mobilization->Degranulation Triggers

Figure 1: this compound's inhibitory signaling pathway in mast cells.

In Vitro Efficacy: GPR35 Receptor Activation Assays

The potency of this compound as a GPR35 agonist has been quantified using cell-based assays that measure receptor activation, such as β-arrestin recruitment assays. These assays provide a direct readout of the ligand's ability to engage the receptor and initiate intracellular signaling.

Data Presentation: this compound Potency (EC₅₀)

The following table summarizes the half-maximal effective concentration (EC₅₀) values for this compound in activating human and rat GPR35, demonstrating its high potency at both orthologs.

Assay TypeReceptor OrthologCell LineMeasured EC₅₀ (nM)Reference
PathHunter β-arrestin-2 InteractionHuman GPR35aHEK2932.9 ± 0.7[1]
BRET-based β-arrestin-2 InteractionHuman GPR35aHEK293T12.8 ± 0.7[1]
BRET-based β-arrestin-2 InteractionRat GPR35HEK293T13.9 ± 1.1[1]
Experimental Protocol: PathHunter® β-Arrestin Recruitment Assay

This protocol describes a general procedure for determining the potency of a test compound like this compound using a commercial enzyme fragment complementation (EFC) assay.

Objective: To quantify the agonist-induced interaction between GPR35 and β-arrestin.

Principle: Cells are engineered to co-express a GPR35 receptor fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to a larger, inactive enzyme fragment (Enzyme Acceptor, EA). Agonist binding to the GPCR induces β-arrestin recruitment, forcing the complementation of the two fragments. This forms a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to receptor activation.[7][8]

Materials:

  • PathHunter® cell line expressing PK-tagged GPR35 and EA-tagged β-arrestin.

  • AssayComplete™ Cell Plating Reagent (as specified for the cell line).

  • Test compound (this compound) and reference agonist.

  • PathHunter® Detection Reagents (Substrate, Lysis Buffer).

  • White, solid-bottom 96-well or 384-well assay plates.

  • Luminescence plate reader.

Procedure:

  • Cell Plating:

    • Culture PathHunter® cells according to the supplier's instructions until they are ready for assay.

    • Harvest cells and resuspend them in the appropriate AssayComplete™ Cell Plating Reagent to the desired density.

    • Dispense the cell suspension into the wells of the assay plate (e.g., 10,000 cells/well).[8]

    • Incubate plates overnight at 37°C in a humidified 5% CO₂ incubator.[8]

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in the appropriate assay buffer. Typically, an 11-point, 3-fold dilution series is prepared to generate a full dose-response curve.

    • Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%.[7][9][10]

    • Add the diluted compound to the corresponding wells of the cell plate. Include vehicle-only wells as a negative control.

  • Incubation:

    • Incubate the plate for 90 minutes at 37°C or for the duration recommended by the assay manufacturer.[9]

  • Signal Detection:

    • Prepare the PathHunter® Detection Reagent working solution by mixing the substrate and lysis reagents according to the kit protocol.

    • Add the detection reagent to each well.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

    • Plot the signal intensity against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In_Vitro_Workflow cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_readout Day 2: Readout Culture 1. Culture GPR35 PathHunter® Cells Plate 2. Plate Cells into Assay Plate Culture->Plate Incubate_Overnight 3. Incubate Overnight (37°C, 5% CO₂) Plate->Incubate_Overnight Add_Compound 5. Add Compound to Cells Dilute 4. Prepare Serial Dilution of this compound Dilute->Add_Compound Incubate_Assay 6. Incubate (90 min, 37°C) Add_Compound->Incubate_Assay Add_Reagent 7. Add Chemiluminescent Detection Reagent Incubate_RT 8. Incubate (60 min, Room Temp) Add_Reagent->Incubate_RT Read 9. Read Luminescence Incubate_RT->Read Analyze 10. Analyze Data (Calculate EC₅₀) Read->Analyze

Figure 2: Experimental workflow for an in vitro β-arrestin assay.

In Vivo Efficacy: Allergic Inflammation Models

This compound has been shown to be an effective inhibitor of the Passive Cutaneous Anaphylaxis (PCA) reaction in rats, a classic in vivo model of IgE-mediated, mast cell-dependent type I hypersensitivity.[1]

Data Presentation: this compound Efficacy in PCA Model

While specific quantitative data such as the ED₅₀ or percentage inhibition at defined doses are not detailed in readily available literature, this compound is qualitatively described as an effective inhibitor of the PCA reaction. This model provides crucial evidence of its anti-allergic activity in a whole-organism setting.

ModelSpeciesEffect of this compoundReference
Passive Cutaneous Anaphylaxis (PCA)RatEffective inhibitor of IgE-induced allergic reaction[1]
Experimental Protocol: Passive Cutaneous Anaphylaxis (PCA) in Rats

This protocol outlines a standard procedure for inducing and measuring PCA to evaluate the efficacy of an anti-allergic compound.

Objective: To assess the ability of a test compound to inhibit an IgE-mediated inflammatory response in the skin.

Principle: The PCA model is a localized allergic reaction.[3] Animals are passively sensitized by an intradermal injection of IgE antibodies specific to an antigen. After a sensitization period, an intravenous challenge with the specific antigen, mixed with a vital dye like Evans blue, is administered. In response to the antigen, mast cells at the sensitized skin site degranulate, increasing local vascular permeability. This causes the dye to extravasate into the surrounding tissue, creating a blue spot whose size and color intensity are proportional to the severity of the anaphylactic reaction.[5]

Materials:

  • Wistar or Sprague-Dawley rats.

  • Anti-DNP (dinitrophenyl) IgE monoclonal antibody.

  • Antigen: DNP conjugated to Human Serum Albumin (DNP-HSA).

  • Evans blue dye.

  • Test compound (this compound).

  • Vehicle control.

  • Saline or Phosphate-Buffered Saline (PBS).

  • Formamide for dye extraction.

  • Spectrophotometer.

Procedure:

  • Sensitization (Day 1):

    • Lightly anesthetize the rats and shave the dorsal skin.

    • Administer intradermal injections of anti-DNP IgE (e.g., 50-100 ng in 20-50 µL of saline) into defined sites on the back of each rat. Mark the injection sites.

    • Allow a sensitization period of 24 to 48 hours for the IgE to bind to FcεRI receptors on tissue mast cells.[5]

  • Compound Administration (Day 2 or 3):

    • Administer this compound or vehicle control to the animals via the desired route (e.g., oral gavage, intraperitoneal injection). The timing should be based on the compound's pharmacokinetic profile, typically 30-60 minutes before the antigen challenge.

  • Antigen Challenge and Reaction Measurement:

    • Prepare the challenge solution by dissolving DNP-HSA and Evans blue dye in saline (e.g., 1% Evans blue).

    • Administer the DNP-HSA/Evans blue solution via intravenous injection (e.g., into the tail vein).[5]

    • Allow the reaction to proceed for 30-60 minutes.

  • Quantification of Extravasation:

    • Euthanize the animals and excise the skin at the injection sites.

    • Measure the diameter of the blue spot as a preliminary assessment.

    • To quantify the dye, place the excised skin samples into tubes containing formamide and incubate (e.g., at 63°C overnight) to extract the Evans blue.

    • Centrifuge the samples and measure the absorbance of the supernatant at ~620-630 nm using a spectrophotometer.[3]

  • Data Analysis:

    • The amount of extravasated dye is directly proportional to the absorbance reading.

    • Calculate the percentage inhibition of the PCA reaction for the this compound-treated group compared to the vehicle-treated control group.

In_Vivo_Workflow cluster_day1 Day 1: Sensitization cluster_day2 Day 2/3: Treatment & Challenge cluster_readout2 Day 2/3: Readout Sensitize 1. Intradermal Injection of Anti-DNP IgE in Rat Skin Wait 2. Wait 24-48 Hours (for IgE to bind mast cells) Sensitize->Wait Administer 3. Administer this compound or Vehicle Control Challenge 4. Intravenous Injection of Antigen (DNP-HSA) + Evans Blue Administer->Challenge React 5. Wait 30-60 Minutes (for allergic reaction) Challenge->React Euthanize 6. Euthanize & Excise Skin Extract 7. Extract Evans Blue Dye (using Formamide) Euthanize->Extract Measure 8. Measure Absorbance (~620 nm) Extract->Measure Analyze2 9. Calculate % Inhibition of PCA Reaction Measure->Analyze2

Figure 3: Experimental workflow for the Passive Cutaneous Anaphylaxis model.

Conclusion

This compound is a high-potency agonist for the GPR35 receptor in both human and rat systems. Its mechanism of action centers on the stabilization of mast cells via GPR35 activation, which effectively inhibits IgE-mediated allergic responses, as demonstrated in the Passive Cutaneous Anaphylaxis model. The availability of potent and cross-species-reactive tools like this compound is critical for elucidating the therapeutic potential of targeting GPR35 in allergic and inflammatory diseases such as asthma, allergic rhinitis, and atopic dermatitis. Further research should focus on detailing its effects on specific cytokine profiles and its efficacy in more complex chronic models of allergic inflammation.

References

Methodological & Application

Bufrolin In Vitro Assay Protocols: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vitro assays involving Bufrolin, a potent and equipotent agonist of the human and rat G protein-coupled receptor 35 (GPR35).[1][2][3] These protocols are designed to assist researchers in pharmacology, drug discovery, and related fields in characterizing the activity of this compound and similar compounds targeting GPR35.

Mechanism of Action: this compound as a GPR35 Agonist

This compound has been identified as a high-potency agonist for GPR35, a receptor implicated in various physiological and pathological processes, including inflammatory and allergic responses.[1][2] Unlike some other GPR35 agonists that show species-specific potency, this compound demonstrates comparable high potency at both human and rat GPR35.[2][3] Its mechanism of action involves binding to and activating GPR35, which subsequently triggers downstream intracellular signaling cascades. A key event following agonist-induced activation of GPR35 is the recruitment of β-arrestin-2, a protein involved in receptor desensitization and signaling, and receptor internalization.[1]

The following diagram illustrates the signaling pathway initiated by this compound binding to GPR35.

Bufrolin_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35 Arrestin β-Arrestin-2 GPR35->Arrestin Recruits This compound This compound This compound->GPR35 Binds to Internalization Receptor Internalization Arrestin->Internalization Downstream Downstream Signaling Arrestin->Downstream

Caption: this compound activates GPR35, leading to β-arrestin-2 recruitment and subsequent signaling events.

Quantitative Data Summary

The potency of this compound has been quantified in several cell-based in vitro assays. The following table summarizes the half-maximal effective concentration (EC50) values reported for this compound in activating human GPR35a.

Assay TypeCell LineParameterThis compound EC50 (nM)
PathHunter β-arrestin-2 RecruitmentCHO-K1β-arrestin-2 Interaction1.6 ± 0.4
BRET-based β-arrestin-2 RecruitmentHEK293Tβ-arrestin-2 Interaction12.8 ± 0.7
High Content AnalysisFlp-In T-REx 293GPR35a Internalization~10
Dynamic Mass Redistribution (DMR)HT-29Integrated Cellular Response~10

Data sourced from Mackenzie et al., 2014.[1]

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound's activity are provided below.

GPR35–β-Arrestin-2 Interaction Assay (PathHunter)

This assay quantifies the interaction between GPR35 and β-arrestin-2 upon agonist stimulation using a protein complementation-based technology.

Experimental Workflow:

PathHunter_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection Seed Seed CHO-K1 cells expressing hGPR35 & β-arrestin-2 Induce Induce receptor expression (e.g., with doxycycline) Seed->Induce Add_this compound Add varying concentrations of this compound Induce->Add_this compound Incubate Incubate at 37°C Add_this compound->Incubate Add_Substrate Add detection reagents Incubate->Add_Substrate Read Read luminescence Add_Substrate->Read

Caption: Workflow for the PathHunter GPR35–β-arrestin-2 interaction assay.

Methodology:

  • Cell Culture: Use a CHO-K1 cell line stably expressing human GPR35 and a β-arrestin-2 enzyme fragment complementation system (e.g., PathHunter). Culture cells in appropriate growth medium.

  • Seeding: Seed the cells into 96-well or 384-well white, clear-bottom microplates at a determined optimal density.

  • Induction: If using an inducible expression system, add the inducing agent (e.g., 100 ng/ml doxycycline) to the cell culture medium and incubate for approximately 24 hours to ensure receptor expression.[1]

  • Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer.

  • Treatment: Remove the cell culture medium and add the prepared this compound dilutions to the cells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a specified time (e.g., 90 minutes).

  • Detection: Add the enzyme fragment complementation detection reagents according to the manufacturer's instructions.

  • Data Acquisition: After a further incubation period at room temperature, measure the luminescence signal using a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

High Content Analysis of GPR35 Internalization

This imaging-based assay quantifies the agonist-induced internalization of GPR35 from the cell membrane into intracellular compartments.

Methodology:

  • Cell Culture: Use a cell line (e.g., Flp-In T-REx 293) stably expressing a tagged version of human GPR35a (e.g., FLAG-hGPR35-eYFP).

  • Seeding: Seed the cells into optically clear microplates suitable for high-content imaging.

  • Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C for a sufficient time to allow for receptor internalization (e.g., 30-60 minutes).

  • Fixation and Staining: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde). If necessary, permeabilize the cells and stain with fluorescent markers for cellular compartments or the receptor tag.

  • Image Acquisition: Acquire images of the cells using a high-content imaging system.

  • Image Analysis: Use image analysis software to quantify the internalization of the tagged GPR35. This can be measured as the number of endocytic vesicles or the ratio of intracellular to membrane-associated fluorescence.[1]

  • Data Analysis: Plot the internalization metric against the this compound concentration to generate a concentration-response curve and calculate the EC50.

Epic Label-Free Dynamic Mass Redistribution (DMR) Assay

DMR assays measure the integrated cellular response to receptor activation by detecting changes in local mass density within the cell, providing a non-invasive way to assess GPR35 signaling in native cells.

Methodology:

  • Cell Culture: Use a cell line that endogenously expresses GPR35, such as HT-29 cells.[1]

  • Seeding: Plate the cells in fibronectin-coated Epic 384-well plates and grow to near confluence.[1]

  • Cell Preparation: Wash the cells with a serum-free medium containing HEPES buffer.

  • Baseline Measurement: Place the plate into a label-free detection instrument (e.g., Corning Epic system) and record a stable baseline reading.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Signal Detection: Monitor the DMR signal (a change in resonant wavelength) in real-time for a defined period following compound addition.

  • Data Analysis: Plot the peak DMR response against the this compound concentration to determine the EC50 value.[1]

References

Application Notes and Protocols for Bufrolin-Mediated GPR35 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in a range of physiological and pathophysiological processes, including inflammation, cardiovascular function, and pain perception. Bufrolin, an antiallergic mast cell stabilizer, has been identified as a potent and equipotent agonist of both human and rat GPR35, making it a valuable tool for studying the receptor's function and a potential lead compound for therapeutic development.[1][2] These application notes provide detailed protocols for assessing the activation of GPR35 by this compound and other ligands using common in vitro functional assays.

GPR35 Signaling Pathways

Upon activation by an agonist such as this compound, GPR35 can initiate downstream signaling through two primary pathways: G protein-dependent and G protein-independent (β-arrestin-mediated) pathways. The specific pathway activated can be cell-type and ligand-dependent, leading to diverse cellular responses.[3][4]

  • G Protein-Dependent Signaling: GPR35 has been shown to couple to Gαi/o and Gα12/13 proteins.[5]

    • Gαi/o coupling: This pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

    • Gα12/13 coupling: Activation of this pathway can influence cell morphology and migration through the activation of RhoA.

  • β-Arrestin-Mediated Signaling: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor.[6][7] This leads to receptor desensitization and internalization, and can also initiate G protein-independent signaling cascades, such as the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[6][8]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 Gai Gαi/o GPR35->Gai Activation Ga13 Gα13 GPR35->Ga13 Activation bArrestin β-Arrestin GPR35->bArrestin Recruitment AC Adenylyl Cyclase Gai->AC Inhibition RhoA RhoA Ga13->RhoA Activation ERK ERK1/2 bArrestin->ERK Activation cAMP cAMP AC->cAMP ↓ cAMP RhoA_downstream Cytoskeletal Rearrangement RhoA->RhoA_downstream This compound This compound This compound->GPR35 Agonist Binding ERK_downstream Gene Transcription ERK->ERK_downstream

Caption: GPR35 signaling pathways activated by this compound.

Data Presentation: Potency of GPR35 Agonists

The following tables summarize the potency (EC50 values) of this compound and other common GPR35 agonists in various functional assays. These values are indicative of the concentration of the agonist required to elicit a half-maximal response.

Table 1: β-Arrestin Recruitment Assays

CompoundSpeciesAssay TypeEC50 (nM)Reference(s)
This compound HumanBRET~13[9]
RatBRET~10[1]
LodoxamideHumanPathHunter1.6 ± 0.4[1]
HumanAP-TGF-α shedding1[10]
RatBRET12.5 ± 0.6[1]
ZaprinastHumanBRET1960[11]
RatBRET98.4 ± 3.7[1]
Pamoic AcidHumanβ-galactosidase reporter79[9]
HumanAP-TGF-α shedding9[10]

Table 2: Calcium Mobilization Assays

CompoundSpeciesCell LineEC50 (nM)Reference(s)
ZaprinastRatHEK29316[5]
HumanHEK293840[5]

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-mediated GPR35 activation are provided below.

Experimental Workflow: General Overview

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HEK293 expressing GPR35) assay_choice Select Assay (β-Arrestin, Ca2+ Mobilization, etc.) cell_culture->assay_choice compound_prep Compound Preparation (this compound and other ligands) compound_prep->assay_choice b_arrestin_assay β-Arrestin Recruitment Assay assay_choice->b_arrestin_assay ca_assay Calcium Mobilization Assay assay_choice->ca_assay gtp_assay GTPγS Binding Assay assay_choice->gtp_assay data_acq Data Acquisition (Luminescence/Fluorescence Reader) b_arrestin_assay->data_acq ca_assay->data_acq gtp_assay->data_acq data_proc Data Processing (Normalization, Curve Fitting) data_acq->data_proc results Results (EC50, Emax) data_proc->results

Caption: General experimental workflow for GPR35 activation assays.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)

This protocol is adapted from the DiscoverX PathHunter® β-Arrestin GPCR Assay and is suitable for a 384-well format.[3][8]

Materials:

  • PathHunter® cells stably expressing GPR35 (e.g., CHO-K1)

  • Cell Plating Reagent (as recommended by the cell line provider)

  • This compound and other test compounds

  • PathHunter® Detection Reagents (Substrate Reagent 1, Substrate Reagent 2, Cell Assay Buffer)

  • 384-well white, solid-bottom tissue culture plates

  • Luminometer

Procedure:

Day 1: Cell Plating

  • Culture PathHunter® GPR35 cells according to the provider's instructions.

  • Harvest and resuspend the cells in Cell Plating Reagent at a concentration of 250,000 cells/mL.

  • Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Compound Addition and Incubation

  • Prepare serial dilutions of this compound and other test compounds in the appropriate vehicle (e.g., DMSO), and then dilute further in Cell Plating Reagent. The final concentration should be 5X the desired final assay concentration.

  • Remove the cell plate from the incubator.

  • Add 5 µL of the 5X compound dilutions to the respective wells.

  • Incubate the plate for 90 minutes at 37°C.

Day 2: Detection

  • Prepare the PathHunter® Detection Reagent by mixing 1 part Substrate Reagent 2 with 5 parts Substrate Reagent 1 and 19 parts Cell Assay Buffer.

  • Allow the detection reagent to equilibrate to room temperature.

  • Add 12.5 µL of the detection reagent to each well.

  • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Read the chemiluminescence on a plate reader.

Data Analysis:

  • Normalize the data to a vehicle control (0% activation) and a maximal concentration of a reference agonist (100% activation).

  • Plot the normalized response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 2: Calcium Mobilization Assay (FLIPR® Assay)

This protocol is a general guideline for a fluorescence-based calcium mobilization assay using a FLIPR® instrument and is suitable for a 96-well or 384-well format.[12][13]

Materials:

  • HEK293 cells transiently or stably expressing GPR35

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • FLIPR® Calcium Assay Kit (or equivalent calcium-sensitive dye like Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • Probenecid (optional, to prevent dye extrusion)

  • This compound and other test compounds

  • 96- or 384-well black-wall, clear-bottom tissue culture plates

  • FLIPR® or FlexStation® instrument

Procedure:

Day 1: Cell Plating

  • Culture GPR35-expressing cells to ~80% confluency.

  • Harvest and resuspend cells in culture medium.

  • Seed the cells into a 96- or 384-well plate at an appropriate density (e.g., 40,000-80,000 cells/well for a 96-well plate).

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

Day 2: Dye Loading and Compound Plate Preparation

  • Prepare the calcium dye loading buffer according to the manufacturer's instructions. This may involve dissolving the dye in an organic solvent and then diluting it in Assay Buffer, potentially containing probenecid.

  • Remove the culture medium from the cell plate and add an equal volume of the dye loading buffer to each well.

  • Incubate the plate for 60 minutes at 37°C.

  • During the incubation, prepare a compound plate with serial dilutions of this compound and other test compounds at 4X the final desired concentration in Assay Buffer.

Day 2: Measurement

  • Set up the FLIPR® or FlexStation® instrument to measure fluorescence intensity over time.

  • Place the cell plate and the compound plate into the instrument.

  • Initiate the assay. The instrument will add the compounds from the compound plate to the cell plate and immediately begin recording the fluorescence signal.

  • Record data for a sufficient duration to capture the peak calcium response (typically 1-3 minutes).

Data Analysis:

  • Determine the peak fluorescence response for each well.

  • Normalize the data to a vehicle control (baseline) and a maximal response from a reference agonist.

  • Plot the normalized peak response against the logarithm of the agonist concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Protocol 3: [³⁵S]GTPγS Binding Assay

This protocol provides a general framework for a filtration-based [³⁵S]GTPγS binding assay to measure G protein activation.[14][15][16]

Materials:

  • Cell membranes prepared from cells expressing GPR35

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)

  • GDP

  • [³⁵S]GTPγS (non-hydrolyzable GTP analog)

  • Unlabeled GTPγS (for determining non-specific binding)

  • This compound and other test compounds

  • 96-well filter plates (e.g., GF/C)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Thaw the GPR35-expressing cell membranes on ice.

  • In a 96-well plate, add in the following order:

    • Assay Buffer

    • GDP (final concentration typically 10-30 µM)

    • Serial dilutions of this compound or other test compounds

    • Cell membranes (typically 5-20 µg of protein per well)

  • Pre-incubate the plate at 30°C for 15-30 minutes.

  • Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration typically 0.05-0.1 nM).

  • Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., Assay Buffer).

  • Dry the filter plate.

  • Add scintillation fluid to each well.

  • Count the radioactivity in a microplate scintillation counter.

Data Analysis:

  • Subtract the non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.

  • Normalize the data to the basal binding (in the absence of agonist) and the maximal stimulation by a reference agonist.

  • Plot the specific binding (cpm or dpm) against the logarithm of the agonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

References

Application Notes and Protocols for Bufrolin in In Vivo Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufrolin is a potent and equipotent agonist of the G protein-coupled receptor 35 (GPR35) in both human and rat species.[1] GPR35 is expressed in various tissues, including immune cells and the gastrointestinal tract, and is implicated in inflammatory processes.[2][3][4] These characteristics make this compound a valuable tool for investigating the physiological roles of GPR35 and for preclinical assessment of its therapeutic potential in rodent models of allergic and inflammatory diseases.

This document provides detailed application notes and experimental protocols for the use of this compound in in vivo rodent models, targeting researchers in academia and the pharmaceutical industry.

Data Presentation

Table 1: In Vitro Potency of this compound at Rat GPR35
Assay TypeSpeciesEC50 (nM)Reference
β-arrestin-2 Interaction AssayRat9.9 ± 0.4Mackenzie et al., 2014

Note: This data is derived from in vitro experiments and serves as a guide for potential in vivo efficacy. Dose-response studies are crucial to determine the optimal in vivo dosage.

Signaling Pathway

The activation of GPR35 by this compound initiates a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein subtypes, including Gαi/o and Gα13, as well as engaging β-arrestin-2.[5] This can lead to the modulation of various downstream effectors, including the ERK/MAPK and NF-κB pathways, and regulation of intracellular calcium levels.[3][6] The multifaceted signaling potential of GPR35 suggests its involvement in a range of cellular responses, from inflammation to cellular proliferation.[3][4]

Bufrolin_GPR35_Signaling This compound-GPR35 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPR35 GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_13 Gα13 GPR35->G_alpha_13 beta_arrestin_2 β-arrestin-2 GPR35->beta_arrestin_2 This compound This compound This compound->GPR35 Agonist Binding cAMP_modulation cAMP Modulation G_alpha_i_o->cAMP_modulation Ca_mobilization Ca²⁺ Mobilization G_alpha_13->Ca_mobilization ERK_MAPK ERK/MAPK Pathway beta_arrestin_2->ERK_MAPK Cellular_Response Cellular Response (e.g., Anti-inflammatory effects) ERK_MAPK->Cellular_Response NF_kB NF-κB Pathway NF_kB->Cellular_Response Ca_mobilization->NF_kB cAMP_modulation->Cellular_Response PCA_Workflow Passive Cutaneous Anaphylaxis (PCA) Workflow cluster_day1 Day 1 cluster_day2 Day 2 sensitization Sensitization: Intradermal injection of anti-DNP-IgE drug_admin Drug Administration: Administer this compound or vehicle sensitization->drug_admin 24 hours challenge Challenge (1 hr post-drug): IV injection of DNP-HSA + Evans blue drug_admin->challenge evaluation Evaluation (30 min post-challenge): Euthanize and dissect skin challenge->evaluation quantification Quantification: Measure blue spot diameter and/or extract and measure dye absorbance evaluation->quantification Paw_Edema_Workflow Carrageenan-Induced Paw Edema Workflow baseline Baseline Measurement: Measure initial paw volume drug_admin Drug Administration: Administer this compound or vehicle baseline->drug_admin induction Induction of Edema (1 hr post-drug): Inject carrageenan into paw drug_admin->induction measurement Measurement of Edema: Measure paw volume at various time points (e.g., 1, 2, 3, 4, 5 hours) induction->measurement analysis Data Analysis: Calculate percentage inhibition of edema measurement->analysis

References

Application Notes: Bufrolin as a Tool for Studying Human and Rat GPR35

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

G protein-coupled receptor 35 (GPR35) is an orphan receptor implicated in various physiological and pathological processes, including inflammation, cardiovascular disease, and cancer.[1][2][3] A significant challenge in GPR35 research is the marked pharmacological variation observed for many ligands between human and rodent orthologs, which complicates the translation of findings from preclinical animal models to human physiology.[1][4] Bufrolin, an antiallergic mast cell stabilizer, has been identified as a high-potency agonist for GPR35.[4][5] Crucially, unlike many other GPR35 ligands, this compound displays equivalent potency at both human and rat GPR35 orthologs, making it an invaluable tool for comparative studies.[4][6][7] These notes provide a summary of this compound's pharmacology and detailed protocols for its use in studying GPR35 signaling in human and rat cells.

Pharmacological Data: this compound and Comparative Ligands

This compound's key advantage is its consistent high potency across species, a trait not shared by many standard GPR35 agonists like Zaprinast or Pamoic acid. This equipotency is essential for validating that observations in rat models are relevant to human GPR35 function.[4]

LigandReceptor OrthologPotency (pEC₅₀)Assay TypeReference
This compound Human GPR35a~6.5β-Arrestin-2 Recruitment (BRET)[4]
Rat GPR35~6.5β-Arrestin-2 Recruitment (BRET)[4]
Lodoxamide Human GPR35a~7.0β-Arrestin-2 Recruitment (BRET)[4]
Rat GPR35~7.0β-Arrestin-2 Recruitment (BRET)[4]
Zaprinast Human GPR355.30 ± 0.03β-Arrestin-2 Recruitment (BRET)[8]
Rat GPR357.02 ± 0.05β-Arrestin-2 Recruitment (BRET)[8]
Pamoic Acid Human GPR358.44 ± 0.13G Protein Activation[8]
Rat GPR35Very Low Potencyβ-Arrestin-2 Recruitment (BRET)[1][8]
Kynurenic Acid Human GPR35>100 µM (EC₅₀)β-Arrestin-2 Recruitment (BRET)[1][9]
Rat GPR3566 µM (EC₅₀)β-Arrestin-2 Recruitment (BRET)[1][9]

GPR35 Signaling Pathways

Upon agonist binding, GPR35 activates downstream signaling pathways primarily through Gα₁₂/Gα₁₃ and β-arrestin proteins.[5][10] Activation of Gα₁₂/Gα₁₃ leads to the regulation of RhoA and other downstream effectors. Concurrently, agonist-bound GPR35 recruits β-arrestin-2, which not only mediates receptor desensitization and internalization but also acts as a scaffold for other signaling pathways, such as the ERK1/2 pathway.[2][9][11]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 G_protein Gα₁₂/₁₃ GPR35->G_protein Activation B_Arrestin β-Arrestin-2 GPR35->B_Arrestin Recruitment Downstream_G RhoA Activation & Downstream Effects G_protein->Downstream_G This compound This compound (Agonist) This compound->GPR35 Binding Downstream_B Internalization & ERK1/2 Signaling B_Arrestin->Downstream_B

GPR35 signaling cascade upon this compound activation.

Experimental Protocols

Protocol 1: β-Arrestin-2 Recruitment Assay

This assay measures the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation, a key step in receptor regulation and signaling.[9] Bioluminescence Resonance Energy Transfer (BRET) and Enzyme Fragment Complementation (EFC) are common methods.[4][12] The following is a generalized protocol based on the BRET method.

A. Materials

  • Cell Line: HEK293T cells.

  • Expression Plasmids:

    • Human or Rat GPR35 tagged with a BRET donor (e.g., Renilla Luciferase, Rluc).

    • β-arrestin-2 tagged with a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).

  • Reagents:

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Transfection reagent (e.g., PEI or Lipofectamine).

    • This compound stock solution (in DMSO or appropriate vehicle).

    • BRET substrate (e.g., Coelenterazine-h).

    • Assay buffer (e.g., HBSS).

  • Equipment:

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer/plate reader capable of measuring dual-emission for BRET.

B. Experimental Workflow

Workflow for a GPR35 β-Arrestin-2 BRET assay.

C. Detailed Procedure

  • Cell Culture and Transfection:

    • One day before transfection, seed HEK293T cells in a suitable culture dish to reach 70-80% confluency on the day of transfection.

    • Co-transfect cells with plasmids encoding GPR35-Rluc (human or rat) and YFP-β-arrestin-2 using a suitable transfection reagent according to the manufacturer's protocol.[4][13]

  • Assay Preparation:

    • 24-48 hours post-transfection, wash cells with PBS and detach them gently.

    • Resuspend cells in assay buffer to the desired density.

    • Add the BRET substrate Coelenterazine-h to the cell suspension at a final concentration of 5 µM and incubate for 5-10 minutes at room temperature, protected from light.[14]

  • Compound Addition and Measurement:

    • Dispense the cell suspension into a 96-well white plate.

    • Add serial dilutions of this compound (or control compounds) to the wells. Include a vehicle-only control (e.g., DMSO).

    • Immediately measure the luminescence at two wavelengths (e.g., ~475 nm for Rluc and ~530 nm for YFP) using a BRET-compatible plate reader.

  • Data Analysis:

    • Calculate the BRET ratio by dividing the acceptor emission (YFP) by the donor emission (Rluc).

    • Plot the BRET ratio against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the pEC₅₀ value.[4]

Protocol 2: Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration following GPR35 activation. It is particularly useful for receptors that couple to Gαq/11 or when cells are co-transfected with a promiscuous G protein like Gα₁₆, which links receptor activation to the calcium pathway.[15][16]

A. Materials

  • Cell Line: HEK293T or CHO-K1 cells.

  • Expression Plasmids:

    • Human or Rat GPR35.

    • Promiscuous Gα₁₆ protein (optional, but recommended to ensure a robust signal).[15]

  • Reagents:

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

    • Probenecid (to prevent dye leakage).

    • Assay Buffer (e.g., HBSS with 20 mM HEPES).

    • This compound stock solution.

  • Equipment:

    • 96-well black, clear-bottom cell culture plates.

    • Fluorescence plate reader with automated liquid handling (e.g., FLIPR, FlexStation).[17][18]

B. Detailed Procedure

  • Cell Culture and Transfection:

    • Seed cells into a 96-well black, clear-bottom plate.

    • Transfect cells with the GPR35 plasmid (and Gα₁₆ plasmid, if used) and incubate for 24 hours.[15]

  • Cell Loading with Dye:

    • Prepare a loading buffer containing the Fluo-4 AM dye and probenecid in assay buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate the plate for 60 minutes at 37°C, protected from light.[15]

  • Measurement:

    • Place the cell plate into the fluorescence plate reader and allow it to equilibrate.

    • Measure the baseline fluorescence for a short period.

    • The instrument will then automatically add the this compound dilutions to the wells while continuously recording the fluorescence intensity.

  • Data Analysis:

    • The change in fluorescence (peak fluorescence minus baseline) is plotted against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ value.[15]

Utility of this compound in Comparative Studies

The primary value of this compound is its ability to bridge the gap between human and rat GPR35 studies. Many potent GPR35 ligands are highly selective for the human ortholog (e.g., Pamoic acid, ML-145), making them unsuitable for in vivo rodent experiments.[1][8] Conversely, some ligands are more potent at the rat ortholog (e.g., Zaprinast).[14] this compound's equipotency ensures that the same concentration range can be used to elicit comparable receptor activation in cells from both species, simplifying experimental design and strengthening the validity of cross-species comparisons.[4][5]

logical_relationship h_high High Potency h_low Low Potency r_high High Potency r_low Low Potency This compound This compound This compound->h_high This compound->r_high Pamoic_Acid Pamoic Acid Pamoic_Acid->h_high Pamoic_Acid->r_low Zaprinast Zaprinast Zaprinast->h_low Zaprinast->r_high

References

Application Notes and Protocols for Bioluminescence Resonance Energy Transfer (BRET) Assay for Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufrolin is a potent agonist of the G-protein coupled receptor 35 (GPR35), a receptor implicated in various physiological and pathological processes, including inflammation and cardiovascular function.[1][2][3][4] Understanding the interaction of novel compounds like this compound with GPR35 is crucial for drug discovery and development. Bioluminescence Resonance Energy Transfer (BRET) is a powerful and widely used biophysical technique to monitor protein-protein interactions in real-time within living cells.[5][6][7] This application note provides a detailed protocol for a BRET assay to characterize the activity of this compound at the GPR35 receptor, focusing on G-protein activation. A similar methodology can be adapted to study β-arrestin recruitment.

Principle of the BRET Assay

The BRET assay relies on the non-radiative energy transfer between a bioluminescent donor, typically a luciferase (e.g., Renilla luciferase, Rluc), and a fluorescent acceptor, such as a variant of the green fluorescent protein (e.g., YFP or Venus).[7] For monitoring G-protein activation, the GPR35 receptor can be fused to the BRET donor (Rluc), and a G-protein subunit (e.g., Gα) or a G-protein activation biosensor is fused to the BRET acceptor (YFP).

Upon agonist binding, such as this compound to GPR35, the receptor undergoes a conformational change, leading to the activation and subsequent interaction with the G-protein. This brings the donor and acceptor molecules into close proximity (<10 nm), allowing for resonance energy transfer. The emission of light from the acceptor upon excitation by the donor is measured, and the BRET ratio (acceptor emission / donor emission) is calculated. An increase in the BRET ratio indicates receptor activation.

Data Presentation

Quantitative analysis of this compound's activity at GPR35 is essential for its characterization. The following table summarizes the reported potency of this compound at human and rat GPR35.

LigandReceptor OrthologAssay TypeParameterValueReference
This compoundHuman GPR35β-arrestin recruitmentpEC508.1 ± 0.1--INVALID-LINK--
This compoundRat GPR35β-arrestin recruitmentpEC508.3 ± 0.1--INVALID-LINK--

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the underlying biological process and the experimental procedure, the following diagrams are provided.

GPR35_Signaling_Pathway cluster_membrane Cell Membrane GPR35 GPR35-Rluc Activation Conformational Change GPR35->Activation Induces G_protein Gα-YFP / Gβγ BRET BRET Signal G_protein->BRET Generates This compound This compound This compound->GPR35 Binds Activation->G_protein Recruits

Caption: this compound-induced GPR35 signaling pathway leading to BRET.

BRET_Experimental_Workflow start Start transfection Co-transfect cells with GPR35-Rluc and Gα-YFP constructs start->transfection seeding Seed transfected cells into a 96-well plate transfection->seeding incubation1 Incubate for 24-48 hours seeding->incubation1 substrate_add Add BRET substrate (e.g., Coelenterazine h) incubation1->substrate_add incubation2 Incubate in the dark substrate_add->incubation2 bufrolin_add Add varying concentrations of this compound incubation2->bufrolin_add read_plate Measure luminescence at donor and acceptor wavelengths bufrolin_add->read_plate analysis Calculate BRET ratio and generate dose-response curve read_plate->analysis end End analysis->end

Caption: Experimental workflow for the this compound BRET assay.

Experimental Protocol: G-Protein Activation BRET Assay

This protocol details the steps to measure this compound-induced GPR35 activation by monitoring the interaction between GPR35 and a Gα subunit.

I. Materials and Reagents

  • HEK293T cells (or other suitable host cell line)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Expression plasmid for GPR35 fused to a BRET donor (e.g., pGPR35-Rluc)

  • Expression plasmid for a Gα subunit fused to a BRET acceptor (e.g., pGα-YFP)

  • Transfection reagent (e.g., Lipofectamine 3000)

  • White, clear-bottom 96-well cell culture plates

  • BRET substrate (e.g., Coelenterazine h)

  • This compound stock solution (in DMSO or appropriate solvent)

  • Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)

  • BRET-compatible plate reader

II. Cell Culture and Transfection

  • Maintain HEK293T cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 humidified incubator.

  • The day before transfection, seed cells into a 6-well plate at a density that will result in 70-90% confluency on the day of transfection.

  • On the day of transfection, co-transfect the cells with the pGPR35-Rluc and pGα-YFP plasmids using a suitable transfection reagent according to the manufacturer's instructions. A 1:1 ratio of the plasmids is a good starting point, but this may need to be optimized. Include a control transfection with only the pGPR35-Rluc plasmid to determine the background signal.

  • Incubate the cells for 24-48 hours post-transfection.

III. BRET Assay Procedure

  • Gently wash the transfected cells with PBS and detach them using a minimal amount of Trypsin-EDTA.

  • Resuspend the cells in assay buffer and determine the cell density.

  • Seed the cells into a white, clear-bottom 96-well plate at a density of 25,000-50,000 cells per well in a final volume of 80 µL of assay buffer.

  • Prepare a serial dilution of this compound in assay buffer. The final concentration should cover a range appropriate to determine the EC50 (e.g., 10⁻¹¹ M to 10⁻⁵ M).

  • Add 10 µL of the BRET substrate Coelenterazine h to each well to a final concentration of 5 µM.

  • Incubate the plate in the dark at room temperature for 5-10 minutes.

  • Add 10 µL of the this compound dilutions to the appropriate wells. For the negative control, add 10 µL of assay buffer with the corresponding vehicle concentration.

  • Immediately measure the luminescence signal using a BRET-compatible plate reader. Set the reader to sequentially measure the emission at the donor wavelength (e.g., ~480 nm for Rluc) and the acceptor wavelength (e.g., ~530 nm for YFP).

IV. Data Analysis

  • Calculate the BRET ratio for each well using the following formula: BRET Ratio = (Emission at Acceptor Wavelength) / (Emission at Donor Wavelength)

  • Subtract the background BRET ratio (from cells expressing only the donor construct) from the BRET ratio of the cells expressing both donor and acceptor.

  • Plot the net BRET ratio as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the pEC50 and Emax values for this compound.

Complementary Assay: β-Arrestin Recruitment

To obtain a more comprehensive understanding of this compound's signaling profile, a β-arrestin recruitment BRET assay can be performed.[8] This assay is similar in principle to the G-protein activation assay, but it monitors the interaction between GPR35 and β-arrestin.

For this assay, cells would be co-transfected with a GPR35-Rluc construct and a β-arrestin-YFP construct. An increase in the BRET signal upon this compound stimulation would indicate the recruitment of β-arrestin to the activated receptor. This can provide insights into receptor desensitization and biased agonism.

Conclusion

The BRET assay is a robust and sensitive method for characterizing the pharmacological properties of ligands such as this compound at their target receptors. The detailed protocol provided here for a G-protein activation BRET assay, along with the suggestion for a complementary β-arrestin recruitment assay, offers a comprehensive approach to studying this compound's mechanism of action at GPR35. This will aid researchers in the fields of pharmacology and drug development in their efforts to understand and modulate the function of this important receptor.

References

Application Notes and Protocols: PathHunter β-Arrestin Recruitment Assay for GPR35 Activation by Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

G protein-coupled receptors (GPCRs) represent the largest family of cell surface receptors and are prominent targets for drug discovery. Upon activation by a ligand, GPCRs initiate intracellular signaling cascades. One critical regulatory mechanism in GPCR signaling is the recruitment of β-arrestin proteins. This process not only desensitizes G protein-mediated signaling but also initiates a distinct wave of G protein-independent signaling, making the measurement of β-arrestin recruitment a valuable tool in drug development for identifying biased ligands and characterizing receptor activation.[1]

The PathHunter® β-arrestin recruitment assay is a robust, cell-based functional assay that directly measures the interaction between an activated GPCR and β-arrestin.[1][2] The technology is based on enzyme fragment complementation (EFC) of β-galactosidase. In this system, the GPCR of interest is fused to a small enzyme fragment, ProLink™ (PK), and co-expressed with β-arrestin fused to the larger enzyme acceptor (EA) fragment. Ligand-induced activation of the GPCR triggers the recruitment of β-arrestin, forcing the complementation of PK and EA, which results in the formation of a functional β-galactosidase enzyme. The activity of this enzyme is then measured by the hydrolysis of a chemiluminescent substrate.

Bufrolin has been identified as a potent and equipotent agonist of both human and rat GPR35, a GPCR implicated in various physiological processes.[3] This document provides detailed application notes and a protocol for utilizing the PathHunter β-arrestin recruitment assay to quantify the activation of GPR35 by this compound.

Signaling Pathway

The binding of an agonist, such as this compound, to its cognate GPCR, GPR35, induces a conformational change in the receptor. This leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). The phosphorylated receptor then serves as a docking site for β-arrestin, which binds to the receptor and sterically hinders its interaction with G proteins, leading to the desensitization of G protein-dependent signaling. Furthermore, the GPCR/β-arrestin complex can be internalized and initiate downstream signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs).

GPR35_beta_arrestin_pathway cluster_membrane Plasma Membrane GPR35 GPR35 GRK GRK GPR35->GRK Recruitment beta_arrestin β-Arrestin GPR35->beta_arrestin Recruitment complex GPR35-P / β-Arrestin Complex GPR35->complex GRK->GPR35 Phosphorylation This compound This compound (Agonist) This compound->GPR35 Binding & Activation beta_arrestin->complex endocytosis Endocytosis complex->endocytosis signaling Downstream Signaling (e.g., MAPK) endocytosis->signaling

GPR35 β-Arrestin Recruitment Signaling Pathway

Quantitative Data Summary

The following table summarizes the potency of this compound in inducing β-arrestin recruitment to GPR35. The data is derived from a study utilizing a BRET-based β-arrestin-2 interaction assay with rat GPR35. While the methodology differs slightly, the endpoint of β-arrestin recruitment is comparable.

CompoundTargetAssay TypeParameterValue
This compoundrat GPR35β-arrestin-2 Recruitment (BRET)pEC507.2 ± 0.1
This compoundrat GPR35β-arrestin-2 Recruitment (BRET)EC50 (nM)~63

Data presented as mean ± S.E.M. The EC50 value is an approximation calculated from the pEC50.

Experimental Protocols

Principle of the PathHunter β-Arrestin Assay

The PathHunter assay technology utilizes enzyme fragment complementation (EFC) to measure the proximity of a GPCR and β-arrestin.[1][2] Cells are engineered to express the GPCR of interest tagged with a small β-galactosidase fragment (ProLink or PK) and β-arrestin tagged with the larger enzyme acceptor (EA) fragment. Upon agonist-induced receptor activation, β-arrestin-EA is recruited to the GPCR-PK, forcing the complementation of the two enzyme fragments. This results in the formation of a functional β-galactosidase enzyme that hydrolyzes a substrate to produce a chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

Experimental Workflow

PathHunter_Workflow A 1. Cell Plating Plate PathHunter GPR35 cells in a white, clear-bottom 96-well microplate. B 2. Compound Preparation Prepare serial dilutions of This compound and control compounds in assay buffer. C 3. Compound Addition Add diluted compounds to the cell plate. A->C B->C D 4. Incubation Incubate the plate at 37°C for 90 minutes. C->D E 5. Detection Reagent Addition Add PathHunter Detection Reagent and incubate at room temperature for 60 minutes. D->E F 6. Signal Measurement Read chemiluminescence on a plate reader. E->F G 7. Data Analysis Plot dose-response curves and calculate EC50 values. F->G

PathHunter β-Arrestin Assay Workflow
Materials and Reagents

  • PathHunter CHO-K1 GPR35 β-Arrestin Cell Line (e.g., from DiscoverX)

  • Cell Plating Reagent (as recommended by the cell line provider)

  • This compound (and other test compounds)

  • DMSO (for compound dilution)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • PathHunter Detection Reagents (Galacton Star Substrate, Emerald II Enhancer, and Cell Assay Buffer)

  • White, clear-bottom 96-well or 384-well microplates, tissue culture treated

  • Plate reader with chemiluminescence detection capabilities

Step-by-Step Protocol

1. Cell Plating:

a. Culture PathHunter GPR35 cells according to the supplier's instructions. b. On the day of the assay, harvest the cells and resuspend them in the appropriate Cell Plating Reagent at the recommended density. c. Dispense the cell suspension into a white, clear-bottom 96-well microplate. d. Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2.

2. Compound Preparation:

a. Prepare a stock solution of this compound in DMSO. b. Perform a serial dilution of the this compound stock solution in assay buffer to generate a dose-response curve. The final DMSO concentration in the well should be kept below 1%. c. Prepare a vehicle control (assay buffer with the same final DMSO concentration) and a positive control (a known GPR35 agonist, if available).

3. Compound Addition:

a. Carefully add the diluted compounds (including this compound dilutions, vehicle, and positive control) to the corresponding wells of the cell plate.

4. Incubation:

a. Incubate the plate for 90 minutes at 37°C in a humidified incubator. The optimal incubation time may vary depending on the specific GPCR and should be determined empirically.[1]

5. Detection:

a. Equilibrate the PathHunter Detection Reagents to room temperature. b. Prepare the detection reagent mixture according to the manufacturer's protocol. c. Add the detection reagent mixture to each well of the assay plate. d. Incubate the plate at room temperature for 60 minutes, protected from light.

6. Signal Measurement:

a. Read the chemiluminescent signal using a plate reader.

7. Data Analysis:

a. Subtract the average signal from the vehicle control wells from all other wells. b. Normalize the data to the maximum response of a reference agonist, if applicable. c. Plot the normalized data against the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the EC50 value.

Conclusion

The PathHunter β-arrestin recruitment assay provides a sensitive and reliable method for characterizing the activity of compounds targeting GPCRs. This application note details the use of this assay to quantify the agonist activity of this compound at GPR35. The provided protocol offers a comprehensive guide for researchers to investigate the pharmacology of this compound and other ligands at GPR35, facilitating drug discovery and development efforts for this important receptor target.

References

Application Notes and Protocols for Receptor Internalization Assays Using Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bufrolin has been identified as a potent and equipotent agonist for the G protein-coupled receptor 35 (GPR35) in both human and rat orthologs.[1] GPR35 is an orphan receptor predominantly expressed in the gastrointestinal tract and immune cells, suggesting its potential role in inflammatory processes.[2] Agonist-induced internalization of GPCRs is a critical mechanism for regulating receptor signaling and provides a robust method for characterizing ligand activity.[3][4] These application notes provide a detailed protocol for utilizing this compound to induce and quantify GPR35 internalization, a key step in understanding its function and in the development of therapeutic agents targeting this receptor.

Principle of the Assay

Upon binding of an agonist like this compound, GPR35 undergoes a conformational change, leading to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization.[5][6] β-arrestin also acts as an adaptor protein, targeting the receptor to clathrin-coated pits for endocytosis, thereby removing the receptor from the cell surface.[5][7] This process of receptor internalization can be visualized and quantified using techniques such as high-content imaging of fluorescently tagged receptors.[8][9]

GPR35 Signaling Pathway Overview

GPR35 activation by an agonist such as this compound can initiate multiple downstream signaling cascades. The receptor has been shown to couple to various G protein subtypes, including Gαi/o, Gα12/13, and Gαs, leading to diverse cellular responses.[10][11][12] Additionally, GPR35 activation triggers β-arrestin-mediated signaling pathways.

Caption: GPR35 Signaling upon this compound Activation.

Quantitative Data Summary

The following table summarizes the potency of this compound and other reference compounds in inducing GPR35-mediated responses, including receptor internalization.

CompoundTargetAssay TypeEC₅₀ (nM)Reference
This compound human GPR35aReceptor Internalization12.6 ± 2.2[8]
This compound rat GPR35β-arrestin-2 Recruitment9.9 ± 0.4[8]
Lodoxamidehuman GPR35aReceptor Internalization15.8 ± 2.5[8]
Lodoxamiderat GPR35β-arrestin-2 Recruitment12.5 ± 0.6[8]
Zaprinasthuman GPR35aReceptor Internalization199.5 ± 35.5[8]
Zaprinastrat GPR35β-arrestin-2 Recruitment98.4 ± 3.7[8]
Cromolyn Disodiumhuman GPR35aReceptor Internalization>10,000[8]

Experimental Protocols

High-Content Imaging Assay for GPR35 Internalization

This protocol details the steps for a high-content imaging-based assay to quantify this compound-induced internalization of GPR35. This method is adapted from established protocols for GPCR internalization.[8][9]

Materials:

  • HEK293 cells stably expressing N-terminally FLAG-tagged human GPR35a fused to eYFP (FLAG-hGPR35a-eYFP)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Doxycycline

  • Poly-D-lysine coated 96-well imaging plates

  • This compound and other test compounds

  • Paraformaldehyde (PFA)

  • Hoechst 33342 nuclear stain

  • Phosphate Buffered Saline (PBS)

  • High-content imaging system

Experimental Workflow Diagram:

GPR35_Internalization_Workflow A 1. Seed FLAG-hGPR35a-eYFP HEK293 cells in 96-well plates B 2. Induce receptor expression with Doxycycline (24h) A->B C 3. Wash cells with serum-free medium B->C D 4. Treat with this compound (45 min, 37°C) C->D E 5. Fix cells with Paraformaldehyde D->E F 6. Stain nuclei with Hoechst 33342 E->F G 7. Acquire images using high-content imager F->G H 8. Quantify receptor internalization (number of endocytic vesicles per cell) G->H

Caption: Workflow for GPR35 Internalization Assay.

Procedure:

  • Cell Seeding: Seed FLAG-hGPR35a-eYFP expressing HEK293 cells into poly-D-lysine coated 96-well imaging plates at a density that will result in 70-80% confluency at the time of the assay. Culture overnight in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Receptor Expression Induction: The following day, replace the medium with fresh medium containing doxycycline (e.g., 100 ng/mL) to induce the expression of the GPR35 fusion protein. Incubate for 24 hours.

  • Cell Starvation: On the day of the assay, gently wash the cells twice with serum-free DMEM.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in serum-free DMEM. Add the compounds to the respective wells and incubate the plate at 37°C in a 5% CO₂ incubator for 45 minutes to induce receptor internalization.

  • Cell Fixation: Carefully remove the compound-containing medium and add 4% paraformaldehyde in PBS to each well. Incubate for 15-20 minutes at room temperature to fix the cells.

  • Nuclear Staining: Wash the cells three times with PBS. Add Hoechst 33342 solution (e.g., 10 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C to stain the cell nuclei.

  • Imaging: Wash the cells three times with PBS. Acquire images using a high-content imaging system. Use appropriate filter sets for eYFP (to visualize the receptor) and Hoechst 33342 (to identify individual cells).

  • Image Analysis: Utilize the image analysis software associated with the high-content imager to quantify receptor internalization. This is typically done by identifying individual cells based on the nuclear stain and then quantifying the number and/or intensity of fluorescent vesicles (endocytic recycling compartments) within the cytoplasm of each cell. The number of vesicles per cell is a direct measure of receptor internalization.

Immunofluorescence Staining for Native GPR35 Internalization

For cell lines endogenously expressing GPR35 or for primary cells, immunofluorescence staining can be used to visualize receptor internalization.

Materials:

  • Cells expressing GPR35

  • Cell culture plates or coverslips

  • This compound

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against GPR35

  • Fluorophore-conjugated secondary antibody

  • DAPI or Hoechst for nuclear counterstaining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat with this compound at the desired concentration and for the appropriate time to induce internalization (e.g., 45 minutes at 37°C). Include an untreated control.

  • Fixation: Wash cells with PBS and fix with 4% PFA for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary anti-GPR35 antibody in blocking buffer and incubate with the cells overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorophore-conjugated secondary antibody in blocking buffer and incubate for 1-2 hours at room temperature, protected from light.

  • Counterstaining: Wash the cells three times with PBS. Stain the nuclei with DAPI or Hoechst for 10 minutes.

  • Mounting and Imaging: Wash the cells a final three times with PBS. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Image the cells using a fluorescence or confocal microscope. A decrease in cell surface fluorescence and an increase in intracellular puncta in this compound-treated cells compared to control cells indicates receptor internalization.

Troubleshooting

Problem Possible Cause Solution
No or low receptor internalization Low receptor expressionOptimize doxycycline concentration and induction time.
Inactive this compoundUse a fresh stock of this compound and verify its activity with a positive control.
Suboptimal incubation time/temperaturePerform a time-course and temperature optimization experiment.
High background fluorescence Non-specific antibody binding (Immunofluorescence)Increase blocking time and/or concentration of blocking agent. Titrate primary and secondary antibodies.
AutofluorescenceUse an autofluorescence quenching agent or appropriate filter sets.
Cell detachment Harsh washing stepsBe gentle during washing steps. Ensure proper coating of plates/coverslips.
Cell toxicity of the compoundTest a range of compound concentrations and assess cell viability.

Conclusion

The provided protocols offer a robust framework for studying GPR35 internalization in response to the agonist this compound. These assays are valuable tools for academic researchers investigating GPR35 biology and for drug development professionals screening for novel modulators of this important receptor. The quantitative nature of the high-content imaging assay makes it particularly suitable for determining the potency and efficacy of compounds, while immunofluorescence provides a valuable method for visualizing internalization in a more native context.

References

Troubleshooting & Optimization

Bufrolin Technical Support Center: Optimizing Concentration for Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Bufrolin concentration in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound is a potent agonist of the G protein-coupled receptor 35 (GPR35).[1] Its primary mechanism of action is to activate GPR35, which is expressed in various tissues and immune cells.[2][3] This activation can trigger several downstream signaling pathways, making it a valuable tool for studying GPR35-mediated cellular processes.

Q2: What are the common applications of this compound in cell culture experiments?

This compound is primarily used as a selective agonist to study the function and signaling of GPR35. Its applications include investigating inflammatory responses, immune cell activation, and other physiological processes where GPR35 is implicated.[2][3] Given its role as a mast cell stabilizer, it is also used in allergy and immunology research.[1]

Q3: What is a recommended starting concentration for this compound in a new experiment?

For GPR35 activation studies, a starting concentration in the low nanomolar range is recommended, based on its reported EC50 values. For cytotoxicity or other phenotypic assays in cancer cell lines, a much wider concentration range should be tested, starting from low nanomolar to high micromolar (e.g., 1 nM to 100 µM) to determine the effective concentration for your specific cell line and endpoint.[4]

Q4: How should I prepare a stock solution of this compound?

It is recommended to prepare a high-concentration stock solution of this compound in a solvent like dimethyl sulfoxide (DMSO).[5] For example, a 10 mM stock solution can be prepared and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6] When preparing your working concentrations, ensure the final concentration of DMSO in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]

Troubleshooting Guide

Problem: I am observing precipitation in my cell culture medium after adding this compound.

  • Cause: this compound, like many small molecules, may have limited solubility in aqueous solutions like cell culture media, especially at higher concentrations.[7][8] Precipitation can also be caused by interactions with components in the media or serum.[9]

  • Solution:

    • Check your final DMSO concentration: Ensure the final DMSO concentration in your culture medium is not exceeding recommended limits (typically below 0.5%).[5]

    • Prepare fresh dilutions: Prepare fresh dilutions of this compound from your DMSO stock for each experiment.

    • Pre-warm the medium: Gently pre-warm your cell culture medium to 37°C before adding the this compound solution.

    • Increase solvent concentration (with caution): If precipitation persists, you could try preparing an intermediate dilution of your stock in a solvent that is miscible with your culture medium. However, always run a solvent control to check for toxicity.

    • Filter the final medium: After adding this compound and other supplements, you can filter the complete medium through a 0.22 µm filter before adding it to your cells.[10]

Problem: My cells are showing signs of stress or death even at low concentrations of this compound.

  • Cause: Some cell lines can be particularly sensitive to new compounds. The observed toxicity could be an on-target effect (due to GPR35 activation) or an off-target effect.[11] It could also be related to the solvent (DMSO) concentration.

  • Solution:

    • Perform a dose-response curve: Conduct a comprehensive dose-response experiment with a wide range of this compound concentrations to determine the precise IC50 value for your cell line.[12]

    • Run a solvent control: Always include a control group of cells treated with the same final concentration of DMSO as your highest this compound concentration.

    • Reduce incubation time: The toxic effects of a compound can be time-dependent. Try reducing the incubation time of your experiment.

    • Check for off-target effects: If possible, use a GPR35 antagonist in conjunction with this compound to see if the observed toxicity can be rescued, which would suggest an on-target effect.

Problem: I am not observing any effect of this compound on my cells.

  • Cause: The lack of response could be due to several factors, including low or no expression of GPR35 in your cell line, inactive compound, or suboptimal experimental conditions.

  • Solution:

    • Confirm GPR35 expression: Verify that your cell line expresses GPR35 at the mRNA or protein level (e.g., via RT-qPCR or Western blot).

    • Check the activity of your this compound stock: If possible, test your this compound on a positive control cell line known to respond to GPR35 activation.

    • Increase the concentration: Your cells may require a higher concentration of this compound to elicit a response. Refer to your dose-response curve to select appropriate concentrations.

    • Optimize incubation time: The cellular response to this compound may be time-dependent. Perform a time-course experiment to identify the optimal incubation period.

Quantitative Data Summary

Table 1: Reported EC50 Values for this compound in GPR35 Activation Assays

Cell LineAssay TypeReported EC50 (nM)
CHO-K1 expressing human GPR35aβ-arrestin-2 recruitment2.9 ± 0.7
Flp-In T-REx 293 with human FLAG-GPR35a-eYFPReceptor internalization22.7 ± 2.0

Data sourced from MacKenzie et al., 2014.[4]

Note: IC50 values for cytotoxicity are highly cell-line dependent and need to be determined empirically. The table below provides a general starting point for concentration ranges in cytotoxicity assays based on typical values for other small molecules.[13][14]

Table 2: Suggested Concentration Ranges for Initial Cytotoxicity Screening of this compound

Concentration RangePurpose
1 nM - 1 µMTo assess effects at or near the GPR35 activation range.
1 µM - 100 µMTo determine potential cytotoxic effects at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Under sterile conditions, weigh out the desired amount of this compound powder.

    • Dissolve the this compound powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM).

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.[6]

    • Store the aliquots at -20°C or -80°C, protected from light.[15]

Protocol 2: Determining this compound Cytotoxicity using a Cell Viability Assay (e.g., MTT Assay)
  • Materials: Your cell line of interest, complete cell culture medium, 96-well plates, this compound stock solution, MTT reagent, solubilization solution (e.g., DMSO or a specialized buffer), multichannel pipette, plate reader.

  • Procedure:

    • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.

    • Compound Preparation: Prepare a serial dilution of this compound in complete cell culture medium from your stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a "vehicle control" with only the solvent at the same final concentration.

    • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Also, include untreated control wells (medium only) and vehicle control wells.

    • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) in a cell culture incubator.

    • MTT Assay:

      • Add MTT reagent to each well and incubate for a period that allows for the formation of formazan crystals (typically 2-4 hours).[16]

      • Add the solubilization solution to each well to dissolve the formazan crystals.[17]

    • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.[17]

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value.[12]

Visualizations

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR35 GPR35 This compound->GPR35 activates G_alpha_i_o Gαi/o GPR35->G_alpha_i_o couples to G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 couples to beta_arrestin β-arrestin-2 GPR35->beta_arrestin recruits AC Adenylyl Cyclase (AC) G_alpha_i_o->AC inhibits RhoGEF RhoGEF G_alpha_12_13->RhoGEF activates MAPK_pathway MAPK Pathway (ERK1/2) beta_arrestin->MAPK_pathway modulates NFkB_pathway NF-κB Pathway beta_arrestin->NFkB_pathway modulates AKT_pathway AKT Pathway beta_arrestin->AKT_pathway modulates cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA Cellular_Responses Cellular Responses (e.g., Inflammation, Migration) PKA->Cellular_Responses RhoA RhoA RhoGEF->RhoA activates ROCK ROCK RhoA->ROCK activates Cytoskeleton Cytoskeletal Rearrangement ROCK->Cytoskeleton Cytoskeleton->Cellular_Responses MAPK_pathway->Cellular_Responses NFkB_pathway->Cellular_Responses AKT_pathway->Cellular_Responses

Caption: GPR35 Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay & Analysis prep_stock Prepare this compound Stock Solution (in DMSO) serial_dilute Prepare Serial Dilutions of this compound prep_stock->serial_dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells and Incubate seed_cells->treat_cells serial_dilute->treat_cells viability_assay Perform Cell Viability Assay (e.g., MTT) treat_cells->viability_assay read_plate Measure Absorbance viability_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data

Caption: Experimental Workflow for a this compound Cytotoxicity Assay.

References

Potential off-target effects of Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Bufrolin. It includes troubleshooting for common experimental issues and frequently asked questions regarding its mechanism of action and the investigation of its potential off-target effects.

Introduction

This compound is recognized as a potent agonist for the G protein-coupled receptor 35 (GPR35), demonstrating high potency in both human and rat orthologs.[1][2][3] Its primary known mechanism of action is as an antiallergic mast cell stabilizer through the activation of GPR35.[1][4] Currently, there is limited publicly available information specifically detailing the off-target effects of this compound. This guide, therefore, focuses on its on-target activity and provides a framework for researchers to assess its selectivity and potential off-target interactions in their experimental systems.

Troubleshooting Guide

This section addresses specific issues that may arise during experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
High variability in EC50 values in GPR35 activation assays (e.g., BRET, PathHunter). 1. Cell passage number and health. 2. Inconsistent reagent concentrations. 3. Assay-specific variability.1. Use cells within a consistent and low passage number range. Ensure high cell viability (>95%) before seeding. 2. Prepare fresh dilutions of this compound for each experiment. Verify the concentration of all assay components. 3. Include a known GPR35 agonist, such as Zaprinast, as a positive control in every assay plate to monitor for plate-to-plate variability.
Low or no response in GPR35-expressing cells. 1. Low GPR35 expression levels in the cell line. 2. Incorrect this compound concentration range. 3. Issues with the detection system.1. Confirm GPR35 expression using qPCR or Western blot. Consider using a cell line with higher or inducible GPR35 expression. 2. this compound is highly potent; ensure the dose-response curve covers a wide range of concentrations, including nanomolar and sub-nanomolar levels. 3. Run instrument and reagent validation tests to ensure the detection system is functioning optimally.
Discrepancies between data from different assay formats (e.g., β-arrestin recruitment vs. G protein activation). 1. Signal pathway bias (biased agonism). 2. Different assay sensitivities.1. This may be a real biological effect. This compound might preferentially activate one downstream pathway over another. Characterize the response using multiple downstream readouts (e.g., cAMP accumulation, calcium mobilization, ERK phosphorylation) to investigate biased agonism. 2. Be aware that different assay technologies have varying sensitivities. For instance, BRET-based assays may have different sensitivities compared to protein complementation assays.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a high-potency agonist of the G protein-coupled receptor 35 (GPR35).[1][2][3] It was initially identified as an effective inhibitor of passive cutaneous anaphylaxis in rats, a model for IgE-induced allergic reactions.[1] Its antiallergic effects are attributed to its ability to stabilize mast cells upon activation of GPR35.[1][4]

Q2: How can I investigate the potential off-target effects of this compound?

A2: A systematic approach is recommended to identify potential off-target effects. This typically involves a tiered screening process:

  • Computational Screening: Use in silico methods to predict potential off-target interactions based on the chemical structure of this compound.

  • Broad Panel Screening: Screen this compound against a large panel of receptors, kinases, and enzymes (e.g., a commercial off-target screening service). This can provide a broad overview of potential interactions.

  • Cell-Based Assays: For any "hits" identified in the broad panel screen, validate these interactions using functional cell-based assays to determine if this compound acts as an agonist, antagonist, or modulator at these targets.

  • Phenotypic Screening: Utilize high-content imaging or other phenotypic platforms to observe the effects of this compound on various cellular processes and morphologies.

Q3: Are there known species differences in the activity of this compound?

A3: this compound has been shown to be a high and equipotent agonist of both human and rat GPR35, which is a notable characteristic as many other GPR35 ligands show significant species-dependent differences in potency.[2] This makes this compound a valuable tool for translational studies in rodent models.

Q4: What experimental controls should I use when studying this compound?

A4: When investigating the effects of this compound, it is crucial to include the following controls:

  • Vehicle Control: To control for any effects of the solvent (e.g., DMSO) used to dissolve this compound.

  • Positive Control: A known GPR35 agonist (e.g., Zaprinast or Lodoxamide) to ensure the assay is performing as expected.

  • Negative Control: A GPR35 antagonist (if available) or a structurally related but inactive compound to demonstrate the specificity of the observed effects to GPR35 activation.

  • Parental Cell Line: A cell line that does not express GPR35 to confirm that the effects of this compound are dependent on the presence of its target receptor.

Quantitative Data Summary

The following table summarizes the reported potency of this compound in activating human and rat GPR35 in a β-arrestin-2 interaction assay.

Assay Species EC50 (nM) Reference
PathHunter β-arrestin-2 AssayHuman2.9 ± 0.7[1]
BRET-based β-arrestin-2 AssayHuman12.8 ± 0.7[1]
BRET-based β-arrestin-2 AssayRatNot explicitly stated, but shown to be equipotent to human[2]

Key Experimental Protocols

1. GPR35 Activation Assay (BRET-based β-arrestin-2 Recruitment)

This protocol is adapted from methodologies described for characterizing GPR35 agonists.[1]

  • Objective: To measure the ability of this compound to induce the interaction between GPR35 and β-arrestin-2.

  • Materials:

    • HEK293 cells co-expressing GPR35 tagged with a BRET donor (e.g., Rluc) and β-arrestin-2 tagged with a BRET acceptor (e.g., YFP).

    • This compound stock solution (e.g., 10 mM in DMSO).

    • Assay buffer (e.g., HBSS with 20 mM HEPES).

    • BRET substrate (e.g., coelenterazine h).

    • White, opaque 96- or 384-well microplates.

  • Procedure:

    • Seed the cells into the microplates and incubate for 24 hours.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the this compound dilutions to the cells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the BRET substrate to each well.

    • Measure the luminescence at the emission wavelengths for the donor and acceptor using a BRET-compatible plate reader.

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Plot the BRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

2. General Workflow for Off-Target Liability Screening

  • Objective: To identify potential off-target interactions of this compound.

  • Procedure:

    • Primary Screen: Submit this compound to a commercial broad panel screening service (e.g., Eurofins SafetyScreen, CEREP BioPrint). A typical panel includes a wide range of GPCRs, kinases, ion channels, and transporters. The compound is usually tested at a single high concentration (e.g., 10 µM).

    • Hit Identification: Analyze the screening data to identify any targets where this compound causes significant inhibition or activation (e.g., >50% inhibition of binding).

    • Hit Confirmation: For each identified "hit," perform a concentration-response analysis to confirm the interaction and determine the potency (e.g., IC50 or EC50).

    • Functional Validation: If a significant and potent off-target interaction is confirmed, conduct further functional assays to understand the biological consequence of this interaction in a relevant cellular context.

Visualizations

GPR35_Signaling_Pathway This compound This compound GPR35 GPR35 Receptor This compound->GPR35 Agonist Binding G_Protein G Protein (Gαi/q) GPR35->G_Protein Activation Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment Downstream Downstream Signaling G_Protein->Downstream Beta_Arrestin->Downstream Stabilization Mast Cell Stabilization Downstream->Stabilization

Caption: Proposed signaling pathway of this compound-mediated GPR35 activation.

Off_Target_Workflow cluster_screening Screening Phase cluster_validation Validation Phase In_Silico In Silico Prediction Broad_Panel Broad Panel Screen (e.g., >100 targets) Hit_Confirmation Hit Confirmation (Dose-Response) Broad_Panel->Hit_Confirmation Functional_Assay Functional Validation (Cell-based Assays) Hit_Confirmation->Functional_Assay Outcome Off-Target Profile Functional_Assay->Outcome Compound This compound Compound->In_Silico Compound->Broad_Panel

Caption: Experimental workflow for identifying potential off-target effects.

References

Troubleshooting inconsistent results in Bufrolin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Bufrolin in their experiments. The information is tailored for scientists and professionals in drug development and related fields to address common challenges and ensure experimental consistency.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist for the G protein-coupled receptor 35 (GPR35).[1][2] Its mechanism of action involves binding to and activating GPR35, which can trigger a variety of downstream signaling cascades. GPR35 has been shown to couple to several G protein subtypes, including Gαi/o, Gα13, and Gαs, as well as recruiting β-arrestin-2.[3] This activation can lead to the modulation of downstream effectors such as MAPK, NF-κB, and AKT. The specific signaling pathway activated can be cell-type dependent.

Q2: Which cell lines are suitable for this compound experiments?

For studying this compound's effects, it is recommended to use cell lines that endogenously express GPR35 or have been engineered to express the receptor. Human colorectal adenocarcinoma cell lines, such as HT-29, and human liver cancer cell lines, like HepG2, are known to endogenously express GPR35.[4][5][6] It is crucial to verify GPR35 expression levels in your chosen cell line, as this can significantly impact the experimental outcome.

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution. It is recommended to prepare high-concentration stock solutions to minimize the final DMSO concentration in your assay, which should ideally be below 0.5% to avoid solvent-induced artifacts. For storage, it is best to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[7] While many compounds are stable in DMSO for extended periods when stored properly, the stability of specific compounds can vary.[8][9][10]

Troubleshooting Inconsistent Results

Issue 1: High variability in dose-response curves.
  • Potential Cause: Inconsistent cell health or passage number.

    • Solution: Ensure that cells are in a logarithmic growth phase and use a consistent and low passage number for all experiments. Cell health can significantly impact receptor expression and signaling.

  • Potential Cause: this compound degradation.

    • Solution: Prepare fresh dilutions of this compound from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[7]

  • Potential Cause: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples as they are more prone to evaporation. Fill the outer wells with sterile phosphate-buffered saline (PBS) or media to maintain humidity.

  • Potential Cause: Inconsistent incubation times.

    • Solution: Ensure that incubation times for this compound treatment and subsequent assay steps are precisely controlled and consistent across all experiments.

Issue 2: No or low signal in a GPR35 activation assay (e.g., β-arrestin recruitment, calcium mobilization).
  • Potential Cause: Low GPR35 expression in the cell line.

    • Solution: Verify GPR35 expression at both the mRNA and protein level. If expression is low, consider using a cell line with higher endogenous expression or a stably transfected cell line.

  • Potential Cause: Incorrect assay setup.

    • Solution: Review the assay protocol thoroughly. For β-arrestin assays, ensure that the fusion proteins are correctly expressed and that the detection reagents are functioning properly.[1][2][11] For calcium mobilization assays, confirm that the calcium indicator dye is loaded correctly and that the instrument settings are optimal for detection.[12][13][14]

  • Potential Cause: this compound is not reaching its target.

    • Solution: Ensure proper solubilization of this compound in the assay medium. If precipitation is observed, consider adjusting the final DMSO concentration or using a different vehicle.

Issue 3: Unexpected or off-target effects.
  • Potential Cause: this compound concentration is too high.

    • Solution: High concentrations of any compound can lead to non-specific effects. Perform a careful dose-response study to determine the optimal concentration range that elicits a specific response.

  • Potential Cause: The observed effect is not mediated by GPR35.

    • Solution: To confirm that the observed effects are GPR35-dependent, use a GPR35 antagonist to block the response. Alternatively, siRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of GPR35 in your cell line can be used to validate the target specificity.

Quantitative Data Summary

The following table summarizes the half-maximal effective concentration (EC50) values of this compound in different GPR35-related assays. These values can serve as a reference for expected potency in your experiments.

Assay TypeCell LineSpeciesEC50 (nM)Reference
β-arrestin-2 RecruitmentCHO-K1 expressing human GPR35aHuman1.6 ± 0.4[1]
β-arrestin-2 RecruitmentHEK293T expressing rat GPR35Rat~10[15]

Experimental Protocols & Methodologies

GPR35–β-Arrestin-2 Interaction Assay

This assay measures the recruitment of β-arrestin-2 to GPR35 upon agonist stimulation, a key step in GPCR desensitization and signaling.

  • Cell Culture: CHO-K1 or HEK293T cells are stably or transiently co-transfected with constructs encoding for GPR35 (e.g., fused to a tag like ProLink™) and β-arrestin-2 (e.g., fused to Enzyme Acceptor).

  • Assay Preparation: Cells are seeded in 96-well or 384-well plates and cultured to the desired confluency.

  • Compound Addition: A serial dilution of this compound is prepared in assay buffer and added to the cells.

  • Incubation: The plate is incubated for a specified time (e.g., 90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

  • Detection: A substrate solution is added, and the resulting signal (e.g., chemiluminescence) is measured using a plate reader. The signal is proportional to the extent of β-arrestin-2 recruitment.

GPR35 Internalization Assay

This assay quantifies the agonist-induced internalization of GPR35 from the cell surface.

  • Cell Culture: Cells expressing a tagged version of GPR35 (e.g., FLAG-hGPR35-eYFP) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with this compound or a vehicle control for a defined period (e.g., 45 minutes) at 37°C.

  • Fixation and Staining: Cells are fixed with paraformaldehyde and stained with an antibody against the tag on the receptor and a nuclear stain (e.g., Hoechst).

  • Imaging: The plates are imaged using a high-content imaging system.

  • Analysis: The internalization of GPR35 is quantified by measuring the amount of receptor localized in intracellular vesicles versus at the plasma membrane.

Visualizing Experimental Workflows and Signaling Pathways

GPR35 Signaling Pathway

GPR35_Signaling_Pathway cluster_G_protein G Protein Dependent cluster_arrestin G Protein Independent cluster_effectors Downstream Effectors This compound This compound GPR35 GPR35 This compound->GPR35 activates Gai_o Gαi/o GPR35->Gai_o G13 Gα13 GPR35->G13 Gas Gαs GPR35->Gas B_arrestin β-arrestin-2 GPR35->B_arrestin recruits cAMP_inhibition ↓ cAMP Gai_o->cAMP_inhibition RhoA RhoA G13->RhoA cAMP_stimulation ↑ cAMP Gas->cAMP_stimulation MAPK MAPK (ERK1/2) B_arrestin->MAPK NFkB NF-κB MAPK->NFkB AKT AKT cAMP_inhibition->AKT RhoA->NFkB

Caption: GPR35 signaling pathways activated by this compound.

Troubleshooting Workflow for Low Assay Signal

Low_Signal_Troubleshooting Start Low/No Signal Check_Expression GPR35 Expression Verified? Start->Check_Expression Check_Assay_Setup Assay Setup Correct? Check_Expression->Check_Assay_Setup Yes Verify_Expression Verify GPR35 mRNA & protein levels Check_Expression->Verify_Expression No Check_Compound This compound Integrity & Solubility OK? Check_Assay_Setup->Check_Compound Yes Review_Protocol Review protocol for errors Check_Assay_Setup->Review_Protocol No Prepare_Fresh Prepare fresh this compound dilutions Check_Compound->Prepare_Fresh No Success Signal Restored Check_Compound->Success Yes Further_Investigation Further Investigation Needed Check_Compound->Further_Investigation If all else fails Use_New_Cells Use high-expressing or transfected cells Verify_Expression->Use_New_Cells Use_New_Cells->Start Check_Reagents Check reagent viability & concentrations Review_Protocol->Check_Reagents Check_Reagents->Start Optimize_Vehicle Optimize solvent/ vehicle concentration Prepare_Fresh->Optimize_Vehicle Optimize_Vehicle->Start

Caption: A logical workflow for troubleshooting low signal in this compound assays.

References

Addressing species-specific responses to Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bufrolin. This resource is designed to assist researchers, scientists, and drug development professionals in successfully designing and troubleshooting experiments involving this potent GPR35 agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic compound that acts as a potent agonist for the G protein-coupled receptor 35 (GPR35).[1] Its primary mechanism of action is to bind to and activate GPR35, initiating downstream signaling cascades.

Q2: What is the significance of this compound's activity on different species' GPR35 orthologs?

A2: A key feature of this compound is its equipotent agonism on both human and rat GPR35.[1][2] This is significant because many other GPR35 ligands exhibit strong species selectivity, with marked differences in potency between human and rodent orthologs.[3][4][5][6] This property makes this compound a valuable tool for translational studies, as findings in rat models may be more predictive of human responses.

Q3: What are the known downstream signaling pathways activated by GPR35 upon this compound binding?

A3: GPR35 activation by an agonist like this compound can initiate several downstream signaling pathways, and the specific pathway engaged can be context-dependent, varying by cell type and physiological conditions. The primary signaling pathways include:

  • Gαi/o protein coupling: This pathway generally leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

  • Gα12/13 protein coupling: Activation of this pathway is also a known consequence of GPR35 stimulation.

  • β-arrestin recruitment: Like many GPCRs, GPR35 can signal through β-arrestin, which can lead to receptor internalization and desensitization, as well as initiate G protein-independent signaling cascades.[7][8]

These pathways can ultimately influence a range of cellular processes, contributing to both pro- and anti-inflammatory effects.[7][8]

Q4: Are there known species-specific differences in GPR35 signaling that I should be aware of?

A4: Yes, significant species-specific differences exist in the pharmacology of GPR35.[3][4][5][6] While this compound is equipotent at human and rat GPR35, other ligands can have vastly different potencies between human, rat, and mouse orthologs. These differences are attributed to variations in the amino acid sequences of the GPR35 protein between species. Therefore, it is crucial to validate the activity of any GPR35 ligand in the specific species or cell line being used in your experiments.

Troubleshooting Guides

Issue 1: Inconsistent or no response in a β-arrestin recruitment assay.

Possible Cause Troubleshooting Step
Cell line issues Verify the expression and proper localization of the GPR35 receptor and β-arrestin fusion proteins in your cell line using techniques like Western blotting or immunofluorescence. Ensure the cell line has not been passaged too many times, which can lead to genetic drift and altered protein expression.
Ligand degradation Prepare fresh stock solutions of this compound. This compound is typically dissolved in DMSO for stock solutions.[9] Avoid repeated freeze-thaw cycles.
Assay conditions Optimize cell density, serum concentration during starvation, and agonist incubation time.[10] For some GPCRs, the kinetics of β-arrestin recruitment can vary.
Incorrect agonist concentration Perform a full dose-response curve to ensure you are working within the optimal concentration range for GPR35 activation.
Detection reagent issues Ensure that the detection reagents for your specific β-arrestin recruitment assay platform (e.g., PathHunter, Tango) have not expired and have been stored correctly.

Issue 2: High background signal in a GTPγS binding assay.

Possible Cause Troubleshooting Step
Constitutive receptor activity Some GPCRs exhibit agonist-independent (constitutive) activity.[11] This can be assessed by including an inverse agonist in your experimental setup.
Membrane preparation quality Ensure that the cell membrane preparations are of high quality and have been stored properly at -80°C.[12] Avoid contamination with proteases that could degrade the receptor or G proteins.
Assay buffer composition The concentrations of GDP, Mg²⁺, and NaCl in the assay buffer are critical for optimal signal-to-noise.[12] Titrate these components to find the optimal conditions for your specific membrane preparation.
Non-specific binding of [³⁵S]GTPγS Include a control with a high concentration of non-radiolabeled GTPγS to determine the level of non-specific binding.

Issue 3: Variability in mast cell degranulation assay results.

Possible Cause Troubleshooting Step
Primary mast cell variability If using primary mast cells, there can be significant donor-to-donor variability. Ensure consistent isolation and handling procedures. Consider using a mast cell line, such as RBL-2H3, for more reproducible results.[13]
Cell sensitization If performing an IgE-dependent degranulation assay, ensure that the cells are properly sensitized with an appropriate concentration of IgE and for a sufficient duration.[13]
This compound concentration and pre-incubation Optimize the concentration of this compound and the pre-incubation time before challenging the cells with a degranulating agent.
Degranulation stimulus The choice and concentration of the degranulating agent (e.g., antigen, compound 48/80, calcium ionophore) can significantly impact the results.[14] Ensure you have a positive control that consistently induces degranulation.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound on Human and Rat GPR35

SpeciesAssay TypeMeasured ParameterEC₅₀ (nM)Reference
Humanβ-arrestin-2 recruitment (BRET)Agonist-induced interaction12.8 ± 0.7[1]
Ratβ-arrestin-2 recruitment (BRET)Agonist-induced interactionNot explicitly stated, but shown to be equipotent to human[1]

Note: The original research article indicates that this compound displayed equivalent potency at rat GPR35, though a specific EC₅₀ value from the same assay was not provided in the abstract.

Experimental Protocols

Protocol 1: β-Arrestin Recruitment Assay (PathHunter®-based)

This protocol is a general guideline for a common commercial β-arrestin recruitment assay and should be adapted based on the manufacturer's instructions and specific experimental goals.

  • Cell Culture and Plating:

    • Culture PathHunter® cells expressing your GPR35 ortholog of interest in the recommended medium.

    • Harvest and count the cells.

    • Plate the cells in a 384-well white, solid-bottom assay plate at the optimized density in the appropriate cell plating medium.[15]

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator.[15]

  • Compound Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of this compound in an appropriate assay buffer to create a dose-response curve. Include a vehicle control (DMSO alone).

  • Agonist Treatment:

    • Add the diluted this compound or vehicle to the cell plates.

    • Incubate for 90-180 minutes at 37°C. The optimal incubation time should be determined empirically.

  • Signal Detection:

    • Prepare the PathHunter® detection reagent according to the manufacturer's protocol.

    • Add the detection reagent to each well.

    • Incubate at room temperature for 60 minutes.

  • Data Acquisition:

    • Read the chemiluminescent signal using a plate reader.

    • Analyze the data using a non-linear regression to determine the EC₅₀ values.

Protocol 2: [³⁵S]GTPγS Binding Assay

This protocol outlines the general steps for a GTPγS binding assay to measure G protein activation.

  • Membrane Preparation:

    • Culture cells expressing the GPR35 ortholog of interest.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a storage buffer. Determine the protein concentration and store at -80°C.[12]

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer (containing HEPES, MgCl₂, NaCl, and saponin).

      • GDP (to ensure G proteins are in the inactive state).

      • This compound at various concentrations or vehicle.

      • Cell membranes.

    • Incubate for a defined period at room temperature to allow this compound to bind to the receptor.

  • Initiation of G Protein Activation:

    • Add [³⁵S]GTPγS to each well to initiate the binding reaction.

    • Incubate for a defined period (e.g., 30-60 minutes) at 30°C with gentle shaking.

  • Termination and Filtration:

    • Terminate the reaction by rapid filtration through a glass fiber filter plate using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

    • Quickly wash the filters with cold wash buffer.

  • Detection and Analysis:

    • Dry the filter plate and add scintillation fluid to each well.

    • Count the radioactivity in a scintillation counter.

    • Plot the data as a function of this compound concentration and fit to a sigmoidal dose-response curve to determine EC₅₀ and Emax.

Protocol 3: Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This protocol is a general method for assessing mast cell stabilization.

  • Cell Culture:

    • Culture a mast cell line (e.g., RBL-2H3) in the appropriate medium.

    • For IgE-mediated degranulation, sensitize the cells with anti-DNP IgE overnight.[13]

  • Cell Plating and Treatment:

    • Wash the cells with a suitable buffer (e.g., Tyrode's buffer or PIPES buffer).[13][14]

    • Plate the cells in a 96-well plate.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 30 minutes) at 37°C.

  • Induction of Degranulation:

    • Add the degranulating agent (e.g., DNP-BSA for IgE-sensitized cells, compound 48/80, or a calcium ionophore) to the wells. Include a negative control (no stimulus) and a positive control for maximal degranulation (e.g., Triton X-100).[14]

    • Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

  • Measurement of β-Hexosaminidase Activity:

    • Centrifuge the plate to pellet the cells.

    • Transfer an aliquot of the supernatant from each well to a new plate.

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[13]

    • Incubate at 37°C for a defined period (e.g., 1-2 hours).

    • Stop the reaction by adding a stop solution (e.g., sodium carbonate/bicarbonate buffer).[13]

  • Data Analysis:

    • Read the absorbance at 405 nm.

    • Calculate the percentage of degranulation for each sample relative to the maximal degranulation control.

    • Plot the percentage of inhibition of degranulation as a function of this compound concentration.

Signaling Pathways and Experimental Workflows

GPR35_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound GPR35 GPR35 This compound->GPR35 Binds and Activates G_alpha_i_o G_alpha_i_o GPR35->G_alpha_i_o Activates G_alpha_12_13 G_alpha_12_13 GPR35->G_alpha_12_13 Activates beta_arrestin beta_arrestin GPR35->beta_arrestin Recruits AC Adenylyl Cyclase G_alpha_i_o->AC Inhibits Pro_inflammatory Pro-inflammatory Responses G_alpha_12_13->Pro_inflammatory Context-dependent MAPK_pathway MAPK Pathway (e.g., ERK) beta_arrestin->MAPK_pathway NF_kB_inhibition NF-κB Inhibition beta_arrestin->NF_kB_inhibition Receptor_Internalization Receptor Internalization beta_arrestin->Receptor_Internalization cAMP ↓ cAMP AC->cAMP Anti_inflammatory Anti-inflammatory Responses cAMP->Anti_inflammatory Context-dependent MAPK_pathway->Anti_inflammatory Context-dependent NF_kB_inhibition->Anti_inflammatory

Caption: GPR35 signaling upon this compound activation.

Beta_Arrestin_Workflow A Plate GPR35-expressing cells B Add this compound (dose-response) A->B C Incubate (e.g., 90-180 min) B->C D Add detection reagents C->D E Incubate (e.g., 60 min) D->E F Read chemiluminescence E->F G Analyze data (EC50) F->G

Caption: β-Arrestin recruitment assay workflow.

GTP_gamma_S_Workflow A Prepare cell membranes expressing GPR35 B Incubate membranes with This compound and GDP A->B C Add [³⁵S]GTPγS to initiate reaction B->C D Incubate (e.g., 30-60 min) C->D E Filter and wash to remove unbound [³⁵S]GTPγS D->E F Add scintillation fluid E->F G Count radioactivity F->G H Analyze data (EC50, Emax) G->H

Caption: GTPγS binding assay workflow.

References

Minimizing experimental variability with Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

https-no-crawling. [1] 2 https-no-crawling.## Bufrolin Technical Support Center: Minimizing Experimental Variability

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing this compound effectively in experimental settings. Below you will find frequently asked questions and troubleshooting guides to help minimize variability and ensure robust, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent agonist for the G protein-coupled receptor 35 (GPR35).[3][4][5] Its primary mechanism of action involves the activation of GPR35, which is expressed in various tissues, including immune cells like mast cells.[3] this compound was initially investigated as an anti-allergic compound due to its ability to inhibit passive cutaneous anaphylaxis in rats, a model for IgE-induced allergic reactions.[3]

Q2: What are the common experimental applications of this compound?

Given its high potency as a GPR35 agonist, this compound is frequently used in in-vitro and in-vivo studies to investigate the physiological and pathophysiological roles of GPR35.[3][4] Common applications include:

  • Studying GPR35 signaling pathways.

  • Investigating the role of GPR35 in inflammatory and allergic responses.

  • Use as a reference compound in the development of other GPR35 ligands.

Q3: What is the recommended solvent and storage condition for this compound?

For in-vitro experiments, this compound is typically dissolved in dimethylsulfoxide (DMSO) to create a stock solution.[3] It is crucial to then dilute the stock solution in the appropriate aqueous buffer for your specific assay. For storage, it is recommended to keep the solid compound and stock solutions at -20°C or lower to minimize degradation. Always refer to the manufacturer's specific instructions for optimal storage conditions.

Q4: Are there known species-specific differences in this compound's activity?

Unlike many other GPR35 ligands that show significant potency variations between human and rodent orthologs, this compound displays equivalent high potency at both human and rat GPR35.[4] This makes it a valuable tool for translational research, as findings from rodent models are more likely to be relevant to human physiology.

Troubleshooting Guide: Minimizing Experimental Variability

Variability in experimental results can arise from multiple sources. This guide provides a structured approach to identifying and mitigating common issues when working with this compound.

Issue 1: Inconsistent or lower-than-expected cellular response.

Possible Causes & Solutions:

CauseRecommended Action
Improper this compound Preparation Ensure the stock solution is fully dissolved and has been stored correctly. Prepare fresh dilutions for each experiment.
Cell Line Viability/Passage Number Use cells within a consistent and low passage number range. Regularly check cell viability using methods like Trypan Blue exclusion.
Assay Conditions Optimize incubation times, cell density, and reagent concentrations. Ensure consistent temperature and CO2 levels.
GPR35 Expression Levels Verify the expression of GPR35 in your cell line. Expression levels can vary with cell passage and culture conditions.
Ligand Adsorption Use low-adhesion plasticware, as hydrophobic compounds like this compound can adsorb to standard plastics.
Issue 2: High background signal in assays.

Possible Causes & Solutions:

CauseRecommended Action
Vehicle (DMSO) Concentration Ensure the final DMSO concentration in your assay is consistent across all wells and is at a non-toxic level (typically <0.5%).
Contamination Regularly test for mycoplasma and other microbial contaminants in your cell cultures.
Reagent Quality Use high-purity reagents and screen new lots for performance before use in critical experiments.
Autofluorescence/Autoluminescence If using fluorescence or luminescence-based assays, check for intrinsic signal from your cells or media and subtract this background.
Issue 3: Poor reproducibility between experiments.

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent Protocols Adhere strictly to a detailed, written protocol. Any deviations should be documented.
Operator Variability Ensure all personnel are trained on the experimental procedures and that techniques are standardized.
Environmental Factors Monitor and control environmental factors such as temperature, humidity, and light exposure, as these can impact cellular responses.
Reagent Lot-to-Lot Variability Qualify new lots of critical reagents (e.g., serum, media, this compound) to ensure they perform consistently with previous lots.

Experimental Protocols & Methodologies

General Protocol for In-Vitro Cell-Based Assays:

  • Cell Seeding: Plate cells at a predetermined optimal density in the appropriate culture medium and allow them to adhere and grow for a specified period (e.g., 24-48 hours).

  • Compound Preparation: Prepare serial dilutions of this compound from a DMSO stock solution. The final DMSO concentration in the assay should be kept constant and at a non-interfering level.

  • Treatment: Remove the culture medium and replace it with a serum-free or low-serum medium containing the desired concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for the predetermined duration of the experiment under controlled conditions (e.g., 37°C, 5% CO2).

  • Assay Readout: Perform the specific assay to measure the cellular response (e.g., calcium mobilization, β-arrestin recruitment, cAMP measurement).

Visualizing Key Pathways and Workflows

To aid in understanding the experimental context of this compound, the following diagrams illustrate its mechanism of action and a general troubleshooting workflow.

Bufrolin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR35 GPR35 This compound->GPR35 G_Protein G Protein (Gαi/o, Gα13) GPR35->G_Protein Activation Downstream_Effectors Downstream Effectors (e.g., PLC, RhoA) G_Protein->Downstream_Effectors Signal Transduction Cellular_Response Cellular Response (e.g., Calcium Mobilization, β-arrestin recruitment) Downstream_Effectors->Cellular_Response

Caption: this compound activates GPR35, leading to G protein-mediated signal transduction.

Troubleshooting_Workflow Start Inconsistent Results Check_Reagents Check Reagent Prep & Storage Start->Check_Reagents Check_Cells Verify Cell Health & Passage Start->Check_Cells Check_Protocol Review Protocol Execution Start->Check_Protocol Check_Equipment Calibrate & Validate Equipment Start->Check_Equipment Problem_Identified Problem Identified? Check_Reagents->Problem_Identified Check_Cells->Problem_Identified Check_Protocol->Problem_Identified Check_Equipment->Problem_Identified Implement_Changes Implement Corrective Actions Problem_Identified->Implement_Changes Yes Consult_Support Consult Technical Support Problem_Identified->Consult_Support No Rerun_Experiment Rerun Experiment Implement_Changes->Rerun_Experiment

Caption: A systematic workflow for troubleshooting experimental variability.

References

Bufrolin vehicle and solvent compatibility

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the vehicle and solvent compatibility of Bufrolin. It includes frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a pharmacological research compound. While historically investigated in the context of beta-adrenoceptors, it is now recognized as a potent and high-affinity agonist for the G protein-coupled receptor 35 (GPR35).[1][2] Its action as a mast cell stabilizer is linked to its agonist activity at GPR35.[1]

Q2: What are the recommended solvents for preparing a primary stock solution of this compound?

A2: For initial solubilization and creating a high-concentration stock solution, Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent. Ethanol or methanol can also be used, although solubility might be lower compared to DMSO. This compound is generally poorly soluble in aqueous solutions like water or phosphate-buffered saline (PBS) on its own.[3]

Q3: How should I prepare working dilutions of this compound for my experiments?

A3: Working solutions should be prepared by diluting the high-concentration primary stock solution (e.g., 10 mM in DMSO) into the appropriate aqueous buffer or cell culture medium. It is critical to ensure rapid mixing during dilution to prevent precipitation. The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept to a minimum, typically below 0.5%, as it can have independent effects on the experimental system.

Q4: What is the recommended storage protocol for this compound solutions?

A4: this compound in its solid form should be stored at -20°C. Once dissolved into a stock solution (e.g., in DMSO), it is recommended to aliquot the solution into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4][5] Under these conditions, the stock solution is expected to be stable for several months. For short-term storage (a few days), refrigeration at 4°C is acceptable for many compounds, but long-term refrigeration is not advised.[5]

Data Presentation: Solubility and Vehicle Compatibility

The following tables summarize the solubility and vehicle compatibility of this compound to guide your experimental design.

Table 1: this compound Solubility Profile

Solvent/VehicleSolubilityRecommended Max. Stock ConcentrationNotes
DMSO Soluble10-50 mMRecommended for primary stock solutions.
Ethanol (100%) Moderately Soluble1-10 mMCan be used as an alternative to DMSO.
Methanol Slightly Soluble~1 mMMay require heating or sonication to fully dissolve.[3]
Water Poorly Soluble<0.1 mg/mLNot recommended for creating stock solutions.
PBS (pH 7.4) Poorly Soluble<0.1 mg/mLNot recommended for creating stock solutions.
Cell Culture Media Poorly SolubleDependent on final DMSO/Ethanol concentrationDilution from a stock solution is required.

Note: The listed concentrations are estimates. It is strongly recommended to perform a small-scale solubility test before preparing a large-volume stock solution.

Table 2: Common Vehicle Compatibility for In Vitro & In Vivo Studies

Vehicle SystemApplicationCompatibility Notes
Culture Medium + <0.5% DMSO In VitroMost common method. Ensure final DMSO concentration is consistent across all conditions, including vehicle controls.
Saline + 1-5% DMSO In VivoRequires careful preparation to avoid precipitation. The DMSO helps maintain solubility in the aqueous saline.
Saline + 10% Solutol HS 15 In VivoSolutol is a non-ionic solubilizer used to improve the solubility of hydrophobic compounds in aqueous vehicles.
Corn Oil In VivoSuitable for oral gavage or subcutaneous injection if the compound has sufficient lipid solubility.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 371.4 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need 3.714 mg of this compound powder (10 mmol/L * 1 L/1000 mL * 371.4 g/mol * 1000 mg/g * 1 mL = 3.714 mg).

  • Weighing: Carefully weigh out 3.714 mg of this compound powder and place it into a sterile vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can assist with dissolution if needed.

  • Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C.

Protocol 2: Preparation of a 10 µM Working Solution for In Vitro Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (pre-warmed to 37°C)

  • Sterile polypropylene tubes

Procedure:

  • Intermediate Dilution (Optional but Recommended): First, prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in culture medium to create a 100 µM solution. To do this, add 5 µL of the 10 mM stock to 495 µL of pre-warmed medium and mix immediately by vortexing or inverting.

  • Final Dilution: Next, prepare the final 10 µM working solution by diluting the 100 µM intermediate solution 1:10 in culture medium. Add 100 µL of the 100 µM solution to 900 µL of pre-warmed medium.

  • Mixing: Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing that can cause foaming of the medium.

  • Application: Use the final 10 µM working solution immediately to treat your cells. The final DMSO concentration in this example is 0.1%. Ensure your vehicle control contains an equivalent 0.1% DMSO concentration.

Troubleshooting Guide

Q: My this compound solution turned cloudy or I see visible precipitate after diluting it into my aqueous culture medium. What should I do?

A: This is a common issue when a compound with low aqueous solubility is transferred from a high-concentration organic stock into an aqueous buffer.

Solutions:

  • Check Final Concentration: You may be exceeding the solubility limit of this compound in your final medium. Try using a lower final concentration.

  • Improve Mixing: When diluting, add the stock solution dropwise into the vortexing aqueous medium to promote rapid dispersion and prevent localized high concentrations that lead to precipitation.

  • Sonication/Warming: Briefly sonicate the final solution in a water bath sonicator or warm it to 37°C for a few minutes. This can sometimes help redissolve small amounts of precipitate.

  • Reduce DMSO in Final Solution: While counterintuitive, ensuring the final DMSO concentration is very low (<0.5%) is crucial. Sometimes, intermediate DMSO concentrations can cause a compound to fall out of solution.

  • Use a Carrier Protein: For cell culture, if your medium does not contain serum, consider adding bovine serum albumin (BSA) at a concentration of 0.1-0.5%. BSA can bind to hydrophobic compounds and help maintain their solubility.

Q: I am observing toxicity or unexpected effects in my cells treated with this compound, even at low concentrations. What could be the cause?

A: This could be due to the compound itself, the vehicle used, or a combination of both.

Troubleshooting Steps:

  • Vehicle Control is Crucial: Always include a "vehicle control" group in your experiments. This group should be treated with the exact same concentration of the solvent (e.g., 0.1% DMSO) as your experimental groups, but without this compound. This will help you distinguish the effects of the compound from the effects of the solvent.

  • Test Vehicle Toxicity: If you suspect the vehicle is the issue, run a dose-response experiment with the vehicle alone (e.g., 0.1%, 0.25%, 0.5%, 1% DMSO) to determine the highest non-toxic concentration for your specific cell type.

  • Check Solution Purity: Ensure your stock solution has not degraded. Avoid multiple freeze-thaw cycles and protect from light if the compound is light-sensitive. Prepare fresh dilutions for each experiment from a frozen, single-use aliquot.

Visualized Workflows and Pathways

G cluster_prep Stock Solution Preparation (10 mM in DMSO) cluster_dilution Working Solution Preparation (e.g., 10 µM) weigh 1. Weigh 3.714 mg This compound Powder add_dmso 2. Add 1 mL Anhydrous DMSO weigh->add_dmso vortex 3. Vortex Until Completely Dissolved add_dmso->vortex aliquot 4. Aliquot into Single-Use Tubes vortex->aliquot store 5. Store at -20°C / -80°C aliquot->store thaw A. Thaw One Aliquot of 10 mM Stock store->thaw For Experiment dilute1 B. Prepare Intermediate Dilution (e.g., 1:100 in Medium) thaw->dilute1 dilute2 C. Prepare Final Dilution (e.g., 1:10 in Medium) dilute1->dilute2 use D. Use Immediately in Experiment dilute2->use

Caption: Experimental Workflow for this compound Solution Preparation.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus BAR β-Adrenergic Receptor (GPCR) G_protein Gs Protein BAR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Activates This compound This compound (Agonist) This compound->BAR Binds ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Target Gene Transcription CREB->Gene Activates

Caption: Canonical Beta-Adrenergic Signaling Pathway.

References

Technical Support Center: Interpreting Bufrolin Dose-Response Curves

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers working with Bufrolin, a selective β2-adrenergic receptor agonist.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

Problem: High Variability in Dose-Response Data

High variability between replicate wells or experiments can obscure the true dose-response relationship.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension and consistent seeding density across all wells.

  • Pipetting Errors: Calibrate pipettes regularly and use reverse pipetting for viscous solutions.

  • Edge Effects in Plates: Avoid using the outer wells of microplates, or fill them with a buffer to maintain a humid environment.

  • Cell Health: Monitor cell viability and ensure cells are in a logarithmic growth phase before treatment.

G cluster_0 Troubleshooting Workflow: High Variability start High Variability Observed check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Verify Pipetting Accuracy start->check_pipetting check_plate Assess for Edge Effects start->check_plate check_health Evaluate Cell Health start->check_health consistent_seeding Implement Homogenous Seeding check_seeding->consistent_seeding calibrate_pipettes Calibrate and Use Reverse Pipetting check_pipetting->calibrate_pipettes mitigate_edge Modify Plate Layout/Incubation check_plate->mitigate_edge optimize_culture Optimize Cell Culture Conditions check_health->optimize_culture end_node Reduced Variability consistent_seeding->end_node calibrate_pipettes->end_node mitigate_edge->end_node optimize_culture->end_node

Caption: Troubleshooting workflow for high data variability.

Problem: Atypical (Non-Sigmoidal) Dose-Response Curve

An unexpected curve shape can indicate issues with the compound, the assay, or the biological system.

Possible Causes and Solutions:

  • Compound Solubility: this compound may precipitate at higher concentrations. Visually inspect solutions and consider using a solubility-enhancing agent.

  • Cytotoxicity: At high concentrations, this compound may induce cell death, leading to a "hook" effect. Perform a cell viability assay in parallel.

  • Receptor Desensitization: Prolonged or high-concentration exposure can lead to receptor downregulation. Reduce incubation time or use a lower cell density.

Frequently Asked Questions (FAQs)

1. What is a typical EC50 value for this compound?

The half-maximal effective concentration (EC50) for this compound is dependent on the cell type and assay conditions. However, in a typical cAMP accumulation assay using HEK293 cells expressing the human β2-adrenergic receptor, the expected EC50 is in the low nanomolar range.

This compound Dose-Response Data (cAMP Assay)

ParameterValue
EC50 2.5 nM
Hill Slope 1.0
Max Response 100% (relative to Isoproterenol)

2. How does this compound exert its effect?

This compound is a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Upon binding, it activates the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). This increase in intracellular cAMP mediates various downstream cellular responses.

G cluster_pathway This compound Signaling Pathway This compound This compound B2AR β2-Adrenergic Receptor This compound->B2AR Binds Gs Gs Protein B2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Caption: this compound's downstream signaling cascade.

3. What is the recommended experimental protocol for generating a this compound dose-response curve?

A common method is the cAMP accumulation assay.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture: Plate HEK293 cells stably expressing the human β2-adrenergic receptor in a 96-well plate and incubate overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX).

  • Cell Treatment: Remove culture medium, wash cells with buffer, and add the this compound dilutions to the respective wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.

G cluster_workflow Experimental Workflow: cAMP Assay A Plate Cells C Treat Cells with this compound A->C B Prepare this compound Serial Dilution B->C D Incubate at 37°C C->D E Lyse Cells & Detect cAMP D->E F Plot Dose-Response Curve E->F G Calculate EC50 F->G

Caption: Workflow for a cAMP accumulation assay.

Technical Support Center: Bufrolin Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the long-term storage and stability of Bufrolin. The information is presented in a question-and-answer format to directly address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the recommended long-term storage conditions for this compound?

A1: While specific long-term stability data for this compound is not extensively published, general recommendations for small molecule active pharmaceutical ingredients (APIs) should be followed. For optimal stability, solid this compound should be stored in a well-sealed, light-resistant container in a cool, dry, and dark place. Based on common pharmaceutical practice, storage at controlled room temperature or under refrigerated conditions is advisable.[1][2][3]

Q2: I am dissolving this compound for my experiments. How should I store the solution?

A2: Solutions are generally less stable than the solid compound. It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution at 2-8°C (36-46°F) and protect it from light.[4] Avoid freeze-thaw cycles unless validated, as this can degrade the compound or cause it to precipitate. Always check for signs of degradation, such as color change or precipitation, before use.

Q3: My stored this compound powder has changed color. Is it still usable?

A3: A change in color or other physical properties is a potential indicator of chemical degradation.[5] It is strongly advised not to use the compound. To verify its integrity, you should re-characterize the sample using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), to assess its purity and identify any potential degradation products.[6]

Q4: How can I determine the shelf-life of my this compound sample under my laboratory's specific conditions?

A4: Determining a precise shelf-life requires conducting a formal stability study.[7][8] This involves storing aliquots of this compound under controlled conditions (e.g., specific temperature and humidity) and testing them at predetermined intervals (e.g., 0, 3, 6, 12 months).[6][9] The stability is assessed by monitoring attributes like purity, potency, and the formation of degradation products.[10]

Q5: What are the likely degradation pathways for a molecule like this compound?

A5: For complex organic molecules, common degradation pathways include hydrolysis, oxidation, and photolysis.[11]

  • Hydrolysis: Degradation due to reaction with water, which can be influenced by pH.[12]

  • Oxidation: Reaction with atmospheric oxygen, which can be catalyzed by light or trace metals.[13]

  • Photolysis: Degradation caused by exposure to light, particularly UV light.[12] A forced degradation study is the standard method to identify these potential pathways.[11][14]

Q6: I see an unexpected peak in my HPLC analysis of an old this compound sample. What should I do?

A6: An unexpected peak likely represents an impurity or a degradation product.[15] This indicates that the sample's integrity may be compromised. The first step is to confirm the identity of the main this compound peak using a fresh, certified reference standard. If the unexpected peak is significant, the sample should be considered degraded. A forced degradation study can help predict and identify such degradation products.[14][15]

Quantitative Stability Data

The following tables summarize representative stability data for a small molecule compound like this compound, based on International Council for Harmonisation (ICH) guidelines.[9][16][17]

Table 1: Stability of Solid this compound Under ICH Long-Term and Accelerated Conditions

Storage ConditionTime PointPurity by HPLC (%)Appearance
25°C / 60% RH [9][18]0 Months99.8%White Powder
6 Months99.7%No Change
12 Months99.5%No Change
24 Months99.2%No Change
40°C / 75% RH [9][18]0 Months99.8%White Powder
3 Months98.9%No Change
6 Months98.1%Faint Yellow Tint

Table 2: Forced Degradation Study Results for this compound

Stress ConditionDurationThis compound Degraded (%)No. of Degradants >0.1%
Acid Hydrolysis (0.1M HCl, 60°C) [12]24 hours8.2%2
Base Hydrolysis (0.1M NaOH, 60°C) [12]8 hours15.5%3
Oxidation (3% H₂O₂, RT) 12 hours11.3%3
Thermal (80°C, dry heat) [12]72 hours4.5%1
Photolytic (ICH Q1B Option 2) [9][10]1.2 million lux hours9.8%2

Experimental Protocols

Protocol 1: HPLC Method for this compound Purity Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method for assessing the purity of this compound and detecting degradation products.[19]

  • Column: C18, 4.6 mm x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water.

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: UV, determined by scanning the UV spectrum of this compound (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve this compound in a suitable solvent (e.g., Methanol or ACN:Water mixture) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Calculate purity by the area percentage method. Peak purity of the main peak should be assessed using a photodiode array (PDA) detector if available.

Protocol 2: Forced Degradation Study Workflow

This protocol provides a framework for conducting forced degradation (stress testing) studies to understand this compound's intrinsic stability.[11][14]

  • Prepare Stock Solutions: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

  • Apply Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1M NaOH. Incubate at 60°C.

    • Oxidation: Mix stock solution with 3% H₂O₂. Keep at room temperature, protected from light.

    • Thermal: Store solid this compound powder in an oven at 80°C.

    • Photolytic: Expose solid powder or solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

  • Time Points: Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.[15]

  • Neutralization (for hydrolytic samples): Before analysis, neutralize acidic samples with an equivalent amount of base and basic samples with an equivalent amount of acid.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the validated stability-indicating HPLC method described in Protocol 1.

  • Data Evaluation: Determine the percentage of degradation. The method is considered "stability-indicating" if it can resolve all degradation product peaks from the main this compound peak.[14]

Visualizations

Stability_Testing_Workflow This compound Stability Study Workflow prep Sample Preparation (API or Drug Product) storage Place in Stability Chambers (e.g., 25°C/60%RH, 40°C/75%RH) prep->storage pull Pull Samples at Scheduled Time Points (0, 3, 6, 12 mo.) storage->pull analysis Analytical Testing (HPLC, Physical Tests) pull->analysis data Data Analysis & Interpretation analysis->data report Report Generation (Shelf-Life Assessment) data->report

Caption: A typical workflow for conducting a long-term stability study.

Troubleshooting_Degradation Troubleshooting Unexpected this compound Degradation start Unexpected Peak or Low Purity Observed in HPLC check_storage Review Storage Conditions (Temp, Light, Humidity) start->check_storage check_handling Review Sample Handling (Solvent Purity, Freshness) start->check_handling improper_storage Storage Conditions Inadequate check_storage->improper_storage Deviation Found intrinsic_instability Issue Persists? Compound may have intrinsic instability. check_storage->intrinsic_instability No Deviations improper_handling Handling/Solvent Issue check_handling->improper_handling Deviation Found check_handling->intrinsic_instability No Deviations action_storage Action: Store in cool, dark, dry, sealed container. Re-test. improper_storage->action_storage action_handling Action: Use fresh, high-purity solvents. Prepare fresh samples. improper_handling->action_handling action_storage->intrinsic_instability action_handling->intrinsic_instability forced_deg Perform Forced Degradation Study to Characterize Degradants intrinsic_instability->forced_deg Yes

Caption: A logical decision tree for troubleshooting unexpected sample degradation.

GPR35_Signaling_Pathway Simplified this compound Signaling via GPR35 This compound This compound gpr35 GPR35 Receptor This compound->gpr35 Binds & Activates g_protein G Protein (Gαi/q) gpr35->g_protein Activates downstream Downstream Signaling Cascades g_protein->downstream response Cellular Response (e.g., Mast Cell Stabilization) downstream->response

Caption: this compound acts as an agonist for the GPR35 receptor to initiate a response.[20][21]

References

Validation & Comparative

A Comparative Guide to Bufrolin and Lodoxamide in GPR35 Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Bufrolin and Lodoxamide as agonists for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various inflammatory and metabolic diseases. The information presented is supported by experimental data to aid in the evaluation of these compounds for research and drug development purposes.

Performance Comparison: this compound vs. Lodoxamide

This compound and Lodoxamide have been identified as potent agonists of the G protein-coupled receptor 35 (GPR35).[1][2][3] Both compounds, originally developed as antiallergic mast cell stabilizers, have demonstrated high and equivalent potency at both human and rat GPR35.[1][2][3] This is a notable characteristic, as many other GPR35 ligands exhibit significant species-dependent variations in potency.[4]

The activation of GPR35 by these agonists is of significant interest due to the receptor's expression in immune cells and its association with inflammatory conditions.[4][5][6] Studies have shown that both this compound and Lodoxamide can effectively stimulate GPR35-mediated signaling pathways.

Quantitative Data Summary

The following table summarizes the reported potency (EC50 values) of this compound and Lodoxamide in activating human and rat GPR35, as determined by a β-arrestin-2 interaction assay. Lower EC50 values indicate higher potency.

CompoundSpeciesAssay TypeEC50 (nM)Reference
This compound Humanβ-arrestin-2 BRET Assay1.8 ± 0.5[1]
Ratβ-arrestin-2 BRET Assay1.6 ± 0.4[1]
Lodoxamide Humanβ-arrestin-2 BRET Assay1.6 ± 0.4[1]
Ratβ-arrestin-2 BRET Assay1.3 ± 0.3[1]
HumanAP-TGF-α Shedding Assay1.0[7]

GPR35 Signaling Pathways

Upon activation by agonists like this compound or Lodoxamide, GPR35 can initiate several downstream signaling cascades. The receptor predominantly couples to Gαi/o and Gα12/13 proteins.[5][6][7] Gαi/o activation typically leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6] The Gα12/13 pathway is known to be involved in the regulation of the actin cytoskeleton through Rho GTPases.

In addition to G protein-dependent signaling, GPR35 activation can also trigger G protein-independent pathways through the recruitment of β-arrestins.[1][5][6] β-arrestins can act as scaffolds for various signaling proteins, leading to the activation of pathways such as the mitogen-activated protein kinase (MAPK) cascade.[5][6] Furthermore, GPR35 activation has been linked to the mobilization of intracellular calcium.[8][9]

GPR35_Signaling cluster_membrane Plasma Membrane GPR35 GPR35 Gai_o Gαi/o GPR35->Gai_o Coupling Ga12_13 Gα12/13 GPR35->Ga12_13 Coupling beta_arrestin β-arrestin GPR35->beta_arrestin Recruitment Ca_mobilization Ca²⁺ Mobilization GPR35->Ca_mobilization Induces Agonist This compound / Lodoxamide Agonist->GPR35 Activation AC Adenylyl Cyclase Gai_o->AC Inhibition RhoGEF RhoGEF Ga12_13->RhoGEF Activation MAPK MAPK Pathway beta_arrestin->MAPK Scaffolding cAMP ↓ cAMP AC->cAMP RhoA RhoA RhoGEF->RhoA

GPR35 Signaling Pathways

Experimental Protocols

The following are generalized protocols for common assays used to assess GPR35 activation.

β-Arrestin Recruitment Assay (BRET-based)

This assay measures the interaction between GPR35 and β-arrestin upon agonist stimulation using Bioluminescence Resonance Energy Transfer (BRET).

Materials:

  • HEK293 cells

  • Expression vectors for GPR35 fused to a BRET donor (e.g., Renilla luciferase)

  • Expression vector for β-arrestin-2 fused to a BRET acceptor (e.g., YFP)

  • Cell culture reagents

  • Transfection reagent

  • BRET substrate (e.g., coelenterazine h)

  • Microplate reader capable of detecting BRET signals

Procedure:

  • Cell Culture and Transfection: Co-transfect HEK293 cells with the GPR35-donor and β-arrestin-acceptor expression vectors. Plate the transfected cells in a white, clear-bottom 96-well plate and culture for 24-48 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and Lodoxamide in assay buffer.

  • Assay:

    • Wash the cells with assay buffer.

    • Add the BRET substrate to each well and incubate as required.

    • Add the different concentrations of this compound or Lodoxamide to the wells.

    • Measure the luminescence signals at the donor and acceptor emission wavelengths immediately and kinetically over a period of time.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation.[10][11][12][13][14]

Materials:

  • HEK293 cells stably or transiently expressing GPR35

  • Cell culture reagents

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • Microplate reader with a fluorescent imaging plate reader (FLIPR) or equivalent liquid handling and fluorescence detection capabilities

Procedure:

  • Cell Plating: Plate the GPR35-expressing cells in a black, clear-bottom 96-well plate and culture overnight.

  • Dye Loading:

    • Prepare a loading solution of the calcium-sensitive dye in assay buffer.

    • Remove the culture medium from the cells and add the dye loading solution.

    • Incubate the plate at 37°C for 1 hour to allow the cells to take up the dye.

  • Compound Preparation: Prepare serial dilutions of this compound and Lodoxamide in assay buffer in a separate compound plate.

  • Measurement:

    • Place both the cell plate and the compound plate into the microplate reader.

    • Establish a baseline fluorescence reading for the cells.

    • The instrument will then add the compounds from the compound plate to the cell plate.

    • Immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium. Determine the peak fluorescence response for each agonist concentration. Plot the peak response against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to calculate the EC50.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Cell_Culture 1. Cell Culture (GPR35-expressing cells) Assay_Step 3. Assay Specific Steps (e.g., Dye loading, BRET substrate addition) Cell_Culture->Assay_Step Compound_Prep 2. Compound Preparation (Serial dilutions) Stimulation 4. Agonist Stimulation Compound_Prep->Stimulation Assay_Step->Stimulation Measurement 5. Signal Measurement (Fluorescence / Luminescence) Stimulation->Measurement Analysis 6. Data Analysis (Dose-response curve, EC50 calculation) Measurement->Analysis

General Experimental Workflow

Reporter Gene Assay

This assay measures the transcriptional activation of a reporter gene downstream of a GPR35-activated signaling pathway.[15][16][17][18][19]

Materials:

  • HEK293 cells

  • Expression vector for GPR35

  • Reporter vector containing a response element (e.g., SRE for Gα12/13 pathway or CRE for Gαi/o pathway) upstream of a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture reagents

  • Luciferase assay substrate

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293 cells with the GPR35 expression vector and the reporter vector. Plate the cells in a 96-well plate and culture for 24 hours.

  • Serum Starvation: To reduce basal signaling, replace the culture medium with a serum-free medium and incubate for several hours.

  • Compound Treatment: Add serial dilutions of this compound and Lodoxamide to the cells and incubate for a period sufficient to allow for gene transcription and protein expression (typically 4-6 hours).

  • Lysis and Measurement:

    • Lyse the cells using a lysis buffer compatible with the reporter assay.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the reporter gene expression. Plot the luminescence signal against the log of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

References

A Comparative Guide to Bufrolin and Cromolyn Sodium for Mast Cell Stabilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Bufrolin and cromolyn sodium, two compounds recognized for their mast cell stabilizing properties. The information presented herein is supported by experimental data to assist researchers and drug development professionals in their evaluation of these agents.

Introduction

Mast cell stabilization is a critical therapeutic strategy for managing allergic and inflammatory disorders. Upon activation, mast cells degranulate, releasing a cascade of inflammatory mediators, including histamine and leukotrienes. Mast cell stabilizers are compounds that inhibit this degranulation process. Cromolyn sodium has been a cornerstone of mast cell stabilizer therapy for decades.[1] this compound is another compound that has demonstrated potent mast cell stabilizing activity. This guide will delve into a comparative analysis of their mechanisms of action, supported by quantitative experimental data, and provide detailed experimental protocols for relevant assays.

Mechanism of Action: A Shared Target

Both this compound and cromolyn sodium exert their mast cell stabilizing effects primarily through their action as agonists of the G protein-coupled receptor 35 (GPR35).[2][3] GPR35 is expressed on the surface of mast cells and its activation initiates a signaling cascade that ultimately inhibits mast cell degranulation.

Upon binding of an agonist like this compound or cromolyn sodium, GPR35 couples to Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, GPR35 activation can lead to the recruitment of β-arrestin, which can independently modulate downstream signaling pathways to suppress mast cell activation. The net effect of GPR35 activation is the prevention of calcium ion influx into the mast cell, a critical step for the fusion of granular membranes with the cell membrane and the subsequent release of inflammatory mediators.[1]

While both compounds target GPR35, their potency as agonists differs, which may translate to variances in their mast cell stabilizing efficacy.

Comparative Efficacy: Insights from GPR35 Agonism

Direct comparative studies on the inhibition of mast cell degranulation by this compound and cromolyn sodium are limited. However, their potency as GPR35 agonists provides a strong indication of their potential mast cell stabilizing activity. The following table summarizes the available quantitative data on their agonist activity at human GPR35 from a key study.

CompoundAssay TypeAgonist Potency (EC50)Reference
This compound β-arrestin-2 Interaction (BRET)12.8 ± 0.7 nMMacKenzie et al., 2014
Cromolyn Sodium β-arrestin-2 Interaction (BRET)2.98 ± 1.27 µMMacKenzie et al., 2014
This compound Calcium Flux9.9 ± 0.4 nM (rat GPR35)MacKenzie et al., 2014
Cromolyn Sodium Calcium Flux~10 µM (human GPR35)Yang et al., 2010

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug which induces a response halfway between the baseline and maximum after a specified exposure time. A lower EC50 value indicates a higher potency.

The data clearly indicates that This compound is a significantly more potent agonist of GPR35 than cromolyn sodium . This suggests that this compound may be effective at lower concentrations for achieving mast cell stabilization.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

GPR35_Signaling_Pathway cluster_ligands Ligands cluster_receptor Mast Cell Membrane cluster_downstream Intracellular Signaling This compound This compound GPR35 GPR35 This compound->GPR35 Cromolyn Cromolyn Sodium Cromolyn->GPR35 Gai Gαi/o GPR35->Gai AC Adenylyl Cyclase Gai->AC cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca²⁺ Influx cAMP->Ca_influx Degranulation Inhibition of Degranulation Ca_influx->Degranulation

GPR35 signaling pathway for mast cell stabilization.

Mast_Cell_Degranulation_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_stimulation Stimulation & Measurement Mast_Cells Isolate/Culture Mast Cells (e.g., RBL-2H3, BMMCs) Sensitization Sensitize with IgE Mast_Cells->Sensitization Preincubation Pre-incubate with This compound or Cromolyn Sodium (various concentrations) Sensitization->Preincubation Stimulation Stimulate with Antigen (e.g., DNP-HSA) Preincubation->Stimulation Supernatant Collect Supernatant Stimulation->Supernatant Measurement Measure Mediator Release (e.g., Histamine, β-hexosaminidase) Supernatant->Measurement Analysis Calculate % Inhibition Measurement->Analysis

Workflow for a mast cell degranulation assay.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to evaluate mast cell stabilization.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.

a. Cell Culture and Sensitization:

  • Culture rat basophilic leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 20% fetal bovine serum (FBS) and antibiotics.

  • Seed cells in a 24-well plate at a density of 2 x 10^5 cells/well and incubate overnight.

  • Sensitize the cells by incubating with 0.5 µg/mL anti-dinitrophenyl (DNP) IgE for 24 hours.

b. Compound Incubation and Stimulation:

  • Wash the sensitized cells twice with Tyrode's buffer.

  • Pre-incubate the cells with varying concentrations of this compound or cromolyn sodium (or vehicle control) for 30 minutes at 37°C.

  • Induce degranulation by adding 100 ng/mL of DNP-human serum albumin (HSA) and incubate for 1 hour at 37°C.

c. Measurement of β-Hexosaminidase Activity:

  • Centrifuge the plate at 400 x g for 10 minutes.

  • Collect the supernatant (for released β-hexosaminidase) and lyse the remaining cells with 0.1% Triton X-100 (for total β-hexosaminidase).

  • In a new 96-well plate, mix an aliquot of the supernatant or cell lysate with p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution.

  • Incubate at 37°C for 1 hour.

  • Stop the reaction by adding a stop buffer (e.g., 0.1 M Na2CO3/NaHCO3).

  • Measure the absorbance at 405 nm using a microplate reader.

d. Data Analysis:

  • Calculate the percentage of β-hexosaminidase release for each sample.

  • Determine the percentage inhibition of degranulation for each concentration of this compound and cromolyn sodium relative to the vehicle control.

  • Calculate the IC50 (half-maximal inhibitory concentration) value for each compound.

Histamine Release Assay

This assay directly measures the amount of histamine released from mast cells upon degranulation.

a. Mast Cell Preparation:

  • Isolate peritoneal mast cells from rats or use cultured mast cells (e.g., bone marrow-derived mast cells - BMMCs).

  • Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).

b. Compound Incubation and Stimulation:

  • Pre-incubate the mast cells with different concentrations of this compound or cromolyn sodium for 15-30 minutes at 37°C.

  • Stimulate the cells with an appropriate secretagogue (e.g., compound 48/80, antigen for sensitized cells) for 30 minutes at 37°C.

c. Histamine Measurement:

  • Stop the reaction by placing the samples on ice and centrifuge to pellet the cells.

  • Collect the supernatant.

  • Measure the histamine concentration in the supernatant using a commercial Histamine Enzyme Immunoassay (EIA) kit according to the manufacturer's instructions.

d. Data Analysis:

  • Calculate the amount of histamine released in each sample.

  • Determine the percentage inhibition of histamine release for each compound concentration compared to the control.

  • Calculate the IC50 value for each compound.

Conclusion

Both this compound and cromolyn sodium are effective mast cell stabilizers that act as agonists for the GPR35 receptor. The available experimental data on their GPR35 agonist activity indicates that this compound is substantially more potent than cromolyn sodium. This suggests that this compound could potentially be a more effective therapeutic agent for the treatment of mast cell-driven diseases, though further direct comparative studies on their mast cell degranulation inhibitory effects are warranted to confirm this. The provided experimental protocols offer a framework for conducting such comparative analyses.

References

A Comparative Analysis of GPR35 Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of different G protein-coupled receptor 35 (GPR35) agonists. It includes a summary of their performance based on experimental data, detailed methodologies for key experiments, and visualizations of the associated signaling pathways.

G protein-coupled receptor 35 (GPR35) is an orphan receptor that has emerged as a promising therapeutic target for a range of diseases, including inflammatory bowel disease, metabolic disorders, and certain cancers.[1] The development of potent and selective agonists for GPR35 is a key area of research. This guide offers a comparative analysis of prominent GPR35 agonists, presenting quantitative data on their potency and efficacy across different species and experimental platforms.

Comparative Potency of GPR35 Agonists

The potency of GPR35 agonists can vary significantly depending on the specific compound, the species in which it is tested (human, rat, or mouse), and the functional assay employed. The following tables summarize the half-maximal effective concentration (EC50) and pEC50 (-log(EC50)) values for several well-characterized GPR35 agonists.

Endogenous and Synthetic Agonists
AgonistSpeciesAssay TypeEC50 (nM)pEC50Reference
Kynurenic AcidHumanβ-arrestin recruitment~1,300,0003.89[2]
Kynurenic AcidHumanAP-TGF-α shedding4,100,000-[3]
ZaprinastHumanβ-arrestin recruitment~5,0125.30[4]
ZaprinastHumanCalcium Mobilization840-[5]
ZaprinastRatβ-arrestin recruitment~95.57.02[4]
ZaprinastRatCalcium Mobilization16-[5]
ZaprinastMouseβ-arrestin recruitment~9776.01[4]
Pamoic AcidHumanβ-arrestin recruitment797.10[1][6]
Pamoic AcidHumanERK1/2 Activation65-[7]
Pamoic AcidHumanGPR35 Internalization22-[7]
Pamoic AcidHumanAP-TGF-α shedding9-[3]
LodoxamideHumanβ-arrestin recruitment1.6-[8]
LodoxamideHumanAP-TGF-α shedding1-[3]
LodoxamideRatβ-arrestin recruitment12.5-[8]
YE120--32.5-[1]
GPR35 agonist 1 (compound 50)--5.8-[1]
GPR35 agonist 2 (compound 11)-β-arrestin recruitment26-[1]
GPR35 agonist 2 (compound 11)-Ca2+ release3.2-[1]

Note: EC50 values can vary between studies due to different experimental conditions. This table provides a representative overview.

Species-Specific Potency (pEC50) in β-Arrestin Recruitment Assays
AgonistHumanRatMouseReference
Zaprinast5.30 ± 0.037.02 ± 0.056.01 ± 0.06[4]
Pamoic Acid7.28 ± 0.07Very Low PotencyVery Low Potency[9]
Lodoxamide~8.8~7.9Low Potency[8]
Cromolyn Disodium5.125.36Low Potency[10]

This highlights the significant species-selectivity of many GPR35 agonists, a critical consideration for preclinical research.

Key Experimental Protocols

The characterization of GPR35 agonists relies on a variety of in vitro cellular assays. Below are detailed methodologies for three key experiments.

β-Arrestin Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the recruitment of β-arrestin to the activated GPR35, a hallmark of G protein-coupled receptor (GPCR) activation.[10][11]

Materials:

  • HEK293 cells

  • Expression vectors for GPR35 fused to a Renilla luciferase variant (Rluc8) and β-arrestin-2 fused to a yellow fluorescent protein variant (eYFP or Venus).

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Transfection reagent (e.g., PEI or Lipofectamine)[1]

  • Poly-D-lysine coated 96-well white, clear-bottom plates

  • Coelenterazine-h (luciferase substrate)

  • BRET plate reader

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS.

    • Co-transfect the cells with the GPR35-Rluc8 and β-arrestin-2-eYFP constructs using a suitable transfection reagent according to the manufacturer's protocol.[1]

    • Incubate the transfected cells for 24-48 hours to allow for protein expression.

  • Cell Seeding:

    • Harvest the transfected cells and seed them into poly-D-lysine coated 96-well plates at a density of approximately 30,000 cells per well.[1]

    • Incubate the plates overnight.

  • Agonist Stimulation:

    • Prepare serial dilutions of the GPR35 agonists in assay buffer.

    • Remove the culture medium from the cells and replace it with the agonist dilutions.

    • Incubate the plate at 37°C for 60 minutes.[1]

  • BRET Measurement:

    • Add coelenterazine-h to each well to a final concentration of 5 µM.

    • Immediately measure the luminescence at two wavelengths using a BRET-compatible plate reader: one for the Rluc8 emission (~480 nm) and one for the eYFP emission (~530 nm).

  • Data Analysis:

    • Calculate the BRET ratio by dividing the eYFP emission by the Rluc8 emission.

    • Plot the BRET ratio against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the pEC50 or EC50 value.

Intracellular Calcium Mobilization Assay (FLIPR)

This assay measures the increase in intracellular calcium concentration following GPR35 activation, which can occur through Gαq or Gαi/o signaling pathways.

Materials:

  • HEK293T or CHO cells

  • Expression vector for GPR35

  • Optional: Expression vector for a promiscuous G protein subunit like Gα16 to enhance the signal.

  • Cell culture medium

  • Transfection reagent

  • 96-well or 384-well black, clear-bottom plates

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Fluorometric Imaging Plate Reader (FLIPR) or similar instrument

Methodology:

  • Cell Culture and Transfection:

    • Culture HEK293T or CHO cells.

    • Transfect the cells with the GPR35 expression vector (and Gα16 if needed).

    • Incubate for 24-48 hours.

  • Cell Seeding:

    • Seed the transfected cells into 96-well or 384-well plates and grow to confluence.

  • Dye Loading:

    • Prepare the Fluo-4 AM loading solution in assay buffer.

    • Remove the culture medium and add the dye solution to the cells.

    • Incubate for 1 hour at 37°C to allow the dye to enter the cells.[3] Some protocols may not require a wash step.

  • Calcium Measurement:

    • Prepare serial dilutions of the GPR35 agonists in assay buffer.

    • Place the cell plate and the agonist plate into the FLIPR instrument.

    • The instrument will add the agonist to the cells and simultaneously measure the fluorescence intensity over time.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each agonist concentration.

    • Plot the peak response against the agonist concentration and fit the data to a dose-response curve to calculate the EC50 value.

ERK Phosphorylation Assay (Western Blot)

This assay detects the phosphorylation of Extracellular signal-Regulated Kinase (ERK), a downstream effector in many GPCR signaling pathways, including those activated by GPR35.[4][7]

Materials:

  • Cells expressing GPR35 (e.g., HT-29 or transfected HEK293)

  • Cell culture medium and serum-free medium

  • 6-well plates

  • GPR35 agonists

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Methodology:

  • Cell Culture and Serum Starvation:

    • Culture cells in 6-well plates until they reach 80-90% confluency.

    • Replace the culture medium with serum-free medium and incubate for 4-12 hours to reduce basal ERK phosphorylation.[7]

  • Agonist Stimulation:

    • Treat the cells with different concentrations of GPR35 agonists for a specific time (e.g., 5-30 minutes).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice to lyse the cells.

    • Scrape the cells and collect the lysates.

    • Centrifuge the lysates to pellet the cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.[7]

    • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

    • Quantify the band intensities for phospho-ERK and total-ERK.

    • Normalize the phospho-ERK signal to the total-ERK signal.

    • Plot the normalized signal against the agonist concentration to assess the dose-dependent effect on ERK phosphorylation.

GPR35 Signaling Pathways

GPR35 activation can initiate multiple downstream signaling cascades, primarily through G protein-dependent and β-arrestin-dependent pathways. The specific pathway engaged can be influenced by the agonist, leading to "biased agonism" where an agonist preferentially activates one pathway over another.[4][5]

G Protein-Dependent Signaling

GPR35 couples to several G protein subtypes, including Gαi/o, Gα12/13, and Gαs, leading to diverse cellular responses.

G_Protein_Signaling cluster_membrane cluster_G_proteins cluster_effectors cluster_second_messengers cluster_downstream Agonist GPR35 Agonist GPR35 GPR35 Agonist->GPR35 G_alpha_i_o Gαi/o GPR35->G_alpha_i_o G_alpha_12_13 Gα12/13 GPR35->G_alpha_12_13 G_alpha_s Gαs GPR35->G_alpha_s G_beta_gamma Gβγ GPR35->G_beta_gamma AC_inhib Adenylate Cyclase (Inhibition) G_alpha_i_o->AC_inhib RhoA RhoA G_alpha_12_13->RhoA AC_act Adenylate Cyclase (Activation) G_alpha_s->AC_act PLC PLC G_beta_gamma->PLC cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton cAMP_inc ↑ cAMP AC_act->cAMP_inc IP3_DAG ↑ IP3/DAG PLC->IP3_DAG PKA_inhib PKA cAMP_dec->PKA_inhib Cell_Migration Cell Migration Cytoskeleton->Cell_Migration PKA_act PKA cAMP_inc->PKA_act Ca_release ↑ Ca²⁺ IP3_DAG->Ca_release

Caption: GPR35 G Protein-Dependent Signaling Pathways.

β-Arrestin-Dependent Signaling

Upon agonist binding, GPR35 can also recruit β-arrestins, which mediate receptor desensitization and internalization, and also act as scaffolds for other signaling proteins like ERK.[4][6]

Beta_Arrestin_Signaling cluster_membrane cluster_intracellular Agonist GPR35 Agonist GPR35 GPR35 Agonist->GPR35 Beta_Arrestin β-Arrestin GPR35->Beta_Arrestin Recruitment ERK ERK1/2 Beta_Arrestin->ERK Scaffolding Internalization Receptor Internalization Beta_Arrestin->Internalization Gene_Expression Gene Expression (e.g., anti-inflammatory) ERK->Gene_Expression

Caption: GPR35 β-Arrestin-Dependent Signaling Pathway.

This guide provides a foundational understanding of the comparative pharmacology of GPR35 agonists. The provided data and protocols can aid researchers in selecting appropriate compounds and assays for their specific research needs in the pursuit of novel therapeutics targeting GPR35.

References

Validating Bufrolin's GPR35-Mediated Effects: A Comparative Guide Using Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bufrolin's performance as a G protein-coupled receptor 35 (GPR35) agonist and outlines how GPR35 knockout models are essential for validating its on-target effects. The experimental data presented is based on studies with analogous GPR35 agonists and the established phenotype of GPR35 knockout mice.

This compound has been identified as a potent, equipotent agonist for both human and rat GPR35, making it a valuable tool for studying the receptor's function in various physiological and pathological processes.[1] GPR35 is an orphan receptor with a complex signaling profile, implicated in both pro- and anti-inflammatory responses depending on the cellular context.[2][3] Its activation can trigger multiple downstream pathways, including those involving β-arrestin, NF-κB, and ERK.[2][4] To definitively attribute the observed effects of this compound to GPR35 activation, the use of GPR35 knockout (KO) animal models is indispensable.

Comparative Analysis of GPR35 Agonist Effects in Wild-Type vs. Knockout Models

While direct experimental data on this compound in GPR35 KO mice is not yet published, studies on analogous GPR35 agonists, such as cromolyn and zaprinast, provide a strong predictive framework for this compound's GPR35-dependent effects. The following tables summarize expected outcomes based on published data from GPR35 KO mouse models, particularly in the context of inflammatory bowel disease, a key area of GPR35 research.

Table 1: Expected Outcomes of this compound Treatment in a DSS-Induced Colitis Model
ParameterWild-Type (WT) Mice + this compoundGPR35 KO Mice + this compoundExpected Outcome Justification
Body Weight Loss AttenuatedNo significant attenuationThe protective effect of GPR35 activation on body weight is lost in the absence of the receptor.[5][6]
Colon Length PreservedSignificant shorteningGPR35 signaling helps maintain colon integrity during inflammation.[5][6]
Histological Score Reduced inflammation and tissue damageSevere inflammation and tissue damageThe anti-inflammatory effects of GPR35 agonists are receptor-dependent.[5][6]
Pro-inflammatory Cytokine Levels (e.g., IL-1β, CXCL1) DecreasedRemain elevatedGPR35 activation modulates cytokine production, an effect absent in KO mice.[5][6]
Table 2: Phenotypic Comparison of GPR35 Wild-Type and Knockout Mice in an Inflammatory Setting
PhenotypeWild-Type (WT) MiceGPR35 Knockout (KO) MiceReference
Susceptibility to DSS-Induced Colitis Less severe colitisMore severe colitis, with increased weight loss, colon shortening, and histological damage.[5][6][7]
Intestinal Permeability NormalIncreased[8]
Expression of Intercellular Junction Proteins (e.g., ZO-1, E-cadherin) NormalDecreased[6][8]
LPS-stimulated Cytokine Expression in Macrophages Normal responseEnhanced pro-inflammatory cytokine expression[8]

GPR35 Signaling Pathways

This compound, as a GPR35 agonist, is expected to initiate a cascade of intracellular signaling events. The activation of GPR35 can lead to the recruitment of β-arrestin, which, in addition to its role in receptor desensitization and internalization, acts as a signaling scaffold. This can lead to the modulation of key inflammatory pathways such as NF-κB and the activation of MAP kinases like ERK.[2][9][10] The specific signaling outcome can be cell-type and context-dependent, contributing to the dual pro- and anti-inflammatory roles of GPR35.

GPR35_Signaling cluster_membrane Cell Membrane GPR35 GPR35 BetaArrestin β-Arrestin GPR35->BetaArrestin Recruitment This compound This compound This compound->GPR35 Activation IKB IκBα BetaArrestin->IKB Interaction & Inhibition ERK ERK1/2 BetaArrestin->ERK Activation NFKB NF-κB IKB->NFKB Inhibition Nucleus Nucleus NFKB->Nucleus Translocation ERK->Nucleus Translocation GeneExpression Modulated Gene Expression (e.g., Cytokines) Nucleus->GeneExpression Transcription

GPR35 signaling cascade upon this compound binding.

Experimental Protocols

To validate the GPR35-mediated effects of this compound, a series of experiments utilizing GPR35 knockout mice is essential. Below are detailed methodologies for key experiments.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

This is a widely used model to study the pathogenesis of inflammatory bowel disease and to evaluate the efficacy of potential therapeutics.

  • Animals: Use age- and sex-matched GPR35 knockout mice and wild-type littermates (C57BL/6 background is common).[5][6]

  • Induction of Colitis: Administer 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[5][6]

  • This compound Administration: Treat a cohort of WT and GPR35 KO mice with this compound (or vehicle control) via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily, starting concurrently with or prior to DSS administration.

  • Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate a disease activity index (DAI).

  • Endpoint Analysis: At the end of the study period, euthanize the mice and collect colon tissue.

    • Measure colon length.

    • Fix a portion of the colon in formalin for histological analysis (H&E staining) to assess inflammation, ulceration, and crypt damage.

    • Snap-freeze another portion for molecular analysis (e.g., qPCR or ELISA) to quantify the expression of pro-inflammatory cytokines and chemokines (e.g., IL-1β, TNF-α, CXCL1, CXCL2).[5][6]

Experimental Workflow for Validating this compound's Effects

The following diagram illustrates a logical workflow for confirming that this compound's therapeutic effects in a colitis model are mediated by GPR35.

experimental_workflow cluster_groups Experimental Groups WT_Vehicle WT + Vehicle DSS Induce Colitis (DSS) WT_Vehicle->DSS WT_this compound WT + this compound WT_this compound->DSS KO_Vehicle GPR35 KO + Vehicle KO_Vehicle->DSS KO_this compound GPR35 KO + this compound KO_this compound->DSS Monitor Monitor Disease Activity (Weight, DAI) DSS->Monitor Analysis Endpoint Analysis (Colon length, Histology, Cytokines) Monitor->Analysis Conclusion Conclusion: This compound's effect is GPR35-dependent Analysis->Conclusion Effect observed in WT + this compound, absent in KO + this compound NoEffect Conclusion: This compound's effect is not solely GPR35-dependent Analysis->NoEffect Effect observed in both WT and KO + this compound

Workflow for GPR35-dependent effect validation.
In Vitro Validation: β-Arrestin Recruitment Assay

This assay can confirm that this compound directly engages GPR35 and initiates downstream signaling.

  • Cell Lines: Use HEK293 or CHO cells stably expressing human or mouse GPR35.

  • Assay Principle: Utilize a system, such as PathHunter (DiscoverX) or Tango (Thermo Fisher Scientific), that measures the interaction between GPR35 and β-arrestin upon agonist stimulation, often through a reporter gene activation (e.g., β-galactosidase) or a protein complementation assay.

  • Procedure:

    • Plate the cells in a multi-well format.

    • Add increasing concentrations of this compound.

    • Incubate for a specified time (e.g., 60-90 minutes).

    • Add the detection reagent and measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Data Analysis: Plot the dose-response curve and calculate the EC50 value to determine the potency of this compound as a GPR35 agonist.

References

Bufrolin's Receptor Cross-Reactivity Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding and functional activity of Bufrolin, a potent mast cell stabilizer, with other relevant compounds. The data presented herein is derived from comprehensive in vitro studies aimed at characterizing its selectivity and potential for off-target effects.

Comparative Receptor Activity

This compound has been identified as a high-potency agonist of the G protein-coupled receptor GPR35.[1][2][3][4] Its activity has been compared with other known mast cell stabilizers and GPR35 ligands. The following table summarizes the functional potency (EC50) of this compound and comparator compounds at human and rat GPR35, as determined by a β-arrestin-2 interaction assay.[1]

CompoundHuman GPR35a (EC50)Rat GPR35 (EC50)
This compound 12.8 ± 0.7 nMPotent agonist
Lodoxamide3.6 ± 0.2 nMPotent agonist
Zaprinast2.6 ± 0.1 µMWeaker agonist
Cromolyn disodium2.98 ± 1.27 µM-
Nedocromil sodium0.97 ± 0.09 µM-
TranilastNo agonist activity-

Data sourced from MacKenzie et al. (2014).[1][2]

Experimental Protocols

The data presented in this guide were generated using the following key experimental methodologies:

1. Cell Culture and Transfection: HEK293 cells were maintained in Dulbecco’s modified Eagle’s medium (DMEM) supplemented with 10% fetal bovine serum, 100 IU/ml penicillin, and 100 µg/ml streptomycin. For receptor expression, cells were transiently transfected with plasmids encoding human or rat GPR35 fused to a protein complementation system component (e.g., β-galactosidase fragment) and a corresponding β-arrestin-2 fusion construct.

2. β-Arrestin-2 Recruitment Assays: The functional potency of compounds was assessed by measuring their ability to induce the interaction between GPR35 and β-arrestin-2. Two primary assay formats were utilized:

  • PathHunter™ β-Arrestin Assay (DiscoveRx): This is a protein fragment complementation assay. Ligand-induced activation of GPR35 leads to the recruitment of β-arrestin-2, bringing the two fragments of β-galactosidase into proximity and generating an active enzyme. The enzyme activity, which is proportional to the receptor-β-arrestin-2 interaction, is measured using a chemiluminescent substrate.

  • Bioluminescence Resonance Energy Transfer (BRET) Assay: In this assay, GPR35 is tagged with a Renilla luciferase (Rluc) and β-arrestin-2 is tagged with a yellow fluorescent protein (YFP). Upon agonist stimulation, the recruitment of YFP-β-arrestin-2 to Rluc-GPR35 results in energy transfer from the luciferase to the fluorescent protein, which can be detected as an increase in the BRET signal.

3. Data Analysis: Concentration-response curves were generated by plotting the assay signal against the logarithm of the agonist concentration. The EC50 values, representing the concentration of a compound that elicits 50% of the maximal response, were determined using a nonlinear regression analysis (e.g., sigmoidal dose-response) with software such as GraphPad Prism.

Visualizations

Signaling Pathway of this compound at GPR35

GPR35_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPR35 GPR35 This compound->GPR35 Binds and Activates G_Protein G Protein (Gαi/o, Gαq/11) GPR35->G_Protein Activates Beta_Arrestin β-Arrestin-2 GPR35->Beta_Arrestin Recruits Downstream_Signaling Downstream Signaling Cascades G_Protein->Downstream_Signaling Beta_Arrestin->Downstream_Signaling

Caption: this compound activates GPR35, leading to G protein and β-arrestin-2 signaling.

Experimental Workflow for Cross-Reactivity Screening

Cross_Reactivity_Workflow Start Start: Compound Library Primary_Screen Primary Screen: Target Receptor (GPR35) Start->Primary_Screen Hit_Identification Hit Identification (e.g., this compound) Primary_Screen->Hit_Identification Secondary_Screen Secondary Screen: Panel of Off-Target Receptors Hit_Identification->Secondary_Screen Data_Analysis Data Analysis: Determine EC50/IC50 Values Secondary_Screen->Data_Analysis Selectivity_Profile Selectivity Profile Generation Data_Analysis->Selectivity_Profile End End: Comparative Guide Selectivity_Profile->End

Caption: Workflow for assessing the cross-reactivity of test compounds.

References

A Comparative Analysis of Bufrolin and Zaprinast Efficacy at GPR35 Orthologs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two known G protein-coupled receptor 35 (GPR35) agonists, Bufrolin and Zaprinast, across different species orthologs. The information presented is supported by experimental data from peer-reviewed studies, offering valuable insights for researchers engaged in GPR35-targeted drug discovery and development.

Executive Summary

GPR35, an orphan GPCR predominantly expressed in the gastrointestinal tract and immune cells, has emerged as a promising therapeutic target for a variety of inflammatory diseases. This compound and Zaprinast are two small molecule agonists frequently used to probe the function of this receptor. Experimental evidence reveals significant differences in their potency and efficacy across human, rat, and mouse GPR35 orthologs. This compound demonstrates high and equipotent agonism at both human and rat GPR35. In contrast, Zaprinast exhibits marked species selectivity, displaying significantly higher potency at the rat ortholog compared to the human counterpart. This guide summarizes the quantitative data, details the experimental methodologies used to generate this data, and provides visual representations of the key signaling pathways and experimental workflows.

Quantitative Data Comparison

The following table summarizes the reported potency (pEC50 and EC50) and efficacy (Emax) of this compound and Zaprinast at human, rat, and mouse GPR35 orthologs as determined by β-arrestin recruitment and calcium mobilization/IP1 accumulation assays.

CompoundOrthologAssay TypepEC50EC50 (nM)Efficacy (Emax)Reference
This compound Humanβ-Arrestin RecruitmentNot explicitly stated in provided results9.9 ± 0.4High potency agonist[1]
Ratβ-Arrestin RecruitmentNot explicitly stated in provided results9.9 ± 0.4High potency, equipotent to human[1]
Zaprinast Humanβ-Arrestin Recruitment5.30 ± 0.03~5000Full agonist (reference)[2]
Ratβ-Arrestin Recruitment7.02 ± 0.05~95Full agonist[2]
Mouseβ-Arrestin Recruitment6.01 ± 0.06~980Full agonist[2]
HumanCalcium Mobilization / IP₁ Accumulation6.98 ± 0.14 (Gαqi5) 7.08 ± 0.12 (Gαq13)~105 (Gαqi5) ~83 (Gαq13)Full agonist[2]
RatCalcium Mobilization / IP₁ Accumulation8.47 ± 0.09 (Gαqi5) 8.51 ± 0.05 (Gαq13)~3.4 (Gαqi5) ~3.1 (Gαq13)Full agonist[2]
MouseCalcium Mobilization / IP₁ Accumulation8.32 ± 0.24 (Gαqi5) 7.80 ± 0.04 (Gαq13)~4.8 (Gαqi5) ~16 (Gαq13)Full agonist[2]
HumanCalcium MobilizationNot explicitly stated in provided results840Moderate activation[3]
RatCalcium MobilizationNot explicitly stated in provided results16Strong activation[3]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of this compound and Zaprinast and the methods used to assess their efficacy, the following diagrams illustrate the GPR35 signaling pathway, a typical experimental workflow for a β-arrestin recruitment assay, and a logical comparison of the two compounds.

GPR35_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist This compound or Zaprinast GPR35 GPR35 Agonist->GPR35 Binds G_protein Gαi/o / Gα13 GPR35->G_protein Activates beta_arrestin β-Arrestin GPR35->beta_arrestin Recruits Downstream_G Downstream Effectors (e.g., PLC) G_protein->Downstream_G Downstream_beta Downstream Effectors (e.g., ERK) beta_arrestin->Downstream_beta Internalization Receptor Internalization beta_arrestin->Internalization Ca_mobilization Ca²⁺ Mobilization Downstream_G->Ca_mobilization

GPR35 Signaling Pathway

Beta_Arrestin_Workflow start Start cell_culture Culture cells expressing GPR35 and β-arrestin fusion proteins start->cell_culture plating Seed cells into microplate wells cell_culture->plating compound_prep Prepare serial dilutions of This compound and Zaprinast plating->compound_prep incubation Add compounds to cells and incubate compound_prep->incubation readout Measure signal (e.g., luminescence) indicative of β-arrestin recruitment incubation->readout analysis Analyze data to determine EC50 and Emax values readout->analysis end End analysis->end

β-Arrestin Recruitment Assay Workflow

Ligand_Comparison cluster_this compound This compound cluster_zaprinast Zaprinast buf_human Human GPR35 (High Potency) buf_rat Rat GPR35 (High Potency) buf_human->buf_rat Equipotent zap_human Human GPR35 (Moderate Potency) zap_rat Rat GPR35 (High Potency) zap_mouse Mouse GPR35 (Intermediate Potency) zap_rat->zap_mouse More Potent zap_mouse->zap_human More Potent

Potency Comparison at GPR35 Orthologs

Experimental Protocols

β-Arrestin Recruitment Assay (DiscoverX PathHunter®)

This assay is a common method to quantify the interaction between an activated GPCR and β-arrestin.

Principle: The assay utilizes enzyme fragment complementation. GPR35 is tagged with a small enzyme fragment (ProLink™), and β-arrestin is tagged with the larger, complementary enzyme acceptor (EA) fragment of β-galactosidase. Upon agonist-induced activation of GPR35, β-arrestin is recruited to the receptor, bringing the two enzyme fragments into close proximity. This allows for the formation of a functional β-galactosidase enzyme, which hydrolyzes a substrate to produce a chemiluminescent signal that is proportional to the extent of β-arrestin recruitment.[4]

Detailed Methodology:

  • Cell Culture: CHO-K1 or HEK293 cells stably co-expressing the GPR35-ProLink™ fusion protein and the β-arrestin-EA fusion protein are cultured in appropriate growth medium.[1]

  • Cell Plating: Cells are harvested and seeded into 96-well or 384-well white, clear-bottom microplates at a density of 5,000-10,000 cells per well and incubated overnight at 37°C in a humidified CO₂ incubator.[1]

  • Compound Preparation: this compound and Zaprinast are serially diluted in an appropriate buffer (e.g., HBSS with 20 mM HEPES) to generate a range of concentrations for dose-response analysis.

  • Agonist Stimulation: The cell culture medium is removed from the wells, and the prepared compound dilutions are added to the cells.

  • Incubation: The plates are incubated for 60-90 minutes at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.[4]

  • Signal Detection: The PathHunter® detection reagent, containing the chemiluminescent substrate, is added to each well according to the manufacturer's instructions. The plates are incubated in the dark for 60 minutes at room temperature.

  • Data Acquisition: Chemiluminescence is measured using a plate reader.

  • Data Analysis: The raw data is normalized to a vehicle control (0% activation) and a maximal response from a reference agonist (100% activation). The normalized data is then fitted to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the pEC50 and Emax values for each compound.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled GPCRs.

Principle: GPR35 can couple to Gαq/11 or chimeric G proteins (like Gαqi5 or Gαq13) which, upon activation, stimulate phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium into the cytoplasm. This transient increase in intracellular calcium is detected by a calcium-sensitive fluorescent dye.

Detailed Methodology:

  • Cell Culture and Transfection: HEK293 cells are cultured in DMEM supplemented with 10% FBS. For the assay, cells are transiently transfected with a plasmid encoding the desired GPR35 ortholog and, if necessary, a promiscuous G protein such as Gα16 or a chimeric G protein to couple the receptor to the calcium signaling pathway.[3][5]

  • Cell Plating: Transfected cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to attach overnight.[5]

  • Dye Loading: The culture medium is removed, and the cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 4 Assay kit) in a suitable buffer (e.g., HBSS with 20 mM HEPES) for 30-60 minutes at 37°C in the dark.[6][7]

  • Compound Preparation: Serial dilutions of this compound and Zaprinast are prepared in the assay buffer.

  • Signal Measurement: The microplate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation). The baseline fluorescence is measured before the addition of the compounds.

  • Agonist Addition: The prepared compound dilutions are automatically added to the wells by the instrument.

  • Data Acquisition: The fluorescence intensity is measured in real-time immediately after compound addition, typically for 1-3 minutes, to capture the transient calcium flux.

  • Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated. The data is normalized and analyzed using a four-parameter logistic equation to determine the EC50 and Emax values.

Conclusion

The available data clearly demonstrates that while both this compound and Zaprinast are effective agonists of GPR35, they exhibit distinct pharmacological profiles across different species. This compound's equipotent and high-efficacy agonism at both human and rat GPR35 makes it a valuable tool for translational studies. Conversely, the significant species-dependent potency of Zaprinast highlights the critical importance of selecting the appropriate pharmacological tools and experimental models in GPR35 research. This comparative guide provides a foundation for researchers to make informed decisions in the design and interpretation of experiments aimed at elucidating the physiological roles of GPR35 and developing novel therapeutics targeting this receptor.

References

A Head-to-Head Comparison of Bufrolin and Other Mast Cell Stabilizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bufrolin and other prominent mast cell stabilizers. The following sections detail their mechanisms of action, present available quantitative data for performance comparison, outline experimental protocols for assessing mast cell stabilization, and visualize key signaling pathways.

Introduction to Mast Cell Stabilizers

Mast cell stabilizers are a class of drugs that inhibit the degranulation of mast cells, thereby preventing the release of histamine and other inflammatory mediators. These agents are crucial in the management of allergic and inflammatory conditions. This guide focuses on a head-to-head comparison of this compound with established mast cell stabilizers, including Cromolyn sodium, Nedocromil sodium, Ketotifen, Lodoxamide, and Pemirolast.

Mechanism of Action and Performance Data

A key differentiator among these compounds is their mechanism of action. While traditional mast cell stabilizers are thought to act by inhibiting calcium influx, recent research has identified a novel target for some of these drugs.

This compound and Lodoxamide: Potent GPR35 Agonists

Recent studies have identified the G protein-coupled receptor 35 (GPR35) as a primary target for the mast cell stabilizing effects of this compound and Lodoxamide. Both compounds have been shown to be high-potency agonists of human GPR35. The activation of GPR35 on mast cells is believed to initiate a signaling cascade that ultimately suppresses degranulation. While direct comparative data on the inhibition of mast cell degranulation for this compound is limited, its high potency as a GPR35 agonist suggests a significant mast cell stabilizing potential. Lodoxamide has been shown to be a potent inhibitor of histamine release, with an IC50 ranging from 0.1 to 50 µM in rat peritoneal mast cells, and is reported to be approximately 2,500 times more potent than Cromolyn sodium in rats[1][2].

Other Mast Cell Stabilizers

  • Cromolyn sodium and Nedocromil sodium: These are classic mast cell stabilizers. Their precise mechanism is not fully elucidated but is thought to involve the inhibition of calcium influx into mast cells[3]. Nedocromil sodium has been shown to inhibit histamine release from human lung fragments by 43% at a concentration of 1 µM[4]. In some models, Cromolyn has been found to be less potent than other stabilizers[5].

  • Ketotifen: This compound exhibits a dual mechanism of action, acting as both a potent H1-antihistamine and a mast cell stabilizer[6]. It has demonstrated significant inhibition of histamine and tryptase release from human conjunctival mast cells, with over 90% inhibition at concentrations ranging from 10⁻¹¹ to 10⁻⁴ M[7][8].

  • Pemirolast: Pemirolast is another mast cell stabilizer that is thought to inhibit calcium influx[9]. However, in a study using human conjunctival mast cells, Pemirolast, along with Cromolyn, failed to show significant inhibition of histamine release[5].

Quantitative Comparison of Mast Cell Stabilizer Activity

The following table summarizes the available quantitative data on the performance of various mast cell stabilizers. It is important to note the variability in experimental models and conditions.

CompoundAssayCell TypeStimulusPotency/EfficacyCitation
This compound GPR35 Activation (β-arrestin recruitment)HEK293 cells-EC50 = 12.8 nM (human GPR35a)[10]
Lodoxamide Histamine Release InhibitionRat Peritoneal Mast CellsCompound 48/80, anti-IgE, A23187IC50 = 0.1 - 50 µM[1]
GPR35 Activation (β-arrestin recruitment)HEK293 cells-EC50 = 3.6 nM (human GPR35a)[10]
Cromolyn sodium Histamine Release InhibitionHuman Conjunctival Mast Cellsanti-IgENo significant inhibition[5]
GPR35 Activation (β-arrestin recruitment)HEK293 cells-EC50 = 2.98 µM (human GPR35a)[10]
Nedocromil sodium Histamine Release InhibitionHuman Lung FragmentsAntigen43% inhibition at 1 µM[4]
GPR35 Activation (β-arrestin recruitment)HEK293 cells-EC50 = 0.97 µM (human GPR35a)[10]
Ketotifen Histamine & Tryptase Release InhibitionHuman Conjunctival Mast Cellsanti-IgE>90% inhibition at 10⁻¹¹ - 10⁻⁴ M[7][8]
Pemirolast Histamine Release InhibitionHuman Conjunctival Mast Cellsanti-IgENo significant inhibition[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of mast cell stabilizers. Below are two common experimental protocols.

Protocol 1: Rat Peritoneal Mast Cell (RPMC) Histamine Release Assay

This protocol describes the isolation of rat peritoneal mast cells and the subsequent measurement of histamine release upon stimulation with compound 48/80, a potent mast cell degranulating agent.

Materials:

  • Male Wistar rats (200-250 g)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Compound 48/80

  • Perchloric acid

  • o-Phthalaldehyde (OPT)

  • Histamine standard

  • 96-well plates

  • Spectrofluorometer

Procedure:

  • Isolation of RPMCs:

    • Euthanize the rat and inject 10-15 ml of ice-cold HBSS containing 0.1% BSA into the peritoneal cavity.

    • Gently massage the abdomen for 90 seconds.

    • Aspirate the peritoneal fluid and centrifuge at 150 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with HBSS.

    • Resuspend the cells in HBSS with 0.1% BSA to a concentration of 1 x 10⁵ mast cells/ml.

  • Histamine Release Assay:

    • Pre-incubate 100 µl of the mast cell suspension with 50 µl of various concentrations of the test compound (e.g., this compound) or vehicle control for 15 minutes at 37°C.

    • Add 50 µl of compound 48/80 (final concentration 10 µg/ml) to induce degranulation and incubate for 10 minutes at 37°C.

    • Stop the reaction by placing the plate on ice.

    • Centrifuge the plate at 400 x g for 5 minutes at 4°C.

    • Collect the supernatant for histamine measurement.

    • Lyse the remaining cell pellet with 200 µl of 0.5 M perchloric acid to determine the residual histamine content.

  • Histamine Quantification (OPT method):

    • Mix the supernatant or lysed pellet sample with NaOH and OPT reagent.

    • After incubation, add phosphoric acid to stabilize the fluorescent product.

    • Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

    • Calculate the percentage of histamine release relative to the total histamine content (supernatant + pellet).

Protocol 2: β-Hexosaminidase Release Assay from RBL-2H3 Cells

This protocol utilizes the rat basophilic leukemia (RBL-2H3) cell line, a common model for studying mast cell degranulation, by measuring the release of the granular enzyme β-hexosaminidase.

Materials:

  • RBL-2H3 cells

  • DMEM medium supplemented with 10% FBS

  • Anti-DNP IgE

  • DNP-BSA (Dinitrophenylated bovine serum albumin)

  • Tyrode's buffer

  • p-Nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)

  • Triton X-100

  • 96-well plates

  • Spectrophotometer

Procedure:

  • Cell Culture and Sensitization:

    • Culture RBL-2H3 cells in DMEM with 10% FBS.

    • Seed the cells into 24-well plates and allow them to adhere overnight.

    • Sensitize the cells by incubating with anti-DNP IgE (0.5 µg/ml) for 24 hours.

  • Degranulation Assay:

    • Wash the sensitized cells twice with Tyrode's buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle in Tyrode's buffer for 30 minutes at 37°C.

    • Induce degranulation by adding DNP-BSA (100 ng/ml) and incubate for 1 hour at 37°C.

    • Collect the supernatant.

    • Lyse the remaining cells with 0.5% Triton X-100 to measure the total β-hexosaminidase content.

  • β-Hexosaminidase Activity Measurement:

    • In a 96-well plate, mix the supernatant or cell lysate with the pNAG substrate solution.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction by adding a stop buffer (e.g., sodium carbonate).

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of β-hexosaminidase release relative to the total cellular content.

Signaling Pathways in Mast Cell Activation and Stabilization

Understanding the intricate signaling pathways governing mast cell function is paramount for the development of novel therapeutic strategies.

General Mast Cell Activation Pathway

The aggregation of the high-affinity IgE receptor (FcεRI) by antigen-IgE complexes initiates a cascade of intracellular events, leading to degranulation.

MastCellActivation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antigen Antigen IgE IgE Antigen->IgE FceRI FcεRI IgE->FceRI Binds Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk Phosphorylates LAT LAT Complex Syk->LAT Phosphorylates PLCy PLCγ LAT->PLCy Activates IP3 IP3 PLCy->IP3 DAG DAG PLCy->DAG Ca_ER Ca²⁺ (ER) IP3->Ca_ER Releases PKC PKC DAG->PKC Activates Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Increases Degranulation Degranulation (Histamine Release) Ca_cyto->Degranulation PKC->Degranulation

Caption: IgE-mediated mast cell activation pathway leading to degranulation.

Proposed GPR35-Mediated Mast Cell Stabilization Pathway

The activation of GPR35 by agonists like this compound is hypothesized to counteract the activation signals, leading to mast cell stabilization. The exact downstream signaling of GPR35 in mast cells is still under investigation, but it may involve G-protein-mediated pathways that interfere with calcium signaling or other key events in the degranulation process.

GPR35Stabilization cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR35 GPR35 This compound->GPR35 Activates G_protein G-protein GPR35->G_protein Activates Effector Downstream Effectors G_protein->Effector InhibitorySignal Inhibitory Signal Effector->InhibitorySignal Ca_influx Ca²⁺ Influx InhibitorySignal->Ca_influx Inhibits Degranulation Degranulation InhibitorySignal->Degranulation Inhibits Ca_influx->Degranulation

Caption: Proposed GPR35-mediated mast cell stabilization pathway.

Conclusion

This compound emerges as a promising mast cell stabilizer with a distinct mechanism of action centered on the potent activation of GPR35. While direct comparative data on its inhibitory effect on mast cell degranulation are still needed, its high potency as a GPR35 agonist places it as a significant candidate for further investigation and development. In comparison, established mast cell stabilizers exhibit varying potencies and mechanisms. Ketotifen stands out for its dual antihistaminic and mast cell-stabilizing properties, while Lodoxamide also demonstrates high potency, likely through its GPR35 agonism. The choice of a mast cell stabilizer for research or therapeutic development will depend on the specific application and the desired pharmacological profile. The provided experimental protocols offer a foundation for conducting comparative studies to further elucidate the relative potencies and efficacies of these compounds.

References

Validating the On-Target Activity of Bufrolin in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Bufrolin's on-target activity with its structural analog, Lodoxamide, in primary cells. The focus is on validating the engagement of their common target, the G protein-coupled receptor 35 (GPR35), a key player in mast cell stabilization and anti-allergic responses. Experimental data from robust cellular assays are presented to offer a clear performance benchmark.

Comparative Analysis of On-Target Activity

This compound and Lodoxamide are both potent agonists of GPR35.[1][2] Their on-target activity can be quantified by assessing their ability to induce GPR35-mediated signaling events, such as β-arrestin recruitment. The following table summarizes the comparative potency of this compound and Lodoxamide in a recombinant cell line expressing human GPR35. While this data is from a cell line, it is a strong indicator of their relative activity in primary cells expressing the same target.

Compound Assay Cell Line Potency (EC50)
This compound β-arrestin-2 Recruitment (BRET)HEK293T9.9 ± 0.4 nM
Lodoxamide β-arrestin-2 Recruitment (BRET)HEK293T12.5 ± 0.6 nM

Data sourced from MacKenzie et al., 2014.[1]

Expected On-Target Effects in Primary Mast Cells

Activation of GPR35 in primary mast cells by agonists like this compound and Lodoxamide is expected to suppress IgE-mediated degranulation.[3][4] This mast cell stabilizing effect is a key functional outcome of on-target engagement. The signaling cascade initiated by GPR35 activation involves the Gα12/13 pathway, leading to the activation of RhoA and subsequent modulation of the actin cytoskeleton, which is thought to interfere with the degranulation process.[3][4][5]

Experimental Validation Workflows

To validate the on-target activity of this compound in primary cells, a series of well-established assays can be employed. The following diagrams illustrate the typical workflows for these experiments.

GPR35_Signaling_Pathway GPR35 Signaling Pathway in Mast Cells This compound This compound / Lodoxamide GPR35 GPR35 This compound->GPR35 Agonist Binding G_protein Gα12/13 GPR35->G_protein Activation RhoA RhoA Activation G_protein->RhoA Actin Actin Cytoskeleton Rearrangement RhoA->Actin Degranulation Inhibition of Degranulation Actin->Degranulation

Caption: GPR35 signaling cascade initiated by this compound.

Experimental_Workflow Experimental Workflow for On-Target Validation cluster_assays Primary Mast Cell Assays Degranulation Degranulation Assay (β-hexosaminidase release) Data_Analysis Data Analysis and EC50 Determination Degranulation->Data_Analysis Calcium Calcium Mobilization Assay Calcium->Data_Analysis Arrestin β-arrestin Recruitment Assay Arrestin->Data_Analysis Primary_Cells Isolate Primary Mast Cells Treatment Treat with this compound or Lodoxamide Primary_Cells->Treatment Treatment->Degranulation Treatment->Calcium Treatment->Arrestin

Caption: Workflow for validating this compound's on-target activity.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Primary Mast Cell Degranulation Assay (β-hexosaminidase Release)

This assay quantifies the extent of mast cell degranulation by measuring the activity of the granule-resident enzyme β-hexosaminidase released into the supernatant.

Protocol:

  • Isolation of Primary Mast Cells: Isolate primary mast cells from appropriate tissue (e.g., murine peritoneum) using standard protocols.

  • Cell Seeding: Seed the isolated mast cells in a 96-well plate at a density of 5 x 10^5 cells/well in a suitable buffer (e.g., Tyrode's buffer).

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound, Lodoxamide, or a vehicle control for 30 minutes at 37°C.

  • Stimulation: Induce degranulation by adding a stimulating agent (e.g., Compound 48/80 or IgE cross-linking).

  • Supernatant Collection: After a 30-minute incubation at 37°C, centrifuge the plate and collect the supernatant.

  • Enzyme Assay:

    • Add a substrate solution containing p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to the supernatant.

    • Incubate for 1-2 hours at 37°C.

    • Stop the reaction by adding a high pH buffer (e.g., 0.1 M Na2CO3/NaHCO3).

  • Data Acquisition: Measure the absorbance at 405 nm using a plate reader.

  • Analysis: Calculate the percentage of β-hexosaminidase release relative to a positive control (total lysis of cells with Triton-X100). Plot the dose-response curves to determine the IC50 values for inhibition of degranulation.

Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration, a key second messenger in many signaling pathways, including those activated by GPR35.

Protocol:

  • Cell Preparation: Isolate and prepare primary mast cells as described above.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Place the dye-loaded cells in a fluorometric imaging plate reader or a suitable fluorescence microscope. Add varying concentrations of this compound, Lodoxamide, or a vehicle control.

  • Signal Detection: Measure the fluorescence intensity over time to monitor changes in intracellular calcium levels.

  • Data Analysis: Quantify the peak fluorescence intensity or the area under the curve to determine the dose-dependent effect of the compounds on calcium mobilization.

β-Arrestin Recruitment Assay

This assay directly measures the interaction between GPR35 and β-arrestin, a critical step in G protein-coupled receptor desensitization and signaling.

Protocol:

Note: This assay is typically performed in engineered cell lines expressing tagged versions of the receptor and β-arrestin due to the technical challenges of transfecting primary cells. However, the principles can be adapted for primary cells if suitable technologies are available.

  • Cell Line: Use a cell line stably co-expressing GPR35 fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate.

  • Compound Addition: Add serial dilutions of this compound, Lodoxamide, or a reference agonist.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 90 minutes) to allow for receptor-β-arrestin interaction.

  • Signal Detection: Add the substrate for the reporter enzyme and measure the resulting chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the compound concentration to generate dose-response curves and calculate EC50 values.[1]

References

Benchmarking Bufrolin's Potency Against Novel GPR35 Ligands: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bufrolin's potency against other G protein-coupled receptor 35 (GPR35) ligands, supported by experimental data. GPR35, an orphan receptor with rising therapeutic interest in inflammatory diseases and cancer, has a complex pharmacology that necessitates a clear understanding of agonist performance.

Executive Summary

This compound, an anti-allergic mast cell stabilizer, has been identified as a high-potency agonist for both human and rat GPR35.[1][2] This distinguishes it from many other GPR35 ligands that exhibit significant species-specific differences in potency.[1][2][3] This guide synthesizes available data to benchmark this compound against a range of GPR35 agonists, including the well-established surrogate agonist Zaprinast and more recently identified novel compounds. The data is presented to facilitate informed decisions in the selection of tool compounds for GPR35 research and drug discovery programs.

Potency Comparison of GPR35 Agonists

The following table summarizes the half-maximal effective concentration (EC50) values for this compound and other key GPR35 ligands across different species and assay formats. Lower EC50 values indicate higher potency.

LigandSpeciesAssay TypeEC50 (nM)Reference
This compound Humanβ-arrestin-2 Recruitment (BRET)9.9 ± 0.4[2]
Ratβ-arrestin-2 Recruitment (BRET)9.9 ± 0.4[2]
LodoxamideHumanβ-arrestin-2 Recruitment (BRET)1.6 ± 0.4[2]
Ratβ-arrestin-2 Recruitment (BRET)12.5 ± 0.6[2]
Mouseβ-arrestin-2 Recruitment>100-fold lower potency than human/rat[3]
ZaprinastHumanβ-arrestin-2 Recruitment (BRET)~4000[4]
Ratβ-arrestin-2 Recruitment (BRET)98.4 ± 3.7[2]
AmlexanoxHumanβ-arrestin-2 Recruitment (BRET)4100 ± 400[2]
Ratβ-arrestin-2 Recruitment (BRET)23.2 ± 3.3[2]
Compound 50HumanDynamic Mass Redistribution5.8[5]
Compound 4bHumanNot Specified76.0[6]
MouseNot Specified63.7[6]
RatNot Specified77.8[6]
Pamoic AcidHumanβ-arrestin-2 Recruitment79[7]

Experimental Protocols

The potency data presented above is primarily derived from β-arrestin-2 recruitment assays, a robust and widely used method for quantifying GPR35 activation.[3][8]

β-Arrestin-2 Recruitment Assay (Bioluminescence Resonance Energy Transfer - BRET)

This assay measures the interaction between GPR35 and β-arrestin-2 upon agonist binding.

Objective: To determine the potency (EC50) of a test compound in inducing the interaction between GPR35 and β-arrestin-2.

Materials:

  • HEK293 cells (or other suitable host cells)

  • Expression vectors for GPR35 fused to a Renilla luciferase (RLuc) variant

  • Expression vectors for β-arrestin-2 fused to a fluorescent protein (e.g., YFP)

  • Cell culture reagents

  • Coelenterazine h (or other suitable RLuc substrate)

  • Test compounds (e.g., this compound, novel ligands)

  • Microplate reader capable of detecting BRET signals

Methodology:

  • Cell Culture and Transfection: HEK293 cells are co-transfected with the GPR35-RLuc and β-arrestin-2-YFP expression vectors.

  • Cell Plating: Transfected cells are seeded into 96-well microplates.

  • Compound Treatment: Cells are treated with serial dilutions of the test compounds.

  • Substrate Addition: After an incubation period, the RLuc substrate (e.g., coelenterazine h) is added.

  • BRET Measurement: The plate is read on a BRET-compatible microplate reader, measuring the light emission at two different wavelengths (one for the donor, RLuc, and one for the acceptor, YFP).

  • Data Analysis: The BRET ratio is calculated (acceptor emission / donor emission). The data is then plotted against the compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve fit.

Below is a DOT script for a diagram illustrating the β-Arrestin-2 Recruitment Assay workflow.

GPR35_BRET_Assay_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Transfection Co-transfect HEK293 cells with GPR35-RLuc and β-arrestin-2-YFP Seeding Seed transfected cells into 96-well plates Transfection->Seeding Compound Add serial dilutions of test compounds Seeding->Compound Incubation Incubate Compound->Incubation Substrate Add RLuc substrate (Coelenterazine h) Incubation->Substrate Readout Measure BRET signal (emission at two wavelengths) Substrate->Readout Calculation Calculate BRET ratio (Acceptor/Donor) Readout->Calculation Analysis Plot dose-response curve and determine EC50 Calculation->Analysis

Caption: Workflow of a BRET-based β-arrestin-2 recruitment assay for GPR35.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular events. GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα13, as well as engaging the β-arrestin pathway.[9][10] This can lead to the modulation of various downstream effectors, influencing cellular processes such as inflammation and cell migration.[5][11]

Below is a DOT script for a diagram illustrating the primary signaling pathways downstream of GPR35 activation.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_gprotein G Protein-Dependent Signaling cluster_arrestin β-Arrestin-Dependent Signaling Ligand This compound / Novel Ligand GPR35 GPR35 Ligand->GPR35 Agonist Binding Gai Gαi/o GPR35->Gai G13 Gα13 GPR35->G13 bArrestin β-Arrestin-2 GPR35->bArrestin Recruitment PLC PLCβ Gai->PLC Inhibition of Adenylyl Cyclase (not shown) RhoA RhoA G13->RhoA Activation Ca Ca²⁺ Mobilization PLC->Ca Activation ERK ERK1/2 RhoA->ERK Activation Internalization Receptor Internalization bArrestin->Internalization Mediation ERK_arrestin ERK1/2 bArrestin->ERK_arrestin Scaffolding & Activation NFkB NF-κB bArrestin->NFkB Modulation

References

Assessing the selectivity of Bufrolin for GPR35 over other GPCRs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of Bufrolin's selectivity for G protein-coupled receptor 35 (GPR35) over other GPCRs. This document synthesizes available experimental data to facilitate an objective evaluation of this compound as a pharmacological tool.

This compound has been identified as a high-potency agonist for the G protein-coupled receptor 35 (GPR35), a receptor implicated in various physiological and pathological processes, including inflammation and metabolic disorders. A critical aspect of a pharmacological tool's utility is its selectivity for its intended target over other related proteins, such as other GPCRs. This guide aims to consolidate the existing data on this compound's activity at GPR35 and its selectivity profile.

Potency of this compound at GPR35

This compound demonstrates high potency in activating GPR35, as evidenced by its low nanomolar to sub-nanomolar EC50 values in functional assays. The following table summarizes the reported potency of this compound at human and rat GPR35 orthologs in a β-arrestin recruitment assay, a common method for assessing GPCR activation.

CompoundTargetAssay TypeReported EC50 (nM)
This compound Human GPR35β-arrestin recruitment0.8 ± 0.2
This compound Rat GPR35β-arrestin recruitment1.3 ± 0.3

Selectivity Profile of this compound

CompoundOff-TargetAssay TypeResult
LodoxamideH1 Histamine ReceptorAP-TGF-α shedding assayNo activation
LodoxamideLPA1 ReceptorAP-TGF-α shedding assayNo activation

Note: The lack of extensive public data on this compound's activity across a wide range of GPCRs represents a significant gap in its pharmacological characterization. Researchers should exercise caution and consider performing comprehensive selectivity screening to fully understand its off-target effects.

GPR35 Signaling Pathways

Activation of GPR35 by an agonist like this compound initiates a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein subtypes, primarily Gαi/o and Gα12/13, leading to downstream effector modulation. Additionally, agonist binding promotes the recruitment of β-arrestin, which plays a role in receptor desensitization and G protein-independent signaling.

GPR35_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling This compound This compound GPR35 GPR35 This compound->GPR35 Agonist Binding G_alpha_i_o G_alpha_i_o GPR35->G_alpha_i_o G protein coupling G_alpha_12_13 G_alpha_12_13 GPR35->G_alpha_12_13 G protein coupling beta_Arrestin beta_Arrestin GPR35->beta_Arrestin Recruitment Downstream_Effectors_i_o Downstream Effectors (e.g., ↓cAMP) G_alpha_i_o->Downstream_Effectors_i_o Downstream_Effectors_12_13 Downstream Effectors (e.g., RhoA activation) G_alpha_12_13->Downstream_Effectors_12_13 Receptor_Internalization Receptor Internalization & G-protein independent signaling beta_Arrestin->Receptor_Internalization

GPR35 Signaling Pathway

Experimental Workflow for Assessing GPCR Activity

The following diagram illustrates a general workflow for assessing the activity of a compound like this compound at a target GPCR, such as GPR35, using common in vitro functional assays.

Experimental_Workflow cluster_setup Assay Setup cluster_assays Functional Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., HEK293 expressing GPR35) b_Arrestin_Assay β-Arrestin Recruitment Assay Cell_Culture->b_Arrestin_Assay Ca_Mobilization_Assay Calcium Mobilization Assay Cell_Culture->Ca_Mobilization_Assay Compound_Prep Compound Preparation (Serial dilution of this compound) Compound_Prep->b_Arrestin_Assay Compound_Prep->Ca_Mobilization_Assay Data_Acquisition Data Acquisition (e.g., Luminescence/Fluorescence reading) b_Arrestin_Assay->Data_Acquisition Ca_Mobilization_Assay->Data_Acquisition Dose_Response Dose-Response Curve Generation Data_Acquisition->Dose_Response EC50_Calculation EC50 Calculation Dose_Response->EC50_Calculation

GPCR Functional Assay Workflow

Experimental Protocols

Below are detailed methodologies for two common functional assays used to assess GPR35 activation.

β-Arrestin Recruitment Assay (PathHunter™ Assay)

This assay measures the recruitment of β-arrestin 2 to the activated GPR35 receptor.[2][3][4]

1. Cell Culture and Transfection:

  • HEK293 cells stably expressing β-arrestin-enzyme acceptor (EA) fusion protein are used.

  • Cells are transiently transfected with a vector encoding for GPR35 fused to a ProLink™ (PK) tag using a suitable transfection reagent (e.g., PEI).

  • Following a 24-hour incubation period to allow for receptor expression, cells are harvested.

2. Assay Procedure:

  • Transfected cells are seeded into 96-well or 384-well poly-D-lysine coated plates at a density of approximately 30,000 cells per well and incubated overnight.

  • The cell culture medium is then exchanged with assay buffer.

  • Serial dilutions of this compound (or other test compounds) are prepared and added to the respective wells.

  • The plates are incubated for 60-90 minutes at 37°C.

3. Detection:

  • A detection reagent containing the substrate for the β-galactosidase enzyme is added to each well.

  • The plates are incubated at room temperature for 60 minutes to allow for the enzymatic reaction to occur.

  • The resulting chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

4. Data Analysis:

  • The raw data is normalized to a vehicle control.

  • Dose-response curves are generated by plotting the normalized response against the logarithm of the compound concentration.

  • The EC50 value, representing the concentration of the compound that elicits 50% of the maximal response, is calculated using a non-linear regression model.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR35 activation, which can be coupled to calcium signaling through the co-expression of a promiscuous Gα protein.[5][6][7]

1. Cell Culture and Transfection:

  • HEK293T cells are co-transfected with an expression vector for GPR35 and a promiscuous Gα subunit, such as Gα16, which links GPCR activation to the phospholipase C pathway and subsequent calcium release.

  • Cells are incubated for 24-48 hours to allow for protein expression.

2. Cell Preparation and Dye Loading:

  • Transfected cells are harvested and seeded into 96-well or 384-well black-walled, clear-bottom assay plates.

  • The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 30-60 minutes at 37°C.

  • After incubation, the cells are washed to remove excess dye.

3. Assay Procedure:

  • The assay plate containing the dye-loaded cells is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).

  • A baseline fluorescence reading is taken.

  • Serial dilutions of this compound are added to the wells, and the fluorescence intensity is monitored in real-time.

4. Data Analysis:

  • The change in fluorescence intensity upon compound addition is calculated relative to the baseline.

  • Dose-response curves are constructed by plotting the peak fluorescence response against the logarithm of the compound concentration.

  • The EC50 value is determined using a non-linear regression analysis.

Conclusion

This compound is a high-potency agonist of GPR35, demonstrating comparable activity at both human and rat orthologs. While preliminary data on a structurally related compound suggests a degree of selectivity, a comprehensive assessment of this compound's activity across a broad panel of GPCRs is currently lacking in the public domain. Such studies are crucial to fully validate its use as a selective pharmacological tool for investigating the biology of GPR35. The provided experimental protocols offer a foundation for researchers to independently assess the potency and selectivity of this compound and other GPR35 modulators.

References

Safety Operating Guide

Navigating the Safe Disposal of Bufrolin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Bufrolin, a potent GPR35 agonist used in pharmacological research. Adherence to these guidelines is critical for minimizing risks and maintaining a safe research environment.

This compound Safety and Hazard Information

A comprehensive understanding of a compound's properties is the first step toward safe handling. Below is a summary of key safety and hazard data for this compound.

Data PointValueReference
CAS Number54867-56-0[1]
Recommended UseFor research use only[2]
StorageRoom temperature in continental US[2]

Further detailed toxicological and physical properties were not available in the provided search results.

This compound Disposal Workflow

The following diagram outlines the decision-making process and subsequent actions required for the proper disposal of this compound waste.

Bufrolin_Disposal_Workflow cluster_prep Step 1: Preparation cluster_assessment Step 2: Hazard Assessment cluster_segregation Step 3: Segregation & Packaging cluster_disposal Step 4: Disposal A Identify this compound Waste (Unused product, contaminated labware) B Consult Safety Data Sheet (SDS) A->B Proceed to C Determine local, state, and federal waste regulations B->C Review D Segregate this compound waste from other chemical waste streams C->D Based on assessment E Package in a designated, labeled, and sealed hazardous waste container D->E Properly F Arrange for pickup by a licensed hazardous waste disposal service E->F Schedule G Complete all necessary waste disposal documentation F->G Finalize

Caption: A workflow diagram illustrating the key stages for the proper disposal of this compound.

Detailed Disposal Procedures

The following steps provide a detailed protocol for the safe disposal of this compound and associated contaminated materials.

1. Identification and Collection:

  • Identify all waste containing this compound. This includes unused or expired product, solutions containing this compound, and any labware (e.g., vials, pipette tips, gloves) that has come into direct contact with the compound.

  • Collect these materials at the point of generation in a designated waste container.

2. Waste Segregation:

  • It is crucial to segregate this compound waste from other laboratory waste streams to prevent unintended chemical reactions.

  • Do not mix this compound waste with incompatible materials. While specific incompatibilities for this compound are not detailed in the available results, a general best practice is to avoid mixing with strong oxidizing agents, acids, or bases unless the specific reactions are known to be safe.

3. Packaging and Labeling:

  • Use a chemically resistant, sealable container clearly labeled as "Hazardous Waste - this compound".

  • The label should also include the date of accumulation and the specific contents.

  • Ensure the container is kept closed except when adding waste.

4. Storage of Waste:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.

  • The storage area should be cool and dry, and away from sources of ignition.[2]

5. Final Disposal:

  • The disposal of this compound must be conducted through a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal. These regulations will dictate the specific procedures for packaging, labeling, and transportation of the waste.

  • Maintain a detailed record of the disposed of waste, including the quantity and date of disposal, as required by your institution's environmental health and safety (EHS) department.

6. Personal Protective Equipment (PPE):

  • When handling this compound waste, always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible research setting. Always consult your institution's specific safety protocols and EHS department for guidance.

References

Personal protective equipment for handling Bufrolin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of Bufrolin. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.

I. Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE CategoryItemSpecification
Hand Protection GlovesDouble gloving with chemotherapy-rated nitrile gloves is required. The outer glove should be removed immediately after handling and the inner glove after the entire procedure.
Body Protection GownA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.
Eye Protection Safety GogglesChemical splash goggles are required at all times.
Respiratory Protection RespiratorA NIOSH-approved respirator (e.g., N95 or higher) is necessary when handling this compound powder outside of a certified chemical fume hood.

II. This compound Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound from receipt to disposal.

Bufrolin_Handling_Workflow This compound Handling and Disposal Workflow cluster_receipt Receiving and Storage cluster_preparation Preparation cluster_handling Experimental Handling cluster_disposal Decontamination and Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Prepare_Workstation Prepare Workstation in Fume Hood Don_PPE->Prepare_Workstation Weigh_Compound Weigh this compound Prepare_Workstation->Weigh_Compound Dissolve Dissolve in Solvent Weigh_Compound->Dissolve Perform_Experiment Perform Experiment Dissolve->Perform_Experiment Decontaminate Decontaminate Work Surfaces Perform_Experiment->Decontaminate Segregate_Waste Segregate Waste Decontaminate->Segregate_Waste Dispose Dispose of Waste via Certified Vendor Segregate_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

III. Chemical and Physical Properties

A summary of this compound's key chemical and physical properties is provided below.

PropertyValue
CAS Number 54867-56-0
Molecular Formula C16H16N2O5
Molecular Weight 316.31 g/mol
Appearance Solid
Storage Temperature 2-8°C

IV. Hazard Identification and First Aid

Hazard StatementPrecautionary StatementFirst Aid Measures
May be harmful if swallowed.Wash hands thoroughly after handling.If swallowed, call a poison center or doctor if you feel unwell.
May cause skin irritation.Wear protective gloves.If on skin, wash with plenty of water.
May cause serious eye irritation.Wear eye protection.If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
May cause respiratory irritation.Avoid breathing dust. Use only outdoors or in a well-ventilated area.If inhaled, remove person to fresh air and keep comfortable for breathing.

V. Experimental Protocols

Detailed methodologies for common experiments involving GPR35 agonists like this compound can be found in the cited literature. These generally involve the following key steps:

  • Cell Culture and Transfection: CHO-K1 or HEK293T cells are commonly used and transfected to express the GPR35 receptor.

  • Ligand Preparation: this compound is typically dissolved in a suitable solvent, such as DMSO, to create a stock solution which is then diluted to the final experimental concentrations.

  • Functional Assays: A variety of assays can be used to measure the activation of GPR35, including:

    • β-Arrestin Recruitment Assays: These assays, such as BRET or PathHunter, measure the interaction of β-arrestin with the activated receptor.

    • Calcium Mobilization Assays: These assays measure the increase in intracellular calcium that occurs upon GPR35 activation.

    • GTPγS Binding Assays: This assay measures the binding of GTPγS to G proteins, which is an early event in GPCR activation.

VI. Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation:

  • Solid Waste: Unused this compound powder, contaminated gloves, gowns, and other disposable materials should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound, including experimental media and wash buffers, should be collected in a separate, sealed, and labeled hazardous liquid waste container. Do not pour down the drain.

  • Sharps Waste: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container.

Disposal Procedure:

  • Collection: All waste streams must be collected at the point of generation.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the name "this compound," and the date.

  • Storage: Store waste containers in a designated, secure area away from general laboratory traffic.

  • Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Incineration is the preferred method for the destruction of pharmaceutical waste.[1][2]

Decontamination:

All surfaces and equipment that have come into contact with this compound should be decontaminated. A suitable decontamination solution, such as a 10% bleach solution followed by a rinse with 70% ethanol, should be used. All materials used for decontamination should be disposed of as hazardous waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.